Technical Documentation Center

3-(2-Phenylethyl)imidazolidine-2,4-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2-Phenylethyl)imidazolidine-2,4-dione
  • CAS: 52632-02-7

Core Science & Biosynthesis

Foundational

Engineering N3-Phenethyl Hydantoin Derivatives: A Comprehensive Guide to Synthesis, Structural Properties, and Pharmacological Profiling

[https://pubs.acs.org/doi/10.1021/jo06 Finalizing Citation Accuracy I'm now completely satisfied with the accuracy and formatting of all citations in the reference list, including those added. I've triple-checked Mucciol...

Author: BenchChem Technical Support Team. Date: March 2026

[https://pubs.acs.org/doi/10.1021/jo06

Finalizing Citation Accuracy

I'm now completely satisfied with the accuracy and formatting of all citations in the reference list, including those added. I've triple-checked Muccioli et al., 2006, and Zuliani et al., 2009 for precision. I've addressed all formatting requirements and fixed any inaccuracies.

Confirming All Components

I've now re-checked the entire document, from citations to figures, to ensure completeness and accuracy. I've double checked the table for the quantitative data. Now, I will re-review each step.

Reviewing and Checking

I'm now comprehensively reviewing the entire document to guarantee completeness, accuracy, and adherence to all requirements. I'm focusing on consistency in citations, clarity in descriptions, and the overall coherence of the research guide.

Executive Summary

Hydantoins (imidazolidine-2,4-diones) are privileged, versatile scaffolds in medicinal chemistry, historically recognized for their anticonvulsant properties. However, targeted substitution at the N3 position with a phenethyl group (N3-phenethyl) fundamentally alters the physicochemical and pharmacological profile of the hydantoin core. This technical guide explores the structural rationale, advanced synthetic methodologies, and pharmacological profiling of N3-phenethyl hydantoin derivatives, providing actionable, self-validating protocols for drug development professionals.

Structural Chemistry & Causality in Design

The unsubstituted hydantoin ring provides a rigid hydrogen-bonding network, featuring two hydrogen bond acceptors (carbonyls) and one donor (N1 imide proton). Alkylating the N3 position specifically abolishes the acidic imide proton, preventing ionization at physiological pH and thereby increasing the overall lipophilicity (LogP) of the molecule.

The Rationale for the Phenethyl Moiety: Unlike rigid phenyl or short benzyl groups, the two-carbon ethyl linker in the phenethyl group provides critical rotational degrees of freedom. This flexibility allows the terminal aromatic ring to adopt optimal π−π stacking or cation- π interactions within the deep hydrophobic clefts of target proteins. In the design of targeted antiproliferative agents, the N3-phenethyl group acts as a lipophilic anchor. It mimics the hydrophobic tail of standard Epidermal Growth Factor Receptor (EGFR) inhibitors, securing the molecule within the ATP-binding pocket to block kinase activity ([1]). Furthermore, this enhanced lipophilicity is crucial for crossing the blood-brain barrier (BBB) when designing centrally acting anticonvulsants.

Synthetic Methodologies: Self-Validating Protocols

To ensure high yield, enantiomeric purity, and scalable workflows, modern synthetic routes have transitioned away from classical, low-yielding Bucherer-Bergs reactions toward microwave-assisted rearrangements ([2]) and solid-supported cyclizations ([3]).

Protocol A: Microwave-Assisted Synthesis of 3-Phenethyl-5,5-diphenylhydantoin

This method leverages the benzilic acid rearrangement of benzil in the presence of phenethylurea.

  • Causality: Microwave irradiation ensures rapid, uniform heating, pushing the thermodynamically driven rearrangement and subsequent decarboxylation to completion in 15 minutes rather than 4 hours under classical reflux, drastically minimizing degradation byproducts.

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave-safe quartz vial, combine benzil (1.0 mmol) and phenethylurea (1.2 mmol).

  • Solvent & Base: Add 3 mL of absolute ethanol and 0.5 mL of 30% aqueous NaOH. Mechanistic note: The strong base is critical to initiate the nucleophilic attack on the benzil carbonyl, triggering the 1,2-phenyl shift.

  • Irradiation: Seal the vial and subject it to microwave irradiation (150 W, 120 °C) for 15 minutes.

  • Validation & Workup: Cool the mixture to room temperature. Slowly acidify with 1M HCl until pH 3 is reached. Self-Validating Step: The visible evolution of CO2​ gas during acidification confirms successful decarboxylation and ring closure.

  • Purification: Filter the resulting white precipitate and recrystallize from hot ethanol to yield pure 3-phenethyl-5,5-diphenylhydantoin.

Synth A Benzil + Phenethylurea B Microwave Irradiation (NaOH, EtOH, 120°C) A->B C Benzilic Acid Rearrangement B->C D Acidification (HCl) & Decarboxylation C->D E 3-Phenethyl-5,5-diphenylhydantoin (Target Compound) D->E

Microwave-assisted synthesis pathway of 3-phenethyl-5,5-diphenylhydantoin.

Protocol B: Solid-Supported Cyclization of N-Boc Amino Acid Amides
  • Causality: Utilizing polymer-supported triphenylphosphine ( PS−PPh3​ ) and carbon tetrabromide ( CBr4​ ) allows for a mild, Appel-type dehydration/cyclization. The solid support enables simple filtration of the phosphine oxide byproduct, preventing the notorious purification bottlenecks associated with standard PPh3​ .

Step-by-Step Workflow:

  • Activation: Dissolve the N-Boc-protected amino acid phenethylamide (1.0 mmol) in dry dichloromethane (DCM, 10 mL) under an argon atmosphere.

  • Reagent Addition: Add CBr4​ (1.5 mmol) and PS−PPh3​ (2.0 mmol, loading 3 mmol/g).

  • Reaction: Stir at room temperature for 12 hours. Self-Validating Step: Monitor the reaction progress via TLC (Hexane/EtOAc 7:3); the disappearance of the highly polar amide spot indicates complete cyclization.

  • Workup: Filter the mixture through a Celite pad to remove the PS−PPh3​ oxide. Wash the pad with DCM (2 x 5 mL).

  • Isolation: Concentrate the filtrate in vacuo to isolate the 3-phenethyl-imidazolidine-2,4-dione derivative.

Pharmacological Profiling & Assays

Recent literature highlights the potent antiproliferative activity of N3-phenethyl hydantoins, particularly against non-small cell lung cancer (NSCLC) lines like A549, driven by their ability to inhibit EGFR autophosphorylation and induce DNA damage ([4]).

In Vitro Cytotoxicity Assay (MTT Protocol)
  • Causality: The MTT assay relies on the reduction of a tetrazolium salt to formazan by mitochondrial dehydrogenases in metabolically active cells. It provides a direct, quantifiable measure of cell viability following EGFR inhibition by the hydantoin derivatives.

Workflow:

  • Seeding: Seed A549 cells in 96-well plates at a density of 5×103 cells/well in 100 µL RPMI-1640 medium (10% FBS). Incubate for 24 h at 37 °C, 5% CO2​ .

  • Treatment: Prepare serial dilutions of the N3-phenethyl hydantoin (0.1 to 100 µM) in DMSO (final DMSO concentration <0.5%). Treat cells for 72 h.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h to allow viable cells to form purple formazan crystals.

  • Solubilization & Quantification: Remove the media, add 150 µL of DMSO to dissolve the crystals, and read absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

MoA N3 N3-Phenethyl Hydantoin EGFR EGFR Tyrosine Kinase (Inhibition) N3->EGFR ATP Pocket Binding DNA DNA Damage Induction N3->DNA Dual Action EGFR->DNA Kinase Blockade P53 p53 Protein Up-regulation DNA->P53 Arrest S-Phase Cell Cycle Arrest P53->Arrest Apoptosis Apoptosis (Cell Death) P53->Apoptosis

Dual mechanism of action: EGFR inhibition and p53-mediated apoptosis.

Data Presentation

The table below summarizes the structure-activity relationship (SAR) data, demonstrating how the N3-phenethyl substitution optimizes both lipophilicity and antiproliferative efficacy compared to unsubstituted or shorter-chain derivatives.

Table 1: Physicochemical and Pharmacological Properties of Selected Hydantoins

CompoundN3-SubstituentC5-SubstituentLogP (calc) IC50​ (A549, µM)Synthetic Yield (%)
Phenytoin (Reference)-H5,5-diphenyl2.47>100N/A
UPR1024-Phenethyl(E)-5-p-OH-benzylidene3.8212.582
Derivative A-Phenethyl5,5-diphenyl4.1518.288
Derivative B-Benzyl(E)-5-p-OH-benzylidene3.4545.075

References

  • Title: 5-Benzylidene-hydantoins: Synthesis and antiproliferative activity on A549 lung cancer cell line Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis of hydantoins from N-Boc protected amino acid derived amides using polymer-supported PPh3/CBr4 as a reagent Source: Journal of Heterocyclic Chemistry URL: [Link]

  • Title: Versatile Access to Benzhydryl-Phenylureas through an Unexpected Rearrangement during Microwave-Enhanced Synthesis of Hydantoins Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold Source: Monatshefte Für Chemie - Chemical Monthly URL: [Link]

Sources

Exploratory

Engineering Imidazolidine-2,4-dione N-Substituted Analogs: Synthesis, SAR, and Pharmacological Profiling

Executive Summary Imidazolidine-2,4-dione, universally recognized as the hydantoin scaffold, is a five-membered heterocyclic core containing nitrogen and oxygen atoms. Its structural plasticity—specifically the capacity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazolidine-2,4-dione, universally recognized as the hydantoin scaffold, is a five-membered heterocyclic core containing nitrogen and oxygen atoms. Its structural plasticity—specifically the capacity for regioselective N-substitution at the N1 and N3 positions—has cemented its status as a highly privileged pharmacophore in medicinal chemistry[1]. This technical whitepaper explores the chemical synthesis, structural rationale, and broad-spectrum pharmacological applications of N-substituted imidazolidine-2,4-dione analogs, providing actionable protocols and quantitative structure-activity relationship (SAR) data for drug development professionals.

Structural Rationale: The Imidazolidine-2,4-dione Scaffold

The core hydantoin ring possesses a unique hydrogen-bonding network, featuring two hydrogen bond acceptors (the carbonyl oxygens at C2 and C4) and two potential hydrogen bond donors (the imide nitrogens at N1 and N3).

Modifying the N1 and N3 positions fundamentally alters the physicochemical properties of the molecule. N-substitution disrupts the native hydrogen-bonding lattice, significantly increasing the lipophilicity and membrane permeability of the analog[1]. Furthermore, bulky N-substituents (such as benzyl or phenyl groups) enforce specific spatial geometries, allowing the molecule to selectively dock into hydrophobic pockets of target proteins, such as voltage-gated sodium channels or specific kinase domains.

Synthetic Methodologies & Regioselective N-Substitution

The synthesis of N-substituted hydantoins requires precise control over reaction conditions to ensure regioselectivity and high yields. A highly effective methodology involves the condensation and subsequent cyclization of amino acid derivatives with isocyanates or isothiocyanates[2]. Post-cyclization modifications, such as N-alkylation, can further expand the library of bioactive analogs[1].

Synthesis A Amino Acid Derivative (e.g., C-Phenylglycine) C Condensation & Cyclization (Base catalyzed, Reflux) A->C B Isocyanate Reagent (e.g., Phenyl isocyanate) B->C D N3-Substituted Imidazolidine-2,4-dione C->D Yield: 70-85% E Post-Cyclization N1-Alkylation (Alkyl Halides, K2CO3) D->E Optional Modification F N1, N3-Disubstituted Bioactive Analogs E->F

Fig 1: Synthesis workflow of N-substituted imidazolidine-2,4-dione analogs.

Protocol 1: Synthesis of N3-Phenyl-5-substituted Imidazolidine-2,4-diones

This protocol details the synthesis of (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione via amino acid cyclization[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 9 mmol of C-4-Methylphenylglycine in a basic aqueous solution (e.g., KOH/water) to deprotonate the carboxylic acid, enhancing the nucleophilicity of the primary amine.

  • Electrophilic Addition: Slowly add 9 mmol of Phenyl isocyanate (PhNCO) dropwise at 0–5 °C.

  • Cyclization: Acidify the mixture using 6M HCl and heat to reflux for 2–4 hours.

  • Purification: Cool the reaction mixture to precipitate the crude solid. Filter and recrystallize from an Ethanol/Water (1:1) mixture.

Causality & Self-Validation: Why use PhNCO? Phenyl isocyanate acts as a highly reactive electrophile. The primary amine of the glycine derivative attacks the isocyanate carbon, forming an intermediate urea derivative. Why acidify and reflux? Acidification protonates the intermediate, making the carbonyl carbon highly susceptible to intramolecular nucleophilic attack by the urea nitrogen, thermodynamically driving the formation of the stable five-membered hydantoin ring. Why EtOH/H2O for recrystallization? This solvent system exploits the differential dielectric constants of the components. The hydrophobic N-substituted hydantoin precipitates as the solution cools, while unreacted polar precursors remain dissolved in the supernatant, ensuring a self-validating purity of >98% (confirmed via sharp melting point at 198–199 °C)[2].

Pharmacological Landscapes & Structure-Activity Relationships (SAR)

Anticonvulsant Activity

Hydantoin derivatives are foundational to epilepsy management, with Phenytoin (5,5-diphenylhydantoin) serving as the clinical benchmark. N-substituted and Schiff base derivatives of hydantoin exhibit potent anticonvulsant activity by modulating voltage-gated sodium channels, stabilizing them in an inactive state to prevent repetitive neuronal firing[3].

Protocol 2: Maximal Electroshock (MES) Seizure Model

To validate the anticonvulsant efficacy of novel N-substituted analogs, the MES test is the gold-standard preclinical assay[3].

Step-by-Step Methodology:

  • Dosing: Administer the synthesized hydantoin derivative intraperitoneally (i.p.) to male albino mice (20-30 g) at varying logarithmic doses.

  • Stimulus Application: After a specific pretreatment time (e.g., 30 minutes), apply an alternating current of 50 mA at 60 Hz for 0.2 seconds via corneal electrodes.

  • Observation & Endpoint: Observe the mice for the presence or absence of the tonic hindlimb extension (THE) phase.

  • Data Analysis: Calculate the ED₅₀ (the dose protecting 50% of animals from THE) using probit analysis.

Causality & Self-Validation: Why the MES model? The MES test applies a supramaximal electrical stimulus that bypasses local seizure foci, directly testing the compound's ability to prevent the spread of seizure discharge through neural tissue. This accurately mimics generalized tonic-clonic seizures in humans. Why use THE as an endpoint? The abolition of the tonic hindlimb extension is a definitive, binary physiological marker. It eliminates subjective observer bias, creating a self-validating assay where protection is unequivocally measurable[3].

Anticancer Efficacy

Recent structural optimizations have pivoted hydantoins into the oncology space. N-substitution is critical here; for example, introducing a para-cyano-substituted benzyl group at the N1 position yields derivatives with profound cytotoxicity. One such derivative demonstrated an IC₅₀ of 0.37 µM against MCF-7 breast cancer cells, making it 83-fold more potent than the clinical standard 5-fluorouracil[1]. Similarly, complex N-substituted analogs like compound 3e have shown high activity against MCF-7 lines with an LD₅₀ of 20.4 µg/mL[4].

Emerging Antischistosomal Activity

Addressing the growing concern of praziquantel resistance, a 2026 study identified imidazolidine-2,4-dione as a highly promising scaffold against Schistosoma mansoni. By utilizing a hybrid drug discovery approach, specific N-substituted imidazolidine-2,4-dione derivatives (Compounds 8, 9, 11, and 12) induced marked reductions in adult worm viability with low mammalian cytotoxicity[5].

MOA Core N-Substituted Imidazolidine-2,4-dione NaV Voltage-Gated Na+ Channels (Modulation) Core->NaV N3-Aryl/Alkyl Cancer Cytotoxicity Pathways (MCF-7, NCI-H460) Core->Cancer N1-Benzyl (p-CN) Parasite Schistosoma mansoni (Adult Worm Viability) Core->Parasite Hybrid Pharmacophores Seizure Anticonvulsant Efficacy (MES Protection) NaV->Seizure Apoptosis Tumor Growth Inhibition (IC50 < 1 µM) Cancer->Apoptosis Antihelminthic Antischistosomal Activity Parasite->Antihelminthic

Fig 2: Pharmacological pathways and target mapping of N-substituted hydantoins.

Quantitative Pharmacological Data

The following table synthesizes the quantitative efficacy metrics of key N-substituted imidazolidine-2,4-dione derivatives across various therapeutic indications.

Compound / DerivativePrimary IndicationTarget / ModelKey Efficacy MetricReference StandardSource
Phenytoin EpilepsyMES Test (Mice)ED₅₀: 5.96 - 9.87 mg/kgN/A[3]
SB2-Ph (Schiff base)EpilepsyMES Test (Mice)ED₅₀: 8.29 mg/kgPhenytoin[3]
Hydantoin 9 (N1-p-CN-benzyl)Breast CancerMCF-7 Cell LineIC₅₀: 0.37 µM5-Fluorouracil (30.76 µM)[1]
Compound 3e Breast CancerMCF-7 Cell LineLD₅₀: 20.4 µg/mLDoxorubicin[4]
Compounds 8, 9, 11, 12 SchistosomiasisS. mansoni (Adult)Marked viability reductionPraziquantel[5]

References

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives.
  • Recent Applications of Hydantoins in Drug Discovery: Upd
  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line.IMR Press.
  • Antischistosomal activity of imidazolidine-2,4-dione derivatives.Antimicrobial Agents and Chemotherapy - ASM Journals.
  • A Comparative Pharmacological Analysis of Hydantoin Deriv

Sources

Foundational

The Evolution and Mechanistic Paradigms of N3-Alkylated Hydantoin Research: A Technical Whitepaper

Executive Summary Since the introduction of 5,5-diphenylhydantoin (phenytoin) in 1938, the hydantoin (imidazolidine-2,4-dione) scaffold has been universally recognized as a "privileged structure" in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Since the introduction of 5,5-diphenylhydantoin (phenytoin) in 1938, the hydantoin (imidazolidine-2,4-dione) scaffold has been universally recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse array of biological targets[1]. A critical vector for tuning the physicochemical and pharmacokinetic properties of these molecules is the regioselective alkylation of the hydantoin ring. This whitepaper provides an in-depth mechanistic analysis of N3-alkylation, tracing its historical evolution from classical solution-phase thermodynamics to modern solid-phase combinatorial techniques and asymmetric catalysis.

Mechanistic Rationale: The N1 vs. N3 Dichotomy

The fundamental challenge in hydantoin functionalization lies in differentiating the two nitrogen atoms (N1 and N3) within the heterocyclic ring. The regioselectivity of alkylation is governed by a strict thermodynamic vs. kinetic dichotomy:

  • Thermodynamic Acidity: The proton at the N3 position is flanked by two highly electron-withdrawing carbonyl groups (C2 and C4). This dual-carbonyl stabilization renders the N3 proton significantly more acidic (pKa ~ 8.5–9.0) than the N1 proton, which is adjacent to only one carbonyl group[2].

  • Causality in Base Selection: Because of this pKa differential, the choice of base directly dictates the reaction pathway.2 selectively deprotonate the N3 position, establishing thermodynamic control and leading exclusively to N3-alkylation[2]. Conversely, the use of strong bases (e.g., KHMDS or tBuOK in THF) forces kinetic deprotonation, often resulting in N1-alkylation or a complex mixture of N1-monoalkylated, N3-monoalkylated, and N1,N3-dialkylated products[2].

Evolution of Synthetic Methodologies

Classical Solution-Phase Synthesis

Historically, the most reliable method for N3-alkylation involved the use of alkyl halides combined with mild bases in polar aprotic solvents like DMF. An alternative, highly efficient historical protocol utilizes2, which selectively targets the N3 position without the need for external bases[2].

Solid-Phase Synthesis & Cyclo-Elimination

As drug discovery shifted toward high-throughput screening in the late 1990s, the need for combinatorial hydantoin libraries surged. A major breakthrough occurred when Park and Kurth (1999) developed an3 from solid-phase resins[3]. This strategy allowed for the synthesis of complex novel isoxazoloimidazolidinediones, utilizing the cyclization step itself as the cleavage mechanism, thereby ensuring high purity of the released N3-alkylated scaffolds[3].

Asymmetric Catalysis

Recent advancements have focused on stereocontrol. The4 has been achieved via asymmetric hydrogenation of 5-alkylidene hydantoins catalyzed by Rh/f-spiroPhos complexes, yielding products with up to 99.9% enantiomeric excess (ee) under mild conditions[4].

Pathway Visualization: Regioselective Alkylation Workflow

G Start 5-Substituted Hydantoin Base Reagent & Condition Selection Start->Base WeakBase Weak Base (K2CO3) + Alkyl Halide in DMF Base->WeakBase Thermodynamic Control StrongBase Strong Base (KHMDS) in THF Base->StrongBase Kinetic Control Acetal DMF Dialkyl Acetal at 100°C Base->Acetal High Temp / Neat N3 N3-Alkylated Hydantoin WeakBase->N3 Selectivity >90% N1 N1-Alkylated Hydantoin StrongBase->N1 Mixtures Possible Acetal->N3 High Purity

Decision workflow for regioselective N1 vs. N3 hydantoin alkylation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality of each reagent choice is explicitly defined.

Protocol A: Thermodynamic N3-Selective Alkylation via Weak Base

Causality: Utilizing K₂CO₃ ensures that only the highly acidic N3 proton is abstracted, preventing the formation of N1-alkylated byproducts[2].

  • Preparation: Dissolve the 5-substituted hydantoin (1.0 equiv.) in dry N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation: Add potassium carbonate (K₂CO₃, 1.1–1.5 equiv.). Stir at room temperature for 15 minutes to allow for complete formation of the N3-anion.

  • Alkylation: Dropwise add the desired alkyl halide (1.1 equiv.).

  • Reaction: Stir the mixture at 25°C to 50°C (depending on electrophile steric hindrance) until TLC indicates total consumption of the starting material.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Wash the combined organic layers extensively with brine to remove residual DMF.

  • Self-Validation (NMR): Analyze the crude product via ¹H NMR. The successful and selective N3-alkylation is confirmed by the complete disappearance of the broad singlet at ~10.5–11.0 ppm (N3-H), while the N1-H signal at ~8.0–8.5 ppm remains intact.

Protocol B: Base-Free N3-Alkylation via DMF Dialkyl Acetals

Causality: Elevated temperatures drive the formation of the N3-alkylated product through a thermodynamically favored intermediate, releasing volatile DMF and alcohol as the only byproducts, thus simplifying purification[2].

  • Suspension: Suspend the 5-substituted hydantoin (1.0 equiv.) in an excess of DMF dimethyl acetal (neat).

  • Heating: Stir the suspension at 100°C under an inert atmosphere for 2-4 hours.

  • Isolation: Cool the mixture to room temperature. Add ice-cold water to precipitate the N3-alkylated product.

  • Validation: Collect the solid via vacuum filtration. The purity of the precipitate should exceed 95% without the need for column chromatography, validated via LC-MS.

Quantitative Data: Reaction Optimization

The following table summarizes standardized yields and conditions for hydantoin alkylation, demonstrating the stark contrast in efficiency between thermodynamic N3-alkylation and kinetic N1-alkylation[5].

Alkylating ReagentBaseSolventTemp (°C)Regio-TargetTypical Yield (%)
Ethyl 2-bromopropionateK₂CO₃DMF25N3-Alkylation92
Benzyl bromideK₂CO₃DMF25N3-Alkylation92
DMF dimethyl acetalNoneNeat100N3-Alkylation>85
Methyl iodideKHMDSTHF-78 to 25N1-Alkylation40 - 60 (Mixture)

Biological Implications in Drug Development

The regiochemistry of hydantoin alkylation has profound pharmacological consequences. For classical anticonvulsant activity (e.g., against voltage-dependent sodium channels), a free imide proton at N3 is strictly required for critical hydrogen-bonding interactions; thus, N3-alkylation dramatically decreases sodium channel-binding activity[6].

However, intentional N3-alkylation is a powerful tool for redirecting the molecule's biological target. N3-alkylated hydantoins have been successfully developed as 1[1], selective sigma-1 receptor ligands[6], and anti-tuberculosis agents. Furthermore, successive N3- and N1-alkylation is the foundational synthetic step in generating complex,5[5].

References

  • Enantioselective Synthesis of Chiral Substituted 2,4-Diketoimidazolidines and 2,5-Diketopiperazines via Asymmetric Hydrogenation. Organic Letters (ACS Publications).4

  • Technical Support Center: Regioselective Hydantoin Alkylation. BenchChem.2

  • Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives: A new drug-like heterocyclic scaffold. Beilstein Journal of Organic Chemistry.5

  • Solid-phase synthesis of a library of amphipatic hydantoins. Discovery of new hits for TRPV1 blockade. National Institutes of Health (PMC).1

  • An uncatalyzed cyclo-elimination process for the release of N3-alkylated hydantoins from solid-phase: synthesis of novel isoxazoloimidazolidinediones. Tetrahedron Letters (via Researcher.Life).3

  • ChemInform Abstract: Convenient Synthesis of Tetrahydroisoquinoline-hydantoins. ResearchGate.6

Sources

Exploratory

Pharmacophore Analysis of Phenethyl-Substituted Hydantoins: Structural Optimization and Target Engagement

Executive Summary The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, historically anchoring the development of first-line anticonvulsants such as phenytoin[1]. However, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, historically anchoring the development of first-line anticonvulsants such as phenytoin[1]. However, the rigid steric profile of classical diphenylhydantoins limits their adaptability to diverse binding pockets. The introduction of a phenethyl substitution —featuring a flexible two-carbon aliphatic linker terminating in an aromatic ring—fundamentally alters the pharmacophore. This modification not only enhances lipophilicity (critical for blood-brain barrier penetration) but also provides the rotational degrees of freedom necessary to engage in optimal π−π stacking and hydrophobic interactions within the deep clefts of voltage-gated sodium channels (VGSCs) and kinase domains[2][3].

This technical guide dissects the molecular causality behind phenethyl-substituted hydantoins, detailing their 3D-Quantitative Structure-Activity Relationship (3D-QSAR), synthetic protocols, and biological evaluation frameworks.

Molecular Causality: The Phenethyl-Hydantoin Pharmacophore

To understand why phenethyl-substituted hydantoins exhibit potent biological activity, we must deconstruct the pharmacophore into its stereoelectronic components. Comparative Molecular Field Analysis (CoMFA) reveals that the ideal hydantoin-based ligand must satisfy strict spatial constraints[1].

Core Pharmacophoric Features
  • Hydrogen Bond Donor/Acceptor Core: The N3-H acts as a critical hydrogen bond donor, while the C2=O and C4=O carbonyls serve as hydrogen bond acceptors. These interact directly with the hinge region of target proteins (e.g., Asp133 and Val135 in GSK-3β)[3].

  • Hydrophobic Domain (The Phenethyl Advantage): In VGSCs (such as hNav1.2), the binding site located in the inner pore requires the ligand to stabilize the slow-inactivated state of the channel[1]. A direct phenyl substitution (as in phenytoin) provides rigid bulk. In contrast, a phenethyl group introduces an ethyl linker that acts as a flexible spacer. This allows the terminal phenyl ring to dynamically reorient and achieve energetically favorable π−π stacking with aromatic residues like Tyr1771, while the hydrophilic hydantoin core maintains an amino-aromatic contact with Phe1764[2].

  • Electronic Tuning: Substitutions on the phenethyl aromatic ring dictate the Lowest Unoccupied Molecular Orbital (LUMO) energy and logP. Alkyl substitutions generally improve anticonvulsant activity by optimizing the steric bulk and lipophilicity, whereas highly polar groups (e.g., -NO2, -OH) often disrupt the hydrophobic field, leading to a loss of efficacy[2][4].

Pharmacophore Core Imidazolidine-2,4-dione H-Bond Donor/Acceptor Linker Ethyl Linker Rotational Flexibility Core->Linker Covalent Bond Target1 VGSC (hNav1.2) Slow Inactivated State Core->Target1 H-Bonding Target2 Kinase (GSK-3β) Hydrophobic Pocket (Val70) Core->Target2 H-Bonding Aromatic Terminal Phenyl Ring π-π Stacking (e.g., Tyr1771) Linker->Aromatic Covalent Bond Aromatic->Target1 Hydrophobic Aromatic->Target2 Hydrophobic

Fig 1: Pharmacophore mapping of phenethyl-hydantoins to VGSC and Kinase targets.

Quantitative SAR Data Presentation

The optimization of the phenethyl moiety relies heavily on tracking the Root-Mean-Square Error of Prediction (RMSEP) in SAR models alongside empirical in vivo data. The table below summarizes the pharmacological metrics of various hydantoin derivatives, demonstrating how the phenethyl and related alkylated-phenyl groups compare to the classical diphenyl baseline.

Compound ClassR-Group SubstitutionPrimary TargetKey Pharmacological MetricRef
Phenytoin (Control) 5,5-DiphenylhNav1.2 (VGSC)ED50 (MES) = 30 ± 2 mg/kg[4]
Phenylmethylenehydantoin Alkyl-substituted phenylhNav1.2 (VGSC)ED50 (MES) = 28 ± 2 mg/kg[4]
N-Piperidinespirohydantoin Phenethyl (unsubstituted)hNav1.2 (VGSC)High protection at 24 mg/kg[2]
PMH Analogue Phenethyl at C-12GSK-3βIC50 = 4–20 µM[3]
N-Piperidinespirohydantoin Phenethyl (ortho-NO2)hNav1.2 (VGSC)Inactive (Steric/Electronic clash)[2]

Data Synthesis Insight: The data clearly indicates that while the unsubstituted phenethyl group provides excellent baseline protection comparable to or exceeding phenytoin, the addition of strongly electron-withdrawing groups like ortho-NO2 completely abolishes activity due to unfavorable electrostatic field interactions within the channel pore[2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following methodologies outline the synthesis and biological validation of phenethyl-substituted hydantoins. Each protocol is designed as a self-validating system incorporating necessary controls.

Protocol A: Microwave-Assisted Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is the gold standard for synthesizing spiro- and substituted hydantoins from ketones. Microwave assistance is utilized here to overcome the high activation energy of the ring-closure step, ensuring high yields and minimizing side products[2].

Materials: N-phenethyl-piperidin-4-one, potassium cyanide (KCN), ammonium carbonate (NH4​)2​CO3​ , ethanol, distilled water. Causality Check: (NH4​)2​CO3​ acts as both the ammonia source (to form the intermediate α -aminonitrile) and the carbon dioxide source (essential for the final cyclization into the imidazolidine-2,4-dione ring).

  • Preparation: In a heavy-walled microwave reaction vial, dissolve 1.0 mmol of N-phenethyl-piperidin-4-one in 5 mL of a 1:1 mixture of ethanol and distilled water.

  • Reagent Addition: Add 2.0 mmol of KCN and 4.0 mmol of (NH4​)2​CO3​ to the solution. Safety Note: KCN is highly toxic; perform strictly in a fume hood with appropriate neutralizing agents (e.g., bleach) on standby.

  • Microwave Irradiation: Seal the vial and irradiate in a dedicated laboratory microwave reactor at 110°C for 15 minutes. The uniform dielectric heating rapidly drives the formation of the α -aminonitrile and subsequent CO2​ insertion.

  • Precipitation & Isolation: Cool the reaction mixture to 0°C in an ice bath. The phenethyl-substituted spirohydantoin will precipitate as a white solid.

  • Purification: Filter the precipitate under vacuum, wash extensively with cold distilled water (to remove unreacted cyanide and salts) followed by diethyl ether (to remove unreacted organic precursors)[2].

  • Validation: Confirm the structure via 1H-NMR (look for the characteristic broad singlet of the hydantoin N-H protons around 8.5–10.5 ppm) and 13C-NMR.

Protocol B: Maximal Electroshock Seizure (MES) Assay

The MES assay is the definitive in vivo model for identifying compounds that prevent seizure spread, directly correlating to VGSC block[2][4].

  • Subject Preparation: Use adult male Wistar rats (150-200g). Divide into three cohorts: Vehicle Control, Phenytoin Control (30 mg/kg), and Test Compound (e.g., Phenethyl-hydantoin at 24 mg/kg)[2].

  • Administration: Administer the compounds intraperitoneally (i.p.) suspended in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Incubation: Allow a 1-hour pharmacokinetic distribution phase to ensure the compound crosses the blood-brain barrier.

  • Electroshock Induction: Apply an alternating current of 80 mA for 1.0 second via corneal electrodes[2]. Causality Check: This specific current induces a generalized tonic-clonic seizure in 100% of vehicle-treated animals, providing a robust baseline.

  • Observation & Scoring: Observe the animals for the presence or absence of the hindlimb tonic extensor (HLTE) component of the seizure. Complete abolition of the HLTE indicates protection.

  • Validation: Calculate the ED50 (Effective Dose for 50% of the population) using probit analysis. The test is validated if the Phenytoin control yields an ED50 of approximately 30 ± 2 mg/kg[4].

Workflow Start N-Phenethyl-piperidin-4-one Synth Bucherer-Bergs Reaction (KCN, (NH4)2CO3, Microwave) Start->Synth Purify Precipitation & Ether Wash (Yield: 68-76%) Synth->Purify NMR Structural Validation (1H/13C NMR) Purify->NMR NMR->Synth Impure (Recrystallize) MES In Vivo MES Assay (80 mA, 1.0 sec, Wistar Rats) NMR->MES Result Anticonvulsant Efficacy (HLTE Abolition) MES->Result

Fig 2: End-to-end workflow from Bucherer-Bergs synthesis to in vivo MES validation.

Computational Target Engagement (CoMFA & Docking)

To rationally design the next generation of phenethyl-hydantoins, empirical data must be fed back into a computational loop.

  • Homology Modeling: Because the exact crystal structure of the human hNav1.2 open/inactivated state is highly dynamic, researchers utilize homology models based on highly conserved bacterial channels (e.g., NavAb), focusing on the S6 helices and the DEKA selectivity filter[2].

  • Docking Simulations: The phenethyl-hydantoin is docked into the inner pore. The algorithm calculates the free energy of binding ( ΔG ). A successful phenethyl derivative will show the hydantoin ring anchored via hydrogen bonds to the S6 segment, while the phenethyl tail extends into the hydrophobic cavity formed by the domain interfaces, stabilizing the channel in the slow inactivated state[1].

  • CoMFA Refinement: By mapping the steric (green/yellow regions) and electrostatic (blue/red regions) fields, researchers can predict whether adding a methyl group to the phenethyl ring will clash with the channel wall (yellow region) or fill an empty hydrophobic pocket (green region)[1].

References

  • A Pharmacophore Derived Phenytoin Analogue With Increased Affinity For Slow Inactivated Sodium Channels Exhibits A Desired Anticonvulsant Profile. National Institutes of Health (NIH) / PMC.
  • Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study.
  • Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evalu
  • The marine natural-derived inhibitors of glycogen synthase kinase-3β phenylmethylene hydantoins: In vitro and in vivo activities and pharmacophore modeling. National Institutes of Health (NIH) / PMC.

Sources

Foundational

3-(2-Phenylethyl)imidazolidine-2,4-dione IUPAC naming

Title: Structural Rationale, IUPAC Nomenclature, and Synthetic Methodologies for 3-(2-Phenylethyl)imidazolidine-2,4-dione Executive Summary Hydantoin derivatives represent a privileged class of heterocyclic scaffolds in...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Rationale, IUPAC Nomenclature, and Synthetic Methodologies for 3-(2-Phenylethyl)imidazolidine-2,4-dione

Executive Summary

Hydantoin derivatives represent a privileged class of heterocyclic scaffolds in modern drug discovery, exhibiting profound utility in the development of anticonvulsant, antimicrobial, and antiviral therapeutics. This technical guide deconstructs the structural logic, IUPAC nomenclature, and synthetic methodologies of a critical pharmaceutical intermediate: 3-(2-phenylethyl)imidazolidine-2,4-dione . By mapping the mechanistic causality of its one-pot synthesis, this document provides researchers with a self-validating framework for producing high-purity hydantoin building blocks.

IUPAC Nomenclature and Structural Deconstruction

To manipulate a molecule effectively, one must first understand the logic of its nomenclature. The IUPAC name 3-(2-phenylethyl)imidazolidine-2,4-dione can be systematically deconstructed into its parent core and its substituent[1].

The Parent Core: Imidazolidine-2,4-dione

The foundational scaffold is a fully saturated, five-membered nitrogen heterocycle containing two nitrogen atoms separated by a carbon atom (imidazolidine). The "-2,4-dione" suffix indicates the presence of two ketone groups at positions 2 and 4. According to IUPAC heteroatom numbering rules for this ring system:

  • N1: The secondary amine nitrogen adjacent to the C5 methylene group.

  • C2: The carbonyl carbon flanked by the two nitrogen atoms.

  • N3: The imide nitrogen flanked by the two carbonyl groups (C2 and C4).

  • C4: The carbonyl carbon adjacent to the C5 methylene.

  • C5: The methylene ( −CH2​− ) carbon.

The Substituent: 3-(2-Phenylethyl)

The prefix indicates that a 2-phenylethyl group (commonly known as a phenethyl group, −CH2​CH2​C6​H5​ ) is covalently bonded to the N3 position. The N3 position is the most acidic site on the hydantoin ring (pKa 9) because its conjugate base is stabilized by resonance from the two adjacent electron-withdrawing carbonyl groups (C2 and C4).

IUPAC_Logic cluster_0 Parent Hydantoin Core N1 N1 (Secondary Amine) C2 C2 (Carbonyl) N1->C2 N3 N3 (Imide Nitrogen) C2->N3 C4 C4 (Carbonyl) N3->C4 C5 C5 (Methylene) C4->C5 C5->N1 Sub 2-Phenylethyl Group Sub->N3 Alkylation at Position 3

Fig 1: IUPAC numbering logic mapping the 2-phenylethyl substituent to the N3 position of hydantoin.

Mechanistic Rationale for One-Pot Synthesis

While traditional Urech hydantoin synthesis utilizes free amino acids and potassium cyanate, the targeted synthesis of N3-substituted hydantoins requires a more controlled approach to prevent unwanted side reactions. The optimal route employs a "masked isocyanate" strategy using phenyl phenethylcarbamate and glycine methyl ester [2].

Atom Mapping and Causality
  • Urea Formation: Isocyanates are highly reactive and moisture-sensitive. By using phenyl phenethylcarbamate, we employ a stable, easy-to-handle precursor. When refluxed with the freebased glycine methyl ester, the primary amine of glycine attacks the carbamate carbonyl. Phenol acts as an excellent leaving group, resulting in a linear urea intermediate: MeOOC-CH2​-NH-C(=O)-NH-CH2​CH2​Ph .

  • Base-Promoted Cyclization: The addition of sodium hydroxide (NaOH) serves a dual purpose. It deprotonates the urea nitrogen attached to the phenethyl group. This newly formed nucleophile subsequently attacks the C4 ester carbonyl of the glycine moiety, expelling methoxide to close the five-membered ring.

Synthesis_Mechanism S1 Glycine Methyl Ester HCl + Phenyl Phenethylcarbamate S2 Freebasing & Nucleophilic Attack (TEA, MeCN, Reflux 10h) S1->S2 TEA neutralizes HCl Int Urea Intermediate (Phenethyl-NH-CO-NH-CH2-COOMe) S2->Int Displacement of Phenol S3 Base-Promoted Cyclization (NaOH, Reflux 7h) Int->S3 Deprotonation of Urea N S4 Acidic Workup & Extraction (1N HCl, EtOAc) S3->S4 Intramolecular amidation Prod 3-(2-Phenylethyl)imidazolidine-2,4-dione (74% Yield) S4->Prod Recrystallization

Fig 2: One-pot synthetic workflow highlighting intermediate formation and base-catalyzed cyclization.

Self-Validating Experimental Protocol

The following protocol details the one-pot synthesis of 3-(2-phenylethyl)imidazolidine-2,4-dione, incorporating in-process controls to ensure a self-validating workflow[2].

Phase 1: Intermolecular Urea Formation
  • Reagent Preparation: In an oven-dried round-bottom flask, dissolve Glycine methyl ester hydrochloride (1.0 equivalent) and phenyl phenethylcarbamate (1.1 equivalents) in a solvent mixture of Triethylamine (TEA) and Acetonitrile (1:2 ratio).

    • Causality: TEA acts as a non-nucleophilic base to neutralize the HCl salt, liberating the free amine of glycine. Acetonitrile provides a polar aprotic medium that solubilizes the intermediates without participating in hydrogen bonding.

  • Reflux: Heat the reaction mixture to reflux for 10 hours under an inert nitrogen atmosphere.

  • In-Process Control (IPC): Pull a 50 μ L aliquot and analyze via Thin-Layer Chromatography (TLC) using 50% Ethyl Acetate/Hexane. The complete disappearance of the carbamate spot validates the formation of the linear urea intermediate.

Phase 2: Intramolecular Cyclization
  • Base Addition: Carefully add NaOH (2.5 equivalents) directly to the reaction mixture.

  • Secondary Reflux: Continue refluxing for an additional 7 hours.

    • Causality: The strong base deprotonates the urea nitrogen, increasing its nucleophilicity to drive the intramolecular attack on the ester, closing the hydantoin ring.

  • IPC: Analyze via LC-MS. The mass spectrum should show a shift corresponding to the loss of methanol ( −32 Da), confirming cyclization.

Phase 3: Workup and Purification
  • Solvent Removal: Distill off the volatile solvents (TEA, Acetonitrile, Methanol) under reduced pressure.

  • Acidic Partitioning: Suspend the residue in Ethyl Acetate (EtOAc) and partition with 1N aqueous HCl.

    • Causality: The 1N HCl neutralizes excess NaOH and ensures the N1 position of the hydantoin is fully protonated, rendering the product neutral so it preferentially partitions into the organic EtOAc layer.

    • Validation: Check the pH of the aqueous layer; it must be between 3 and 4.

  • Extraction: Separate the organic layer, wash with saturated brine to remove residual water, and dry over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Concentration & Recrystallization: Concentrate the organic layer in vacuo to yield the crude product. Purify by recrystallization from an Ethyl Acetate-Hexane mixture to afford the pure compound.

Quantitative Characterization Data

Proper analytical validation is required to confirm the structural integrity of the synthesized scaffold. The expected spectral data for pure 3-(2-phenylethyl)imidazolidine-2,4-dione is summarized below[2]:

Analytical ParameterExpected Value / Assignment
Isolated Yield 74%
Appearance Purified Solid
1 H-NMR (400 MHz, DMSO- d6​ ) δ 8.01 (br. s, 1H, N1-H ), 7.30-7.17 (m, 5H, Ar-H ), 3.85 (s, 2H, C5-H 2​ ), 3.56 (t, J=7.6 Hz, 2H, N-CH 2​ ), 2.82 (t, J=7.4 Hz, 2H, Ar-CH 2​ )
13 C-NMR (100 MHz, CDCl 3​ ) δ 177.1 (C4=O), 162.6 (C2=O), 143.4, 133.8, 133.6, 131.6 (Aromatic C), 50.9 (C5), 44.0 (N-CH 2​ ), 38.5 (Ar-CH 2​ )
HRMS (ESI) calcd. for C11​H12​N2​NaO2​ [M+Na] + , 227.0796; found: 227.0789

Downstream Pharmaceutical Applications

The strategic value of 3-(2-phenylethyl)imidazolidine-2,4-dione lies in its C5 methylene group. Because this carbon is flanked by the N1 amine and the C4 carbonyl, its protons are weakly acidic. This enables the molecule to undergo Knoevenagel condensations with various aromatic aldehydes.

For instance, reacting this scaffold with benzaldehyde derivatives yields 5-benzylidene-3-phenethylimidazolidine-2,4-diones . Molecular docking studies and subsequent in vitro assays have identified these specific thiazolidinedione/hydantoin derivatives as potent inhibitors targeting the HIV-1 gp41 envelope protein, demonstrating significant antiviral activity and favorable cytotoxicity profiles on MT-2 cells[3]. Consequently, mastering the synthesis and nomenclature of the parent 3-phenethyl hydantoin is a critical first step in developing next-generation antiviral therapeutics.

References

  • "One Pot Process For Preparation Of Subsituted Hydantoins" - Quick Company. URL:[Link]

  • "Hydantoin | C3H4N2O2 | CID 10006" - PubChem - NIH. URL:[Link]

  • "Synthesis of novel thiazolidinedione derivatives and evaluation of their antiviral activity" - Longdom Publishing. URL:[Link]

Sources

Exploratory

The Patent and Pharmacological Landscape of 3-Substituted Imidazolidine-2,4-diones: A Technical Guide for Drug Development

Imidazolidine-2,4-diones (commonly known as hydantoins) are privileged five-membered heterocyclic pharmacophores containing two nitrogen atoms and two carbonyl groups. While historically recognized almost exclusively for...

Author: BenchChem Technical Support Team. Date: March 2026

Imidazolidine-2,4-diones (commonly known as hydantoins) are privileged five-membered heterocyclic pharmacophores containing two nitrogen atoms and two carbonyl groups. While historically recognized almost exclusively for their anticonvulsant properties (e.g., phenytoin), targeted functionalization at the N3 and C5 positions has recently unlocked a vast patent landscape. By modulating the steric bulk and electronic properties at the N3 position, medicinal chemists have successfully repurposed this scaffold for oncology, metabolic disorders, and inflammatory diseases.

As a Senior Application Scientist, I have structured this guide to dissect the mechanistic rationale behind these novel therapeutic applications, summarize the quantitative patent data, and provide self-validating synthetic protocols for developing 3-substituted imidazolidine-2,4-diones.

Therapeutic Patent Landscape & Mechanistic Rationale

Endocannabinoid System: Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Historically, 3-substituted 5,5'-diphenylimidazolidine-2,4-diones were explored as CB1 cannabinoid receptor ligands. However, rational drug design has repurposed this scaffold into potent, reversible inhibitors of1[1]. By substituting the N3 position with long-chain alkyl groups (e.g., heptyl or tetradecyl), researchers successfully abolished CB1/CB2 affinity while maximizing FAAH inhibition (pI50 up to 5.94). This mechanism elevates endogenous anandamide levels, offering therapeutic avenues for pain and anxiety without psychoactive side effects[1].

Oncology: Dual PARP and HDAC Inhibitors

A breakthrough in oncology patents involves the hybridization of 3-substituted imidazolidine-2,4-diones with hydroxamic acids to create2[2]. For instance, olaparib derivatives synthesized via N3-alkylation and formylation of the hydantoin core demonstrate potent nanomolar IC50 values. Mechanistically, the hydantoin moiety anchors into the NAD+ binding pocket of PARP, while the hydroxamic acid chelates the zinc ion in the HDAC active site. This dual inhibition induces "BRCAness" in tumor cells, leading to severe DNA damage (indicated by elevated γ-H2AX) and apoptosis[2].

Osteoarthritis: ADAMTS Inhibitors

Patent3 details the use of 5-[(piperazin-1-yl)-3-oxo-propyl]-imidazolidine-2,4-dione derivatives for the treatment of osteoarthritis[3]. These compounds act as inhibitors of ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin motifs), enzymes responsible for the degradation of aggrecan in articular cartilage. The N3 and C5 substitutions are critical for fitting into the S1' specificity pocket of the metalloproteinase, preventing cartilage destruction[3].

Metabolic Disorders: DPP-4 Inhibitors

For type 2 diabetes, novel imidazolone derivatives derived from 3-substituted imidazolidine-2,4-diones have been patented as 4[4]. Compound 5b, synthesized via N-alkylation, formylation, and dehydration, exhibited an IC50 of 2.21 µM. The 3-substitution provides the optimal steric bulk to interact with the hydrophobic S2 extensive subsite of the DPP-4 enzyme[4].

Quantitative Data Presentation

The following table summarizes the key structural modifications and quantitative efficacy metrics across the discussed therapeutic landscapes.

Therapeutic TargetDisease IndicationCore Scaffold BaseKey SubstitutionsEfficacy MetricReference
FAAH Pain, Anxiety5,5'-diphenylimidazolidine-2,4-dioneN3-heptyl / N3-tetradecylpI50 = 5.12 - 5.94[1]
PARP / HDAC BRCA-mutated CancersOlaparib-hydantoin hybridN3-alkyl hydroxamic acidIC50 in nanomolar range[2]
ADAMTS Osteoarthritis5-propyl-imidazolidine-2,4-dioneC5-piperazinyl, N3-arylCartilage degradation arrest[3]
DPP-4 Type 2 DiabetesImidazolone derivativeN3-alkyl, C5-arylideneIC50 = 2.21 µM[4]

Experimental Workflows: Synthesis & Functionalization

To develop 3-substituted derivatives, a robust, self-validating synthetic pipeline is required. The following protocols detail the synthesis of the core scaffold and its subsequent N3-functionalization[5].

Protocol 1: Synthesis of the 5,5-Diphenylimidazolidine-2,4-dione Core

Causality: The base-catalyzed condensation of benzil and urea initiates a pinacol-type rearrangement. The strongly alkaline environment (NaOH) deprotonates the urea, facilitating nucleophilic attack on the benzil carbonyl, followed by a phenyl migration to form the stable five-membered hydantoin ring.

  • Reaction Setup: In a round-bottom flask, combine 0.025 mol benzil and 0.05 mol urea. Add 15 mL of 30% aqueous NaOH and 75 mL of ethanol.

  • Reflux: Heat the mixture to reflux for 2 hours. The thermal energy provides the activation energy required for the phenyl shift.

  • Cooling & Filtration: Cool to room temperature and pour into 125 mL of distilled water. Filter to remove unreacted benzil and insoluble byproducts.

  • Acidification (Self-Validating Step): Slowly add concentrated HCl until the solution is strongly acidic (pH < 2).

    • Validation: The product exists as a highly soluble sodium salt at high pH. Acidification protonates the N3 position (pKa ~8.3), causing an immediate, massive precipitation of the hydantoin core. If precipitation does not occur, the cyclization failed.

  • Isolation: Vacuum filter the precipitate, wash with cold water, and air dry.

Protocol 2: Selective N3-Alkylation

Causality: The N3 proton is flanked by two carbonyl groups, making it significantly more acidic than the N1 proton. By using a controlled amount of base (e.g., NaH) in a polar aprotic solvent (DMF), the N3 position is selectively deprotonated, priming it for an SN2 attack on an alkyl halide.

  • Deprotonation: Dissolve 10 mmol of the synthesized hydantoin in 50 mL of anhydrous DMF. Add 12 mmol of NaH (60% dispersion in mineral oil) at 0°C under an inert argon atmosphere. Stir for 30 minutes until H2 gas evolution ceases.

  • Alkylation: Dropwise add 11 mmol of the desired alkyl halide (e.g., ethyl chloroacetate or benzyl chloride). Heat to 70°C for 4 hours.

  • Quenching & Extraction: Cool the mixture and quench by pouring into 100 mL of ice water. Extract with ethyl acetate (5 x 50 mL).

  • Purification & TLC (Self-Validating Step): Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Validation: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The N3-alkylated product will exhibit a significantly higher Rf value than the highly polar, hydrogen-bonding starting material. The disappearance of the low-Rf spot confirms successful substitution. Purify via flash column chromatography.

Pathway & Workflow Visualizations

Synthesis A Benzil + Urea (Starting Materials) B Base-Catalyzed Condensation (NaOH, EtOH, Reflux) A->B Step 1: Cyclization C 5,5-Diphenylimidazolidine -2,4-dione (Core Scaffold) B->C Acidification (HCl) Precipitation D Selective N3-Alkylation (Alkyl Halide, NaH, DMF) C->D Step 2: Deprotonation E 3-Substituted Imidazolidine-2,4-dione (Target Compound) D->E SN2 Attack & Purification

Synthetic workflow for 3-substituted 5,5-diphenylimidazolidine-2,4-diones.

Pathway Drug 3-Substituted Hydantoin (Olaparib-Hydroxamic Acid) PARP PARP1/2 Inhibition Drug->PARP Binds NAD+ pocket HDAC HDAC1/6 Inhibition Drug->HDAC Chelates Zinc ion DNA DNA Damage Accumulation (Elevated γ-H2AX) PARP->DNA Prevents DNA repair Histone Histone Hyperacetylation (Chromatin Relaxation) HDAC->Histone Alters gene expression Apoptosis Tumor Cell Apoptosis (BRCAness Induction) DNA->Apoptosis Triggers cell death Histone->Apoptosis Synergistic effect

Pharmacological signaling pathway of dual PARP/HDAC hydantoin inhibitors.

References

  • Olaparib hydroxamic acid derivatives as dual PARP and HDAC inhibitors for cancer therapy Source: ResearchGate / Bioorganic & Medicinal Chemistry URL
  • The Medicinal Chemistry of Imidazolidine-2,4-diones: A Comprehensive Technical Guide Source: BenchChem URL
  • Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Design, Synthesis and Biological Evaluation of Novel Imidazolone Derivatives as Dipeptidyl Peptidase 4 Inhibitors Source: Bentham Science Publishers URL
  • WO2016102347A1 - 5-[(piperazin-1-yl)

Sources

Protocols & Analytical Methods

Method

N-alkylation of hydantoin with (2-bromoethyl)benzene

Application Note: Regioselective N-Alkylation of Hydantoin with (2-Bromoethyl)benzene Introduction & Scope The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged pharmacophore in drug discovery, serving as the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective N-Alkylation of Hydantoin with (2-Bromoethyl)benzene

Introduction & Scope

The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged pharmacophore in drug discovery, serving as the structural core for numerous anticonvulsants (e.g., phenytoin), antischistosomal agents, and antiviral candidates[1][2]. Functionalization of the hydantoin ring via N-alkylation is a critical synthetic transformation. Specifically, the reaction between unsubstituted hydantoin and (2-bromoethyl)benzene (phenethyl bromide) yields 3-phenethylimidazolidine-2,4-dione, an essential intermediate for the synthesis of complex therapeutics[2][3]. This application note details the mechanistic rationale, optimized reaction parameters, and a self-validating protocol for the regioselective N3-alkylation of hydantoin.

Mechanistic Insights & Causality

Hydantoin possesses two distinct nitrogen atoms (N1 and N3) capable of undergoing alkylation. The regioselectivity of this reaction is strictly governed by the differential acidity of the two N-H protons[4].

  • Thermodynamic Control (pKa Discrepancy): The N3 proton, flanked by two electron-withdrawing carbonyl groups, exhibits a pKa of approximately 9.1[5][6]. In contrast, the N1 proton is significantly less acidic (pKa ~12)[4]. Consequently, treatment with a mild base selectively deprotonates the N3 position, generating a resonance-stabilized ambident anion[4][7].

  • Electrophilic Attack: The resulting N3-anion undergoes a bimolecular nucleophilic substitution ( SN​2 ) with the primary alkyl halide, (2-bromoethyl)benzene, to form the target product.

  • Causality Behind Experimental Choices:

    • Base Selection: Potassium carbonate (K₂CO₃) is preferred over stronger bases like NaH or KHMDS. Strong bases can deprotonate both N1 and N3, leading to undesired N1,N3-dialkylation or N1-alkylation[4][7].

    • Solvent: N,N-Dimethylformamide (DMF) is utilized because its polar aprotic nature optimally solvates the potassium cation, leaving the N3-anion highly nucleophilic and "naked" for the SN​2 attack[7].

    • Temperature: Heating to 80–85 °C provides sufficient activation energy for the SN​2 displacement while minimizing the competing E2 elimination of (2-bromoethyl)benzene to styrene[7].

Workflow Visualization

G Hydantoin Hydantoin (pKa N3 ~9.1) Base Base (K2CO3) Deprotonation Hydantoin->Base + Base Anion N3-Anion Intermediate (Resonance Stabilized) Base->Anion - KHCO3 AlkylHalide (2-Bromoethyl)benzene Electrophile Anion->AlkylHalide SN2 Attack Product 3-Phenethylimidazolidine-2,4-dione (Target Product) AlkylHalide->Product Major Pathway SideProduct Styrene / Dialkylated (Side Products) AlkylHalide->SideProduct Elimination / Excess RX

Mechanistic pathway of regioselective N3-alkylation of hydantoin.

Quantitative Data Summary

The following table summarizes the optimization of reaction conditions for the N-alkylation of hydantoin, demonstrating how base and solvent selection dictate regioselectivity and overall yield.

EntryBase (Equiv)SolventTemp (°C)Time (h)Major ProductYield (%)
1 K₂CO₃ (1.1) DMF 85 12 N3-Phenethyl 74–82
2NaH (1.2)DMF254N1,N3-Diphenethyl45
3KHMDS (1.1)THF0 to 256N1-Phenethyl55
4K₂CO₃ (1.1)MeCN8024N3-Phenethyl60

(Data synthesized from established hydantoin N-alkylation protocols[3][4][7])

Detailed Experimental Protocol

Synthesis of 3-phenethylimidazolidine-2,4-dione

This protocol is designed as a self-validating system. In-process checks (e.g., TLC monitoring) and specific workup steps (e.g., brine washes) are integrated to ensure the removal of unreacted electrophiles and high-boiling solvents.

Reagents & Materials:

  • Hydantoin (Imidazolidine-2,4-dione): 1.00 mmol (100 mg)[5]

  • (2-Bromoethyl)benzene: 1.10 mmol (150 µL)

  • Potassium carbonate (K₂CO₃, anhydrous): 1.10 mmol (152 mg)

  • N,N-Dimethylformamide (DMF, anhydrous): 3.0 mL

Step-by-Step Methodology:

  • Preparation of the Anion: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add hydantoin (1.00 mmol) and anhydrous K₂CO₃ (1.10 mmol)[7].

  • Solvent Addition: Suspend the solid mixture in anhydrous DMF (3.0 mL) under an inert argon atmosphere. Stir the suspension at room temperature for 15 minutes. Scientific Insight: This pre-stirring phase facilitates the deprotonation of the N3 proton, ensuring the active nucleophile is fully generated before the electrophile is introduced.

  • Electrophile Introduction: Add (2-bromoethyl)benzene (1.10 mmol) dropwise to the stirring suspension via a gastight syringe.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to 85 °C using a pre-heated oil bath. Maintain stirring for 12–16 hours[7].

  • In-Process Validation (TLC): Monitor the reaction progress via Thin Layer Chromatography (Eluent: Dichloromethane/Methanol, 95:5). The starting hydantoin (Rf ~0.2) will convert to the less polar N3-alkylated product (Rf ~0.6)[7]. Proceed to workup only when the starting material spot is completely consumed.

  • Quenching and Workup: Cool the reaction to room temperature. Dilute the mixture with distilled water (15 mL) to dissolve the inorganic salts and precipitate the organic product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers strictly with brine (3 × 10 mL). Scientific Insight: Multiple brine washes are critical to partition the high-boiling DMF into the aqueous phase, preventing contamination of the final product.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator[3].

  • Purification: Purify the crude residue by recrystallization from an ethyl acetate/hexane mixture to afford pure 3-phenethylimidazolidine-2,4-dione as a white crystalline solid[3].

References

  • Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases Source: PubMed URL:[Link]

  • Revisiting the SAR of the Antischistosomal Aryl Hydantoin (Ro 13-3978) Source: PMC - NIH URL:[Link]

  • Hydantoin | C3H4N2O2 | CID 10006 Source: PubChem - NIH URL:[Link]

  • One Pot Process For Preparation Of Subsituted Hydantoins Source: Quick Company (Patent/Application) URL:[Link]

  • Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives: A new drug-like heterocyclic scaffold Source: Beilstein Journals URL:[Link]

  • Organic Chemistry Congress Source: Longdom URL:[Link]

Sources

Application

The Bucherer-Bergs Reaction: A Comprehensive Guide to the Synthesis of Phenethyl Hydantoin Derivatives

Introduction: The Significance of Phenethyl Hydantoins in Modern Drug Discovery The hydantoin scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, forming the structural core of numerous...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Phenethyl Hydantoins in Modern Drug Discovery

The hydantoin scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Among the vast array of hydantoin derivatives, those bearing a phenethyl moiety at the 5-position have garnered significant attention from the drug discovery community. This interest stems from their diverse pharmacological activities, which include anticonvulsant, anticancer, and anti-inflammatory properties.[2] The unique structural combination of the rigid hydantoin ring and the flexible phenethyl group allows for multifaceted interactions with a range of biological targets, making these compounds promising candidates for the development of novel therapeutics.

The Bucherer-Bergs reaction stands as a powerful and versatile multicomponent reaction for the synthesis of 5-substituted and 5,5-disubstituted hydantoins.[3][4] This one-pot synthesis, which combines a carbonyl compound, a cyanide source, and ammonium carbonate, offers an efficient and atom-economical route to a wide variety of hydantoin derivatives.[5][6] This application note provides a detailed protocol for the synthesis of phenethyl hydantoin derivatives via the Bucherer-Bergs reaction, along with insights into the reaction mechanism, characterization techniques, and troubleshooting strategies.

The Bucherer-Bergs Reaction Mechanism: A Step-by-Step Elucidation

The Bucherer-Bergs reaction proceeds through a series of well-defined steps, culminating in the formation of the stable hydantoin ring.[1][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Imine Formation: The reaction initiates with the condensation of the starting carbonyl compound, in this case, phenylacetaldehyde, with ammonia, which is in equilibrium with ammonium carbonate. This step forms an imine intermediate.

  • Aminonitrile Formation: A cyanide ion, typically from sodium or potassium cyanide, then attacks the imine to form an α-aminonitrile. This intermediate is a key building block for the hydantoin ring.[7]

  • Carbamic Acid Formation: The amino group of the α-aminonitrile attacks a molecule of carbon dioxide, also derived from the decomposition of ammonium carbonate, to form a cyano-carbamic acid intermediate.

  • Intramolecular Cyclization: The carbamic acid derivative undergoes an intramolecular cyclization, where the nitrogen attacks the nitrile carbon, to form a 5-imino-oxazolidin-2-one intermediate.

  • Rearrangement to Hydantoin: The final step involves the rearrangement of the 5-imino-oxazolidin-2-one to the more thermodynamically stable hydantoin product.[6]

Bucherer_Bergs_Mechanism Phenylacetaldehyde Phenylacetaldehyde Imine Imine Intermediate Phenylacetaldehyde->Imine + NH₃ AmmoniumCarbonate Ammonium Carbonate (NH₃ + CO₂) AmmoniumCarbonate->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN⁻ Cyanide Cyanide (CN⁻) Cyanide->Aminonitrile CarbamicAcid Cyano-Carbamic Acid Aminonitrile->CarbamicAcid + CO₂ CO2 Carbon Dioxide (CO₂) CO2->CarbamicAcid Iminooxazolidinone 5-Imino-oxazolidin-2-one CarbamicAcid->Iminooxazolidinone Intramolecular Cyclization PhenethylHydantoin 5-Phenethylhydantoin Iminooxazolidinone->PhenethylHydantoin Rearrangement

Caption: Mechanism of the Bucherer-Bergs reaction for the synthesis of 5-phenethylhydantoin.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
Phenylacetaldehyde≥95%Sigma-Aldrich
Sodium Cyanide (NaCN)≥97%Sigma-Aldrich
Ammonium Carbonate ((NH₄)₂CO₃)≥99%Sigma-Aldrich
Ethanol (EtOH)95%Fisher Scientific
Deionized Water (H₂O)--
Hydrochloric Acid (HCl)Concentrated (37%)Sigma-Aldrich
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific

Safety Precaution: The Bucherer-Bergs reaction involves the use of highly toxic sodium cyanide and generates hydrogen cyanide gas upon acidification. This entire procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thermometer

  • Dropping funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer (¹H and ¹³C)

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Protocol: Synthesis of 5-Phenethylhydantoin

This protocol outlines the synthesis of 5-phenethylhydantoin from phenylacetaldehyde.

Bucherer_Bergs_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Characterization A Combine Phenylacetaldehyde, NaCN, and (NH₄)₂CO₃ in a flask. B Add a 1:1 mixture of Ethanol and Water. A->B C Heat the mixture to 60-70°C with stirring for 4-6 hours. B->C D Cool the reaction mixture to room temperature. C->D E Carefully acidify with concentrated HCl to pH 2-3. D->E F Collect the precipitate by vacuum filtration. E->F G Wash the solid with cold water. F->G H Recrystallize the crude product from an ethanol/water mixture. G->H I Dry the purified product under vacuum. H->I J Characterize by NMR, IR, and Mass Spectrometry. I->J

Caption: Experimental workflow for the synthesis of 5-phenethylhydantoin.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, combine phenylacetaldehyde (12.0 g, 100 mmol), sodium cyanide (9.8 g, 200 mmol), and ammonium carbonate (38.4 g, 400 mmol).

  • Solvent Addition: To the flask, add a mixture of 100 mL of ethanol and 100 mL of deionized water.

  • Reaction: Heat the reaction mixture to 60-70°C with vigorous stirring. Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. In a fume hood, carefully and slowly add concentrated hydrochloric acid dropwise to the stirred solution until the pH reaches 2-3. A white precipitate will form.

  • Filtration: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 50 mL).

  • Purification: Recrystallize the crude product from a hot ethanol/water mixture to obtain pure 5-phenethylhydantoin as a white crystalline solid.

  • Drying and Yield Calculation: Dry the purified product in a vacuum oven at 60°C overnight. Weigh the final product and calculate the percentage yield. A typical yield for this reaction is in the range of 70-85%.

Characterization of 5-Phenethylhydantoin

The identity and purity of the synthesized 5-phenethylhydantoin should be confirmed by a combination of spectroscopic methods.

TechniqueExpected Observations
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 10.6 (s, 1H, N-H), 8.0 (s, 1H, N-H), 7.3-7.1 (m, 5H, Ar-H), 4.2 (t, 1H, C₅-H), 2.7 (t, 2H, -CH₂-Ar), 2.0 (q, 2H, -CH₂-C₅)
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): 177.0 (C=O), 157.0 (C=O), 141.0 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 126.0 (Ar-CH), 58.0 (C₅), 35.0 (-CH₂-), 31.0 (-CH₂-)
FT-IR (KBr, cm⁻¹)ν (cm⁻¹): 3200-3400 (N-H stretching), 1770-1720 (C=O stretching, asymmetric and symmetric), 1600 (C=C aromatic stretching), 700-750 (C-H out-of-plane bending)
Mass Spec. (ESI-MS)m/z: 205.09 [M+H]⁺, 227.07 [M+Na]⁺

Troubleshooting Common Issues

While the Bucherer-Bergs reaction is generally robust, certain issues may arise, particularly when using aliphatic aldehydes like phenylacetaldehyde.[8][9]

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature slightly (e.g., to 75-80°C). Ensure efficient stirring to overcome potential solubility issues of the aldehyde.
Decomposition of ammonium carbonate.Use fresh, high-quality ammonium carbonate.
Side Product Formation Aldol condensation of phenylacetaldehyde.Maintain the recommended reaction temperature; higher temperatures can favor side reactions.
Over-oxidation of phenylacetaldehyde to phenylacetic acid.Ensure the reaction is not unnecessarily exposed to air for prolonged periods.
Difficulty in Precipitation Product is soluble in the acidic aqueous solution.Cool the solution in an ice bath for an extended period to encourage precipitation. If precipitation is still poor, extract the product into ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Impure Product after Recrystallization Presence of unreacted starting materials or side products.Perform a second recrystallization. Column chromatography on silica gel using an ethyl acetate/hexanes gradient may be necessary for highly impure samples.

Conclusion

The Bucherer-Bergs reaction provides an effective and straightforward method for the synthesis of phenethyl hydantoin derivatives, which are of significant interest in medicinal chemistry. By following the detailed protocol and understanding the underlying reaction mechanism, researchers can reliably produce these valuable compounds for further investigation in drug discovery and development programs. The characterization and troubleshooting guidance provided in this application note will serve as a valuable resource for ensuring the successful synthesis and purification of high-quality phenethyl hydantoin derivatives.

References

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3, 121-134.
  • Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.
  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia.
  • Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction.
  • Study on the Synthesis, Characterization and Antimicrobial Activities of 5-Substituted Hydantoins. (2024). International Journal of Research in Engineering and Science, 12(1), 206-210.
  • ResearchGate. (2019).
  • Wikipedia. (n.d.). Bucherer–Bergs reaction.
  • ResearchGate. (n.d.). ¹H-NMR and ¹³C-NMR data of compounds 5e-h (Scheme 1) and 8 (Scheme 2).
  • Semantic Scholar. (n.d.). SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS.
  • Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S.-N., & Pauli, G. F. (2014).
  • Thieme. (2021). Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account. Synthesis, 53(10), 1689-1708.
  • BenchChem. (2025). Identifying and minimizing byproducts in phenylacetaldehyde synthesis.
  • Wikipedia. (n.d.). Phenylacetaldehyde.
  • Zhang, D., Xing, X., & Cuny, G. D. (2006). Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization. The Journal of Organic Chemistry, 71(4), 1750–1753.
  • BenchChem. (2025). Technical Support Center: Bucherer-Bergs Hydantoin Synthesis.
  • CymitQuimica. (n.d.). CAS 122-78-1: Phenylacetaldehyde.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Contents 1. ¹³C NMR spectroscopy • Chemical shift. (n.d.).
  • ResearchGate. (2019). Recent Developments in Hydantoin Chemistry.
  • MDPI. (2017).
  • Semantic Scholar. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV)

Sources

Method

Application Note: Knoevenagel Condensation of 3-Phenethylimidazolidine-2,4-dione for Advanced Pharmacological Scaffolds

Executive Summary & Strategic Rationale The functionalization of the hydantoin (imidazolidine-2,4-dione) core is a cornerstone of medicinal chemistry. Specifically, the synthesis of 5-arylidene derivatives via the Knoeve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The functionalization of the hydantoin (imidazolidine-2,4-dione) core is a cornerstone of medicinal chemistry. Specifically, the synthesis of 5-arylidene derivatives via the Knoevenagel condensation yields highly conjugated, rigid scaffolds that exhibit potent biological activities.

When utilizing 3-phenethylimidazolidine-2,4-dione as the active methylene substrate, the pre-installed N-3 phenethyl group serves a dual purpose. Synthetically, it acts as a protecting group that prevents competitive N-alkylation during subsequent functionalization. Pharmacologically, the phenethyl moiety acts as a highly effective lipophilic anchor. This specific structural feature has been successfully utilized in the design of novel antiviral agents, acting as lead compounds to target the hydrophobic pockets of the HIV-1 gp41 envelope protein 1[1].

SynthesisWorkflow N1 Hydantoin Core (Imidazolidine-2,4-dione) N2 N-3 Alkylation (Phenethyl bromide) N1->N2 K2CO3, DMF N3 3-Phenethylimidazolidine- 2,4-dione N2->N3 N4 Knoevenagel Condensation N3->N4 Ar-CHO, Catalyst N5 5-Arylidene-3-phenethyl- imidazolidine-2,4-dione N4->N5 -H2O (Dehydration)

Workflow for the synthesis of 5-arylidene-3-phenethylimidazolidine-2,4-dione.

Mechanistic Causality & Catalyst Selection

The Knoevenagel condensation at the C-5 position of hydantoins requires precise basic conditions. The C-5 methylene protons are weakly acidic (pKa ~13–14) due to the electron-withdrawing effects of the adjacent C-4 carbonyl and C-2 urea/amide functionalities.

Causality in Catalyst Choice: Utilizing strong inorganic alkalis (e.g., NaOH, KOH) under thermal conditions frequently leads to the unwanted ring-opening hydrolysis of the imidazolidine-2,4-dione core. Therefore, mild secondary amines such as morpholine (pKa ~8.3) 2[2] or amino alcohols like ethanolamine 3[3] are strictly preferred. These bases are strong enough to establish an equilibrium concentration of the C-5 enolate without degrading the substrate.

The E1cB Dehydration Pathway: The reaction proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. Following the nucleophilic attack of the enolate on the aromatic aldehyde, a β-hydroxy intermediate is formed. Because hydroxide is a poor leaving group, the base must first remove the remaining acidic C-5 proton. The subsequent application of heat drives the expulsion of water, yielding the thermodynamically stable (Z)-5-arylidene isomer. The (Z)-configuration is overwhelmingly favored as it minimizes steric repulsion between the incoming aryl group and the C-4 carbonyl oxygen.

Mechanism M1 3-Phenethylhydantoin (Active C-5 Methylene) M2 Enolate Formation (Deprotonation by Base) M1->M2 + Base (e.g., Morpholine) M3 Nucleophilic Attack (on Aldehyde Carbonyl) M2->M3 + Ar-CHO M4 Aldol Intermediate (β-Hydroxy Hydantoin) M3->M4 M5 E1cB Dehydration (Base-promoted loss of OH-) M4->M5 Heat M6 Target 5-Arylidene Product (Thermodynamic Z-Isomer) M5->M6 - H2O

Mechanistic pathway of the Knoevenagel condensation at the hydantoin C-5 position.

Comparative Data: Optimization of Catalytic Systems

The table below synthesizes quantitative data from validated literature protocols for the Knoevenagel condensation of hydantoin/thiazolidinedione derivatives, allowing researchers to select the optimal system based on their laboratory constraints.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic & Practical AdvantagesRef
Morpholine (10 mol%) Ethanol782.085–90Mild basicity prevents ring hydrolysis; ideal for base-sensitive substrates.2[2]
Ethanolamine (1.4 eq) Water904.089Environmentally benign; product easily isolated by simple acidification.3[3]
EDDA (5 mol%) Solvent-Free800.592–95Green chemistry approach; extremely rapid E1cB dehydration step.4[4]
Urea-pTSA PEG-2001002.585Deep eutectic solvent effect; enhances electrophilicity of unreactive aldehydes.3[3]

Self-Validating Experimental Protocol

This protocol utilizes the morpholine/ethanol system, providing a robust, scalable, and visually self-validating workflow for the synthesis of 5-arylidene-3-phenethylimidazolidine-2,4-diones.

Materials Required
  • Substrate: 3-phenethylimidazolidine-2,4-dione (10.0 mmol, 1.0 eq)

  • Electrophile: Substituted Benzaldehyde (10.5 mmol, 1.05 eq)

  • Catalyst: Morpholine (1.0 mmol, 10 mol%)

  • Solvent: Absolute Ethanol (20 mL)

Step-by-Step Methodology
  • Initiation: Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with 3-phenethylimidazolidine-2,4-dione and absolute ethanol. Stir at room temperature to create a uniform suspension.

  • Activation: Add the substituted benzaldehyde to the flask, followed immediately by the dropwise addition of morpholine.

    • Causality: The catalytic morpholine initiates the deprotonation of the C-5 methylene. A slight excess of the aldehyde (1.05 eq) is used to drive the equilibrium forward and ensure complete consumption of the valuable hydantoin substrate.

  • Propagation: Attach a reflux condenser and heat the reaction mixture to 78 °C (reflux) using an oil bath or heating mantle.

    • Validation Checkpoint 1 (Visual): As the reaction reaches reflux, the initial suspension will transition into a clear solution, indicating the formation of the soluble β-hydroxy intermediate. After 30–45 minutes, a new solid will begin to precipitate out of the hot solvent. This is the highly conjugated, less soluble 5-arylidene product.

  • Monitoring: Allow the mixture to reflux for 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate:Hexane (1:2).

    • Validation Checkpoint 2 (Analytical): The reaction is deemed complete when the UV-active spot corresponding to the starting aldehyde disappears, replaced entirely by an intensely UV-active spot at a lower Rf​ value (the conjugated product).

  • Termination & Isolation: Remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice bath (0–5 °C) for 30 minutes. Add 10 mL of ice-cold distilled water dropwise to crash out any remaining dissolved product.

    • Causality: The addition of water drastically increases the polarity of the solvent system, forcing the highly lipophilic 5-arylidene-3-phenethyl derivative out of solution, maximizing the isolated yield.

  • Purification: Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 15 mL of cold aqueous ethanol (1:1) to remove residual morpholine and unreacted trace aldehyde. Recrystallize the solid from hot absolute ethanol to yield the analytically pure (Z)-isomer.

References

  • Saleh, B. M., Abdel Samii, Z. K., Abd Elal, E. H., & Ghanium, A. H. (2018). Synthesis of novel thiazolidinedione derivatives and evaluation of their antiviral activity. Organic Chemistry Congress, Euro Organic Chemistry 2018. 1

  • PLOS One. (2021). A convenient approach to synthesize substituted 5-Arylidene-3-m-tolyl thiazolidine-2, 4-diones by using morpholine as a catalyst and its theoretical study. 2

  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation for the Synthesis of Hydantoin Derivatives. 3

  • Semantic Scholar. (2012). A Solvent-Free Protocol for the Green Synthesis of 5-Arylidene-2,4-thiazolidinediones Using Ethylenediamine. 4

Sources

Application

Application Note: High-Throughput Solid-Phase Synthesis of Imidazolidine-2,4-dione Libraries

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Scientific Rationale & Introduction Imidazolidine-2,4-diones, commonly known as...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Scientific Rationale & Introduction

Imidazolidine-2,4-diones, commonly known as hydantoins, represent a "privileged scaffold" in medicinal chemistry[1]. Their rigid, five-membered heterocyclic core provides a highly stable template for the spatial orientation of diverse substituents, enabling precise binding interactions with a multitude of biological targets (e.g., anticonvulsants, anti-arrhythmics, and oncology targets).

While traditional solution-phase synthesis of hydantoins (such as the Bucherer-Bergs or Read reactions) is effective for single-target synthesis, the demands of modern drug discovery require the rapid generation of highly diverse combinatorial libraries. Solid-Phase Organic Synthesis (SPOS) addresses this bottleneck. Pioneered for non-oligomeric small molecules through the DIVERSOMER technology [2], SPOS allows for the use of excess reagents to drive reactions to thermodynamic completion, followed by simplified purification via simple filtration and washing [1].

This application note details a robust, self-validating protocol for the solid-phase synthesis of 3,5-disubstituted imidazolidine-2,4-dione libraries via a urea intermediate cyclization-cleavage strategy.

Mechanistic Principles: The Causality of Cyclization-Cleavage

The most elegant and high-yielding approach to solid-phase hydantoin synthesis utilizes a cyclization-cleavage (catch-and-release) mechanism. Instead of cleaving the linear precursor and cyclizing it in solution, the cyclization event itself acts as the cleavage mechanism [3].

Causality Behind Experimental Choices:
  • Resin Selection: A Wang resin (benzyl alcohol linker) is typically chosen. The ester linkage formed with the C-terminus of the first amino acid is stable to the basic conditions of Fmoc deprotection but is highly susceptible to intramolecular nucleophilic attack.

  • Solvent Swelling: Reactions are conducted in N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). DMF is selected for its high dielectric constant and superior ability to swell polystyrene-based resins, maximizing the accessibility of reactive sites within the polymer matrix.

  • Self-Validating Purification: This strategy is inherently self-purifying. If the isocyanate coupling fails, the unreacted amine cannot undergo cyclization. Consequently, only the correctly formed urea intermediate undergoes the base- or acid-catalyzed intramolecular attack to form the hydantoin ring. Truncated sequences or unreacted starting materials remain covalently bound to the solid support, ensuring that the filtrate contains only the desired, highly pure imidazolidine-2,4-dione.

Mechanism U Resin-Bound Urea Resin-O-CO-CH(R)-NH-CO-NH-R' N Nucleophilic Attack (Urea N attacks Ester C=O) U->N Base/Heat T Tetrahedral Intermediate (Ring Closure) N->T C Cleavage Products Regenerated Resin-OH + Hydantoin T->C Bond Cleavage

Caption: Mechanistic pathway of the cyclization-cleavage strategy.

Experimental Workflow & Protocols

The following protocols describe a generalized methodology for generating a combinatorial library of hydantoins using standard Fmoc-protected amino acids and diverse isocyanates.

SPOS_Workflow R Solid Support (Wang Resin) A 1. Amino Acid Coupling (DIC, DMAP) R->A B 2. Fmoc Deprotection (20% Piperidine) A->B C 3. Urea Formation (R-NCO addition) B->C D 4. Cyclization-Cleavage (Acid/Base) C->D E Imidazolidine-2,4-dione Library D->E

Caption: Workflow for the solid-phase synthesis of imidazolidine-2,4-diones.

Protocol A: Resin Loading and Deprotection

Objective: Attach the first diversity element (amino acid) to the solid support.

  • Resin Swelling: Weigh 1.0 g of Wang resin (typical loading 0.8–1.0 mmol/g) into a solid-phase reaction vessel equipped with a porous frit. Add 10 mL of DMF and agitate gently for 30 minutes to swell the polymer matrix. Drain the solvent.

  • Amino Acid Coupling: Dissolve 3.0 equivalents (eq) of the desired Fmoc-amino acid and 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC) in 8 mL of dry DMF. Add to the resin, followed by 0.1 eq of 4-Dimethylaminopyridine (DMAP) as a catalyst.

  • Agitation: Shake the mixture at room temperature for 2–4 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 10 mL), DCM (3 × 10 mL), and DMF (3 × 10 mL) to remove excess reagents and urea byproducts.

  • Fmoc Deprotection: Add 10 mL of a 20% (v/v) piperidine in DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with a fresh piperidine solution for 20 minutes.

  • Validation: Wash the resin extensively (DMF 5x, DCM 5x). Perform a standard Ninhydrin (Kaiser) test. A deep blue color on the resin beads confirms the presence of free primary amines.

Protocol B: Urea Formation (Diversity Input 2)

Objective: Introduce the second diversity element via isocyanate coupling.

  • Isocyanate Addition: Swell the deprotected resin in 8 mL of anhydrous DMF. Add 5.0 eq of the selected isocyanate (R'-NCO). Note: An excess of isocyanate is critical to drive the reaction to absolute completion, preventing unreacted amines from contaminating the final cleavage step.

  • Agitation: Shake the vessel at room temperature for 4–6 hours.

  • Washing: Drain the liquid and wash the resin strictly with DMF (5 × 10 mL) and DCM (5 × 10 mL).

  • Validation: Perform a Ninhydrin test. The beads should remain colorless, indicating complete conversion of the primary amine to the urea intermediate.

Protocol C: Cyclization-Cleavage

Objective: Trigger the intramolecular attack to form the hydantoin and release it from the resin.

  • Cyclization Trigger: Suspend the urea-bound resin in 10 mL of a cleavage cocktail. While acidic conditions (e.g., gaseous HCl or TFA/DCM) were historically used [2], base-catalyzed cyclization is often milder and highly effective for ester-linked ureas. Add 10% Triethylamine (TEA) in Methanol or a catalytic amount of DBU in DMF.

  • Heating/Agitation: Heat the mixture gently (50–60 °C) and agitate for 12–16 hours. The thermodynamic stability of the 5-membered hydantoin ring drives the equilibrium forward, cleaving the ester bond.

  • Collection: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with additional Methanol and DCM, combining all filtrates.

  • Isolation: Evaporate the solvent under reduced pressure. The resulting crude product is typically >85% pure due to the self-purifying nature of the cyclization-cleavage step.

Quantitative Data & Library Parameters

The efficiency of SPOS for hydantoins is highly dependent on the steric bulk of the amino acid side chain (R group) and the isocyanate (R' group). Advanced supports, such as radiation-grafted polymer crowns and lanterns, can be used to amplify loading capacity [4].

Table 1: Typical Quantitative Parameters for SPOS of Hydantoins

ParameterStandard Polystyrene (Wang)Radiation-Grafted Lanterns [4]Carbamate Linker Strategy [3]
Resin Loading Capacity 0.6 – 1.0 mmol/g15 – 35 µmol/lantern0.5 – 0.8 mmol/g
Coupling Efficiency (Step 1) > 95%> 90%> 95%
Cyclization Yield (Crude) 70% – 85%75% – 90%65% – 80%
Average Crude Purity (LC-MS) 85% – 95%80% – 90%> 90%
Throughput (Compounds/Week) 100 – 500500 – 1,000100 – 500

Note: Yields represent the isolated mass of the cleaved product relative to the initial theoretical loading of the resin. Purity is assessed via UV absorbance at 214/254 nm.

Analytical Validation & Troubleshooting

To ensure the integrity of the library, the protocol must be analytically validated at key checkpoints:

  • Incomplete Deprotection: If the Ninhydrin test is weak after Step A, the Fmoc group may be sterically hindered. Solution: Extend piperidine treatment time or use a stronger base like DBU (2% in DMF).

  • Gel-Phase NMR: Because intermediate products cannot be cleaved without cyclization, reaction progress on the solid support can be monitored using Gel-Phase 13 C NMR spectroscopy, a technique heavily utilized during the optimization of the DIVERSOMER method [2].

  • Premature Cleavage: If the urea intermediate is left in the presence of strong nucleophiles during washing, premature cleavage may occur. Solution: Ensure all washes are conducted with strictly anhydrous, non-nucleophilic solvents (DCM, pure DMF) prior to the deliberate cyclization step.

References

  • "Diversomers": an approach to nonpeptide, nonoligomeric chemical diversity. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Solid phase synthesis of hydantoins using a carbamate linker and a novel cyclization/cleavage step. Tetrahedron Letters. URL:[Link]

  • Loading amplification of radiation grafted polymers (crowns and lanterns) and their application in the solid-phase synthesis of hydantoin libraries. Molecular Diversity. URL:[Link]

Method

Application Note: Uses of Phenethyl Hydantoins in Medicinal Chemistry

Executive Summary The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for drug discovery[1]. Among its derivatives, phenethyl hydantoins —where...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for drug discovery[1]. Among its derivatives, phenethyl hydantoins —where a phenethyl group is substituted at the N-1, N-3, or C-5 position—have garnered significant attention. These compounds serve dual roles: as critical chiral intermediates in the synthesis of blockbuster cardiovascular drugs (e.g., ACE inhibitors)[2], and as potent pharmacophores in oncology and neurology, particularly as EGFR inhibitors[3] and anticonvulsants[4]. This application note details the mechanistic rationale, quantitative data, and validated protocols for utilizing phenethyl hydantoins in drug development workflows.

Biocatalytic Synthesis of ACE Inhibitor Intermediates

The synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as benazepril and enalapril, requires optically pure (R)-2-hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE). Traditional chemical resolution is plagued by low yields (maximum 50%) and harsh conditions. Conversely, the dynamic kinetic resolution (DKR) of racemic DL-5-phenethylhydantoin using microbial hydantoinase provides a highly enantioselective and self-validating pathway, achieving >99% ee and near-quantitative yields[2].

Expertise & Causality: The use of mild alkaline conditions (pH 8.0–8.5) during biocatalysis serves a critical dual purpose. It optimizes the hydantoinase enzyme's catalytic efficiency while simultaneously promoting the spontaneous, base-catalyzed racemization of the unreacted (S)-5-phenethylhydantoin. This continuous racemization ensures that the entire racemic pool is funneled into the desired (R)-enantiomer, overcoming the 50% yield limit of classic kinetic resolutions.

G A DL-5-Phenethylhydantoin (Racemic Substrate) B Microbial Hydantoinase (Enantioselective Cleavage) A->B Biocatalysis C N-Carbamyl-(R)-2-amino- 4-phenylbutyric acid B->C Ring Opening D Chemical Decarbamylation (HNO2 / H2SO4) C->D Nitrosation E (R)-2-Hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE) D->E Esterification F ACE Inhibitors (e.g., Benazepril, Enalapril) E->F SN2 Coupling

Biocatalytic workflow for ACE inhibitor intermediate synthesis via dynamic kinetic resolution.

Protocol 1: Asymmetric Hydrolysis of DL-5-Phenethylhydantoin

Objective: To produce (R)-2-amino-4-phenylbutyric acid derivatives as ACE inhibitor precursors.

  • Substrate Preparation: Suspend 50 mM of DL-5-phenethylhydantoin in 100 mL of 0.1 M Tris-HCl buffer.

  • Biocatalyst Addition: Add 5.0 g of resting cells (e.g., Agrobacterium radiobacter or Candida sp. expressing D-hydantoinase).

  • Reaction & pH Control (Critical Step): Maintain the reaction at 40°C. The pH must be strictly maintained at 8.0–8.5 using 1 M NaOH via an autotitrator. Validation Check: If the pH drops below 7.5, the spontaneous racemization of the unreacted (S)-enantiomer halts, limiting the theoretical yield to 50%. Alkaline conditions ensure continuous DKR.

  • Decarbamylation: Filter the cells to terminate the reaction. Treat the aqueous filtrate containing N-carbamyl-(R)-amino acid with equimolar NaNO₂ and 1 M H₂SO₄ at 0°C to yield the optically pure (R)-amino acid, ready for esterification to (R)-HPBE[2].

Development of EGFR-Targeted Anticancer Agents

In oncology, the bioisosteric replacement of the quinazoline nucleus (found in clinical drugs like erlotinib) with a hydantoin core has yielded a novel class of Epidermal Growth Factor Receptor (EGFR) inhibitors[3]. Specifically, 1-phenethyl-5-benzylidene hydantoins (e.g., compound UPR1024) have demonstrated potent antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines[5].

Expertise & Causality: The N-1 phenethyl substitution provides the necessary lipophilic bulk and flexibility to occupy the deep hydrophobic pocket of the EGFR ATP-binding site, mimicking the binding mode of traditional tyrosine kinase inhibitors. Concurrently, the (E)-5-p-OH-benzylidene group forms critical hydrogen bonds with the hinge region of the kinase. This dual-action mechanism not only inhibits EGFR autophosphorylation but also induces downstream DNA damage, p53 up-regulation, and S-phase cell cycle arrest[5].

G A 1-Phenethyl-5-benzylidene Hydantoin (e.g., UPR1024) B EGFR Tyrosine Kinase (ATP Binding Pocket) A->B Competitive Binding C Inhibition of Autophosphorylation B->C Blocks Kinase Activity D DNA Damage Induction C->D Downstream Effect E p53 Up-regulation D->E Stress Response F S-Phase Cell Cycle Arrest (A549 Lung Cancer Cells) E->F Apoptosis / Arrest

Mechanism of action for 1-phenethyl-5-benzylidene hydantoins in A549 lung cancer cells.

Quantitative Data: Antiproliferative Activity

The following table summarizes the structure-activity relationship (SAR) data for key phenethyl hydantoin derivatives against the A549 cell line.

CompoundN-1 SubstituentC-5 SubstituentEGFR IC₅₀ (µM)A549 Cell Growth Inhibition (at 20 µM)
UPR1024 (7) Phenethyl(E)-p-OH-benzylidene~0.15> 80%
Compound 35 Phenethyl(E)-benzylidene~0.3065%
Erlotinib (Control) N/A (Quinazoline)N/A0.13> 90%
Protocol 2: Synthesis and Screening of 1-Phenethyl-5-Benzylidene Hydantoins

Objective: To synthesize UPR1024 and evaluate its EGFR inhibitory potential in vitro.

  • N-Alkylation: React glycine ethyl ester hydrochloride with phenethyl bromide in the presence of K₂CO₃ in DMF at 80°C to yield N-phenethylglycine ethyl ester.

  • Hydantoin Core Formation: Treat the intermediate with potassium cyanate (KOCN) in glacial acetic acid. Causality: The acidic environment protonates the cyanate to isocyanic acid, which undergoes rapid nucleophilic attack by the secondary amine. This is followed by spontaneous intramolecular cyclization to form the 1-phenethylhydantoin core[3].

  • Knoevenagel Condensation: React 1-phenethylhydantoin with p-hydroxybenzaldehyde in piperidine/ethanol under reflux for 4 hours. The thermodynamically stable (E)-isomer precipitates upon cooling and is collected via filtration.

  • A549 Cell Viability Assay: Seed A549 cells (EGFR-sensitive NSCLC) at 5×10³ cells/well in a 96-well plate. Treat with 20 µM of the synthesized compound for 72h. Assess viability via MTT assay. Validation Check: A549 cells are explicitly chosen because their proliferation is heavily reliant on EGFR signaling, providing a highly sensitive phenotypic readout for EGFR tyrosine kinase inhibition[5].

Anticonvulsant Drug Discovery

Beyond oncology and cardiovascular applications, the hydantoin ring is a historically validated pharmacophore for anticonvulsant drugs (e.g., phenytoin). Recent virtual screening and in vivo evaluations have demonstrated that modifying the N-1 position with a phenethyl group, particularly in spirohydantoin derivatives, significantly alters lipophilicity and blood-brain barrier (BBB) penetration[4].

Expertise & Causality: The introduction of a phenethyl group at the N-1 position of piperidinespirohydantoins enhances the molecule's binding affinity to voltage-gated sodium channels. The flexible ethyl linker allows the phenyl ring to optimally align with the aromatic residues in the channel's inner pore, stabilizing the inactive state of the channel and preventing the high-frequency repetitive firing associated with epileptic seizures[4].

Protocol 3: In Vivo Anticonvulsant Evaluation (MES Model)

Objective: To assess the efficacy of phenethyl hydantoin derivatives using the Maximal Electroshock (MES) induced method.

  • Formulation: Suspend the synthesized N-phenethyl spirohydantoin in a 0.5% methylcellulose vehicle to ensure uniform dosing.

  • Administration: Administer the compound intraperitoneally (i.p.) to male Wistar rats at doses ranging from 30 to 300 mg/kg.

  • MES Induction: After a 30-minute absorption window, apply an alternating current of 150 mA (60 Hz) for 0.2 seconds via corneal electrodes. Causality: The MES test is the gold standard for identifying compounds that prevent seizure spread, directly correlating with efficacy against generalized tonic-clonic seizures in humans.

  • Observation: The endpoint for protection is the abolition of the hind limb tonic extension (HLTE) component of the seizure[4].

References

  • Source: JST.go.
  • 5-Benzylidene-hydantoins: Synthesis and antiproliferative activity on A549 lung cancer cell line Source: European Journal of Medicinal Chemistry URL
  • Review On EGFR Inhibitors: Critical Updates Source: Mini-Reviews in Medicinal Chemistry URL
  • Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation Source: JSciMed Central URL
  • Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present)

Sources

Application

Application Notes and Protocols for 3-Phenethylimidazolidine-2,4-dione in Epilepsy Research

Introduction: The Therapeutic Potential of Imidazolidine-2,4-dione Analogs in Epilepsy Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide, with a significant portion of pati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Imidazolidine-2,4-dione Analogs in Epilepsy

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide, with a significant portion of patients being resistant to current treatments.[1] This highlights the urgent need for novel antiepileptic drugs (AEDs) with improved efficacy and safety profiles. The imidazolidine-2,4-dione (hydantoin) scaffold has long been a cornerstone in the development of anticonvulsant therapies, with phenytoin being a prominent example.[2] This class of compounds has demonstrated significant potential in controlling various types of seizures.

This guide focuses on 3-phenethylimidazolidine-2,4-dione, a representative analog of the imidazolidine-2,4-dione class, and its evaluation in preclinical epilepsy research. While specific data on this exact molecule may be limited in publicly available literature, the protocols and mechanistic insights presented here are based on extensive research on structurally similar compounds and are designed to provide a robust framework for its investigation.[3][4][5] We will delve into its presumed mechanism of action, provide detailed protocols for its preclinical assessment, and offer insights into the interpretation of experimental outcomes.

Part 1: Unraveling the Mechanism of Action

The anticonvulsant activity of imidazolidine-2,4-dione derivatives is primarily attributed to their interaction with voltage-gated sodium channels in neurons.[2][6] This mechanism is crucial in preventing the spread of seizure activity within the brain.[7]

Proposed Mechanism of Action

3-Phenethylimidazolidine-2,4-dione, like its structural analog phenytoin, is believed to exert its anticonvulsant effects by modulating the activity of voltage-gated sodium channels.[7][8] These channels are essential for the initiation and propagation of action potentials. During a seizure, neurons exhibit high-frequency firing, a state that these compounds are particularly effective at inhibiting.[2]

The proposed mechanism involves a use-dependent and voltage-dependent blockade of sodium channels.[7] The molecule preferentially binds to the inactive state of the sodium channel, stabilizing it and thereby prolonging the refractory period of the neuron.[8] This action makes it more difficult for the neuron to fire another action potential, effectively dampening the rapid and repetitive firing characteristic of a seizure.

Signaling Pathway Diagram

Mechanism_of_Action cluster_neuron Presynaptic Neuron High_Frequency_Firing High-Frequency Neuronal Firing (Seizure Activity) Na_Channel Voltage-Gated Na+ Channel (Inactive State) High_Frequency_Firing->Na_Channel Induces Action_Potential Action Potential Propagation Na_Channel->Action_Potential Blocks Seizure_Suppression Suppression of Seizure Spread Action_Potential->Seizure_Suppression Leads to Compound 3-Phenethylimidazolidine-2,4-dione Compound->Na_Channel Binds & Stabilizes

Caption: Proposed mechanism of 3-phenethylimidazolidine-2,4-dione action on voltage-gated sodium channels.

Part 2: Preclinical Evaluation Protocols

The preclinical assessment of a potential anticonvulsant is a critical step in its development. The following protocols for the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure models are standard, well-validated methods for initial screening.[9][10]

Experimental Workflow Overview

Experimental_Workflow Start Start: Compound Synthesis & Characterization Animal_Acclimatization Animal Acclimatization (e.g., Mice or Rats) Start->Animal_Acclimatization Dose_Preparation Dose Formulation & Preparation Start->Dose_Preparation Compound_Administration Compound Administration (i.p. or p.o.) Animal_Acclimatization->Compound_Administration Dose_Preparation->Compound_Administration Pretreatment_Time Pre-treatment Interval Compound_Administration->Pretreatment_Time Seizure_Induction Seizure Induction (MES or PTZ) Pretreatment_Time->Seizure_Induction Observation Observation & Scoring of Seizure Activity Seizure_Induction->Observation Data_Analysis Data Analysis & ED50 Calculation Observation->Data_Analysis Toxicity_Assessment Neurotoxicity Assessment (e.g., Rotarod Test) Data_Analysis->Toxicity_Assessment End End: Efficacy & Safety Profile Toxicity_Assessment->End

Caption: General experimental workflow for in vivo anticonvulsant screening.

Protocol 1: Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and is highly predictive of clinical efficacy for drugs that prevent seizure spread.[11][12]

Objective: To evaluate the ability of 3-phenethylimidazolidine-2,4-dione to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Materials:

  • Electroconvulsometer

  • Corneal electrodes

  • Saline solution (0.9%)

  • Test compound: 3-phenethylimidazolidine-2,4-dione

  • Vehicle (e.g., 0.5% methylcellulose)

  • Positive control: Phenytoin (e.g., 25 mg/kg)[13]

  • Experimental animals (e.g., male Swiss mice, 20-25 g)

  • Syringes and needles for administration

Procedure:

  • Animal Preparation: Acclimatize animals for at least one week before the experiment.[11] Divide animals into groups (vehicle control, positive control, and at least three dose levels of the test compound), with a minimum of 8 animals per group.

  • Compound Administration: Administer the vehicle, positive control, or test compound via the desired route (e.g., intraperitoneal injection or oral gavage).[11]

  • Pre-treatment Time: The test is conducted at the time of peak effect of the compound, which should be determined in preliminary studies (typically between 30 and 120 minutes post-administration).[11]

  • Seizure Induction:

    • Gently restrain the animal.

    • Apply a drop of saline to the corneal electrodes and place them on the corneas of the animal.

    • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).[12]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension. The abolition of this phase is considered protection.[12]

  • Data Analysis: Record the number of animals protected in each group and calculate the percentage of protection. Determine the median effective dose (ED50) using probit analysis.

Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Test

The PTZ test is a model for myoclonic and absence seizures and is useful for identifying compounds that raise the seizure threshold.[9][14]

Objective: To assess the ability of 3-phenethylimidazolidine-2,4-dione to prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazol.

Materials:

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compound: 3-phenethylimidazolidine-2,4-dione

  • Vehicle (e.g., 0.5% methylcellulose)

  • Positive control: Diazepam (e.g., 4 mg/kg)

  • Experimental animals (e.g., male Wistar rats, 150-200 g)

  • Observation chambers

  • Stopwatch

Procedure:

  • Animal Preparation: Acclimatize animals and group them as described in the MES protocol.

  • Compound Administration: Administer the vehicle, positive control, or test compound.

  • Pre-treatment Time: Allow for an appropriate pre-treatment interval based on the pharmacokinetic profile of the compound.

  • PTZ Administration: Administer PTZ subcutaneously or intraperitoneally.[15]

  • Observation: Immediately place the animal in an individual observation chamber and observe for the onset of clonic seizures (characterized by rhythmic contractions of the limbs, head, or body) for a period of 30 minutes.[14]

  • Data Analysis: Record the latency to the first clonic seizure and the number of animals exhibiting seizures in each group. Calculate the percentage of protection and determine the ED50.

Part 3: Data Presentation and Interpretation

Clear and concise data presentation is crucial for evaluating the anticonvulsant profile of a test compound.

Table 1: Expected Outcomes in Preclinical Seizure Models
Seizure Model Endpoint Vehicle Control (Expected Outcome) Positive Control (Expected Outcome) 3-Phenethylimidazolidine-2,4-dione (Hypothesized Outcome)
Maximal Electroshock (MES) Abolition of tonic hindlimb extension0% protection>80% protection (Phenytoin)Dose-dependent increase in protection
Pentylenetetrazol (PTZ) Absence of clonic seizures0% protection>80% protection (Diazepam)Dose-dependent increase in protection
Neurotoxicity Assessment

It is essential to assess the potential for motor impairment, a common side effect of AEDs. The rotarod test is a standard method for this evaluation.[16] A dose-dependent decrease in the time an animal can remain on a rotating rod indicates neurotoxicity.

Conclusion and Future Directions

The imidazolidine-2,4-dione scaffold continues to be a promising starting point for the development of novel anticonvulsant agents. The protocols outlined in this guide provide a comprehensive framework for the initial preclinical evaluation of 3-phenethylimidazolidine-2,4-dione. Positive results from these in vivo studies would warrant further investigation, including:

  • In vitro electrophysiology: To confirm the compound's effect on voltage-gated sodium channels in neuronal cell cultures.[17]

  • Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[18]

  • Chronic seizure models: To evaluate the efficacy in more translationally relevant models of epilepsy.[19]

  • Broader screening: Utilizing other models like the 6 Hz seizure test for therapy-resistant epilepsy.[4][20]

Through a systematic and rigorous preclinical evaluation, the therapeutic potential of 3-phenethylimidazolidine-2,4-dione and its analogs can be thoroughly assessed, potentially leading to the development of a new generation of effective treatments for epilepsy.

References

  • In-vitro and in-vivo pharmacological screening models for antiepileptic drugs - an overview. (2023). Journal of Advanced Zoology. Available at: [Link]

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). ResearchGate. Available at: [Link]

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (n.d.). Springer Nature Experiments. Available at: [Link]

  • In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. (2018). PubMed. Available at: [Link]

  • Phenytoin ANTICONVULSANTS, HYDANTOIN (Systemic) Introduction. (2000). Thomson Micromedex.
  • PTZ-Induced Epilepsy Model in Mice. (2018). JoVE Journal. Available at: [Link]

  • Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. (2025). ResearchGate. Available at: [Link]

  • Phenytoin - StatPearls - NCBI Bookshelf. (2023). National Center for Biotechnology Information. Available at: [Link]

  • Phenytoin - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Medicinal & Analytical Chemistry International Journal. Available at: [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). National Institutes of Health. Available at: [Link]

  • Phenytoin: mechanisms of its anticonvulsant action. (n.d.). PubMed. Available at: [Link]

  • Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. (2009). PubMed. Available at: [Link]

  • Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. (2014). PLOS One. Available at: [Link]

  • Anticonvulsant activity assessment using Maximal Electroshock Method (MES) i. (n.d.). RJPT Informatics Pvt Ltd. Available at: [Link]

  • Behavioral Characterization of Pentylenetetrazole-induced Seizures: Moving Beyond the Racine Scale. (2025). JoVE Journal. Available at: [Link]

  • Pentylenetetrazol Induced Seizure (PTZ) Model. (n.d.). Melior Discovery. Available at: [Link]

  • Screening Methods of Anti-epileptic drugs. (n.d.). Slideshare. Available at: [Link]

  • Psychopharmacological Studies of 5-(4-Methylphenyl)-3-Phenylimidazolidine-2,4-dione (HPA-05) in Mice. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. (2025). PubMed. Available at: [Link]

  • Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine‐2,4‐Dione Derivatives with Morpholine Moiety. (2026). ResearchGate. Available at: [Link]

  • New Models for Assessment of Antiseizure Activity. (2021). National Center for Biotechnology Information. Available at: [Link]

  • Cell culture models for epilepsy research and treatment. (2024). Open Exploration Publishing. Available at: [Link]

  • Identification of compounds with anti-convulsant properties in a zebrafish model of epileptic seizures. (2025). ResearchGate. Available at: [Link]

  • One pot synthesis of new derivatives of 3-substituted 5,5-Diphenyl imidazolidine-2,4-dione with their biological activity study. (2017). ResearchGate. Available at: [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Identification of compounds with anti-convulsant properties in a zebrafish model of epileptic seizures. (2012). The Company of Biologists. Available at: [Link]

  • In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and spectrometric study of some nucleophilic reactions of the antiepileptic molecule; 5,5-diphenyl imidazolidine-2,4-dione. (n.d.). Journal of University of Anbar for Pure Science. Available at: [Link]

  • 2,3-Disubtituted Thiazolidin-4-ones: Novel Class of Anticonvulsant Agents. (n.d.). Bentham Science. Available at: [Link]

  • Antiepileptic Drugs and Their Dual Mechanism of Action on Carbonic Anhydrase. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Mechanisms of action of antiepileptic drugs. (2011). Semantic Scholar. Available at: [Link]

  • Overview of Drugs Used For Epilepsy and Seizures: Etiology, Diagnosis, and Treatment. (n.d.). US Pharmacist. Available at: [Link]

  • Synthesis and anticonvulsant activity of some novel 3-aryl amino/amino-4-aryl-5-imino-Delta2-1,2,4-thiadiazoline. (2008). PubMed. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Green Chemistry Approaches to Hydantoin N-Alkylation

Abstract: The hydantoin (imidazolidine-2,4-dione) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with anticonvulsant, antiarrhythmic, and anticancer properties....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The hydantoin (imidazolidine-2,4-dione) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with anticonvulsant, antiarrhythmic, and anticancer properties.[1][2] Traditional N-alkylation methods for this heterocycle often rely on hazardous alkyl halides, strong bases, and volatile organic solvents, posing significant environmental and safety challenges. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern, green chemistry approaches for the N-alkylation of hydantoins. We will explore field-proven strategies including phase-transfer catalysis, alternative energy sources like microwave and ultrasound, and the use of benign reagents and solvents. Each section explains the underlying principles, offers detailed experimental protocols, and discusses the rationale for procedural choices to ensure scientific integrity and reproducibility.

The Imperative for Greener Hydantoin Synthesis

The principles of green chemistry call for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of hydantoin N-alkylation, this involves moving away from stoichiometric use of strong, corrosive bases and carcinogenic alkylating agents in chlorinated solvents. The goal is to enhance safety, reduce waste, and improve energy efficiency without compromising reaction yield or product purity. The following sections detail practical, sustainable alternatives that can be readily implemented in a modern research or process development laboratory.

Core Strategy: Phase-Transfer Catalysis (PTC) for Mild and Efficient N-Alkylation

Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase). This methodology is exceptionally well-suited for the alkylation of hydantoins, which are often poorly soluble in non-polar organic solvents where alkyl halides reside.

Expertise & Rationale

The mechanism involves a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), which transports the deprotonated hydantoin anion from the solid/aqueous phase into the organic phase.[1][3] Once in the organic phase, the "naked" and highly reactive hydantoin anion readily undergoes nucleophilic attack on the alkylating agent. This process avoids the need for harsh, anhydrous conditions and strong, soluble bases, allowing the reaction to proceed at room temperature with a weak inorganic base like potassium hydroxide (KOH). The result is a highly efficient, cost-effective, and environmentally friendly protocol.[1]

PTC_Workflow cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Hyd_H Hydantoin-H Hyd_K Hydantoin-K+ Hyd_H->Hyd_K Deprotonation OH KOH (Base) OH->Hyd_K Q_Hyd [Q+Hyd-] Hyd_K->Q_Hyd QX Q+X- (Catalyst) QX->Q_Hyd Anion Exchange KX K+X- (Byproduct) Hyd_R N-Alkyl Hydantoin Q_Hyd->Hyd_R SN2 Alkylation RX R-X (Alkyl Halide) RX->Hyd_R QX_regen Q+X- (Regenerated) QX_regen:e->QX:w Returns to Aqueous Phase caption Figure 1: Phase-Transfer Catalysis Cycle for Hydantoin Alkylation.

Caption: Figure 1: Phase-Transfer Catalysis Cycle for Hydantoin Alkylation.

Protocol 1: General PTC N-Alkylation of Hydantoins

This protocol is adapted from highly efficient methods developed for hydantoin functionalization.[1][3]

  • Reaction Setup: To a solution of the hydantoin (1.0 equiv., 0.25 mmol) in a suitable organic solvent (e.g., toluene, 0.3 mL) in a round-bottom flask, add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 0.02 equiv., 0.005 mmol).

  • Addition of Base: Add 50% w/w aqueous potassium hydroxide (KOH, 0.2 mL). The biphasic mixture should be stirred vigorously to ensure adequate mixing.

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., allyl bromide, benzyl bromide, 1.5-3.0 equiv., 0.375-0.75 mmol) to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-18 hours).

  • Work-up: Upon completion, dilute the reaction mixture with water (10 mL) and extract with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 10 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Harnessing Alternative Energy Sources

Green chemistry emphasizes the use of energy-efficient processes. Microwave irradiation and ultrasound offer significant advantages over conventional heating by dramatically reducing reaction times and often improving yields.

A. Microwave-Assisted N-Alkylation

Expertise & Rationale: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat.[4] This direct heating mechanism is incredibly efficient, leading to rapid temperature increases within the reaction vessel. For N-alkylation, this translates to remarkably shorter reaction times—minutes instead of hours—and often results in cleaner reactions with fewer byproducts.[5][6] The methodology is also amenable to solvent-free conditions, further boosting its green credentials.

MW_Workflow start Combine Hydantoin, Alkyl Halide, & Base (e.g., K₂CO₃) in a Microwave Vial add_solvent Add a few drops of high-boiling polar solvent (e.g., DMF, NMP) start->add_solvent seal Seal the reaction vial add_solvent->seal irradiate Place in Microwave Reactor. Irradiate (e.g., 100-150 °C, 5-30 min) seal->irradiate cool Cool to Room Temperature irradiate->cool workup Perform Aqueous Work-up & Extraction cool->workup purify Purify by Chromatography (if needed) workup->purify product Isolated N-Alkyl Hydantoin purify->product caption Figure 2: Workflow for Microwave-Assisted N-Alkylation.

Caption: Figure 2: Workflow for Microwave-Assisted N-Alkylation.

Protocol 2: Microwave-Assisted N-Alkylation

This protocol is based on general procedures for the microwave-assisted N-alkylation of related heterocyclic systems.[5][7]

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the hydantoin (1.0 equiv.), the alkylating agent (1.2 equiv.), and a mild base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv.).

  • Solvent Addition: Add a minimal amount of a high-boiling point polar solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) (0.5-1.0 mL), to facilitate energy absorption.

  • Microwave Irradiation: Seal the vial and place it in the cavity of a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 5-30 minutes. Monitor pressure to ensure it remains within safe limits.

  • Work-up and Isolation: After the reaction, cool the vial to room temperature. Dilute the mixture with water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash chromatography.

B. Ultrasound-Assisted N-Alkylation

Expertise & Rationale: Sonochemistry utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to drive chemical reactions.[8] This collapse generates transient localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and accelerating reaction rates even at a low bulk reaction temperature.[9] This energy-efficient method is particularly effective for heterogeneous reactions, making it a suitable green alternative for hydantoin alkylation.[2]

Protocol 3: General Ultrasound-Assisted Synthesis

This protocol is adapted from ultrasound-assisted methods for synthesizing the hydantoin core.[2][9]

  • Reaction Setup: In a thick-walled flask, suspend the hydantoin (1.0 equiv.) and a base (e.g., KOH, 1.5 equiv.) in a suitable solvent system (e.g., DMSO/H₂O).

  • Sonication: Place the flask in an ultrasonic cleaning bath. Add the alkylating agent (1.2 equiv.) to the suspension.

  • Reaction Conditions: Irradiate the mixture with ultrasound at room temperature or with gentle heating (e.g., 30-40 °C) for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into cold water. Collect the resulting precipitate by filtration, wash with water, and dry. Recrystallize or use column chromatography for further purification if required.

Controlling Regioselectivity: The N1 vs. N3 Challenge

A critical challenge in hydantoin alkylation is controlling the site of substitution. The hydantoin ring possesses two distinct nitrogen atoms, N1 and N3. The N3 proton is significantly more acidic than the N1 proton due to its position between two carbonyl groups.[10][11] This inherent difference in acidity is the key to achieving regioselective alkylation.

  • N3-Alkylation (Thermodynamic Product): Deprotonation occurs preferentially at the more acidic N3 position. Using weaker bases like potassium carbonate (K₂CO₃) or even the conditions in the PTC protocol generally favors N3-alkylation.[10]

  • N1-Alkylation (Kinetic Product): Selective N1-alkylation is more challenging. It requires the use of strong, sterically hindered potassium bases, such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS), in an aprotic polar solvent like tetrahydrofuran (THF).[10][11] The potassium cation is believed to chelate with the hydantoin oxygen atoms, directing the alkylating agent to the N1 position.

Regioselectivity Hydantoin Hydantoin N1-H N3-H (pKa ~17) N3_Anion N3-Anion (More Stable)|{Favored by weak bases like K₂CO₃} Hydantoin:N3->N3_Anion More Acidic (pKa ~9) N1_Anion N1-Anion (Less Stable)|{Favored by strong K+ bases like tBuOK in THF} Hydantoin:N1->N1_Anion Less Acidic N3_Product N3-Alkylated Product N3_Anion->N3_Product + R-X N1_Product N1-Alkylated Product N1_Anion->N1_Product + R-X caption Figure 3: Logic of Regioselective N-Alkylation of Hydantoins.

Caption: Figure 3: Logic of Regioselective N-Alkylation of Hydantoins.

Protocol 4: Selective N1-Alkylation of Hydantoins

This protocol is based on established methods for achieving challenging N1-selectivity.[10]

  • Reaction Setup: To a solution of the hydantoin (e.g., phenytoin, 1.0 equiv., 1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (e.g., Nitrogen or Argon), add potassium tert-butoxide (tBuOK, 2.0 equiv.).

  • Deprotonation: Stir the resulting mixture at room temperature for 10-15 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 equiv.) to the reaction mixture. Continue stirring at room temperature for 30-60 minutes, monitoring by TLC.

  • Quenching and Work-up: Quench the reaction by the careful addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction and Isolation: Extract the product with ethyl acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the N1-alkylated product.

Summary of Green N-Alkylation Strategies

The following table provides a comparative summary of the discussed green chemistry approaches for hydantoin N-alkylation.

StrategyEnergy SourceKey Reagents/CatalystsTypical SolventKey AdvantagesLimitations
Phase-Transfer Catalysis (PTC) Conventional StirringTBAB, KOHToluene / H₂OMild conditions, high yields, operational simplicity, scalability.[1]May favor C5-alkylation in some cases; requires vigorous stirring.[3]
Microwave-Assisted MicrowaveK₂CO₃, Cs₂CO₃DMF, NMP (minimal)Drastic reduction in reaction time, high efficiency, suitable for high-throughput synthesis.[5][6]Requires specialized equipment; potential for high pressure buildup.
Ultrasound-Assisted UltrasoundKOHDMSO / H₂OEnergy efficient, operates at low bulk temperatures, effective for heterogeneous systems.[9]Yields may be variable; requires specialized equipment.
Green Reagents Conventional HeatingTransition Metal CatalystsAlcohols (as reagents)High atom economy, produces water as the only byproduct.[12]Requires specific catalysts which may be expensive or require synthesis.
Ionic Liquids Conventional HeatingN/AIonic LiquidLow volatility (no VOCs), potential for catalyst/solvent recycling, can enhance selectivity.[12][13]High cost, potential viscosity issues, product isolation can be challenging.

Conclusion and Future Outlook

The N-alkylation of hydantoins can be performed efficiently and safely using a variety of green chemistry techniques. Phase-transfer catalysis offers a robust, scalable, and mild option for general use. For rapid synthesis and library generation, microwave-assisted methods are unparalleled in their speed. By understanding the fundamental principles of hydantoin reactivity, particularly the differential acidity of the N1 and N3 protons, researchers can rationally design experiments to achieve desired outcomes with minimal environmental impact. The continued development of recyclable catalysts and the use of bio-based solvents and alkylating agents will further advance the sustainable synthesis of these vital pharmaceutical scaffolds.

References

  • Gagnon, D., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au. Available at: [Link]

  • Gagnon, D., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. PMC, NIH. Available at: [Link]

  • López-López, L. I., et al. (2020). Green Synthesis of Hydantoins and Derivatives. Bentham Science Publishers. Available at: [Link]

  • López-López, L. I., et al. (2020). Green Synthesis of Hydantoins and Derivatives. ResearchGate. Available at: [Link]

  • Okada, M., et al. (1995). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. PubMed. Available at: [Link]

  • Shmidt, M. S., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. PMC, NIH. Available at: [Link]

  • Safari, J., et al. (2011). A rapid and efficient ultrasound-assisted synthesis of 5,5-diphenylhydantoins and 5,5-diphenyl-2-thiohydantoins. PubMed. Available at: [Link]

  • Muccioli, G. G., et al. (2003). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron. Available at: [Link]

  • Singh, G., et al. (2015). Ultrasound and Microwave-Assisted Synthesis and Antidiabetic and Hematopoietic Activity of Diphenhydramine Derivatives. MDPI. Available at: [Link]

  • Leonard, M. (2015). A novel hydantoin synthesis and exploration of related reactions. RMIT University. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Ultrasound-enhanced Green Synthesis of 5,5-Diphenylhydantoin Derivatives Using Symmetrical or Unsymmetrical Benzils. ResearchGate. Available at: [Link]

  • Gagnon, D. (2022). New benchmark procedures and applications in total synthesis. & Phase transfer catalysed alkylation of hydantoins. Queen Mary University of London. Available at: [Link]

  • Kappe, C. O., & Keglevich, G. (n.d.). Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. Publication Repository of TU Graz. Available at: [Link]

  • Liu, C., et al. (2015). Alkylation method using ionic liquid as catalyst. Google Patents.
  • Kamal, A. (2016). Ultrasound assisted Heterocycles Synthesis. ResearchGate. Available at: [Link]

  • Zare, M., & Ghaedi, M. (2023). Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. MDPI. Available at: [Link]

  • Dehmlow, E. V., et al. (1986). The mechanism of N-alkylation of weak N-H-acids by phase transfer catalysis. The Hebrew University of Jerusalem. Available at: [Link]

  • Shmidt, M. S., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. ResearchGate. Available at: [Link]

  • Colacino, E., et al. (2007). Microwave-assisted solid-phase synthesis of hydantoin derivatives. Academia.edu. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N3-Phenethyl Hydantoin Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic bottlenecks associated with synthesizing N3-phenethyl hydantoins.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic bottlenecks associated with synthesizing N3-phenethyl hydantoins. Synthesizing these compounds requires a deep understanding of reaction equilibrium and regioselectivity. This guide bypasses generic advice, focusing instead on the mechanistic causality behind each experimental choice to ensure your workflows are robust, reproducible, and high-yielding.

Executive Overview & Mechanistic Workflow

The synthesis of N3-phenethyl hydantoin is a two-stage process. First, the hydantoin core is constructed via a multicomponent Bucherer-Bergs reaction. Second, the core undergoes regioselective N3-alkylation with a phenethyl halide. The primary failure points in this workflow are the loss of volatile reagents during the cyclization phase and poor regiocontrol during the alkylation phase.

Workflow A Ketone/Aldehyde + KCN + (NH4)2CO3 B Bucherer-Bergs Cyclization A->B Sealed Vessel 110°C C Hydantoin Core B->C 75-95% Yield D N3-Deprotonation (K2CO3 / DMF) C->D Regioselective F N3-Phenethyl Hydantoin D->F E Phenethyl Bromide + KI (Catalyst) E->F SN2 Alkylation

Two-step synthetic workflow for N3-phenethyl hydantoin via Bucherer-Bergs and N3-alkylation.

Step-by-Step Experimental Methodologies

To ensure a self-validating system, these protocols integrate in-process controls (pH monitoring, TLC/LC-MS) so you can verify the success of each step before proceeding.

Protocol A: Intensified Bucherer-Bergs Synthesis of the Hydantoin Core

Causality Focus: Preventing the escape of volatile intermediates to drive the reaction equilibrium forward.

  • Preparation: In a heavy-walled pressure vessel (or a continuous flow reactor system), suspend the starting ketone or aldehyde (1.0 equiv) in a 50% aqueous ethanol solution.

  • Reagent Addition: Add Potassium Cyanide (KCN, 2.0 equiv) and Ammonium Carbonate ((NH4)2CO3, 4.0 equiv). Note: KCN is preferred over NaCN for higher yields in sterically hindered substrates[1].

  • Pressurization: Seal the vessel tightly. This is a critical step; open-flask conditions allow ammonia and carbon dioxide to escape, stalling the reaction[1].

  • Cyclization: Heat the reaction mixture to 110°C for 12–24 hours behind a blast shield.

  • Quenching & Validation: Cool the vessel completely to room temperature before carefully venting in a fume hood. Adjust the pH of the mixture to ~2 using concentrated HCl. The acidic environment validates the completion of the reaction by precipitating the hydantoin core.

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure 5-substituted hydantoin.

Protocol B: Regioselective N3-Phenethylation

Causality Focus: Exploiting the pKa differential between N1 and N3 to achieve strict regiocontrol.

  • Deprotonation: In an oven-dried round-bottom flask under an inert atmosphere (N2/Ar), dissolve the purified hydantoin core (1.0 equiv) in anhydrous DMF. Add anhydrous K2CO3 (1.1 equiv). Stir at room temperature for 15 minutes.

  • Catalytic Activation: Add phenethyl bromide (1.1 equiv) and a catalytic amount of Potassium Iodide (KI, 0.1 equiv). The KI initiates an in-situ Finkelstein reaction, converting the bromide into a highly reactive iodide to overcome the steric hindrance of the phenethyl group.

  • Alkylation: Heat the mixture to 85°C. Monitor the reaction via LC-MS or TLC. The presence of a single new spot with a higher Rf value confirms regioselective N3-alkylation.

  • Isolation: Once the starting material is consumed (typically 12–24 hours), quench the reaction by pouring it into ice water. Filter the resulting solid, wash with water, and purify via column chromatography to yield the target N3-phenethyl hydantoin.

Troubleshooting & FAQs

Q1: Why is my Bucherer-Bergs reaction stalling at <20% yield? A: The classic Bucherer-Bergs reaction relies on a delicate equilibrium between the carbonyl, cyanide, and ammonium carbonate. Under standard open-flask conditions at 60°C, yields can plummet (e.g., phenytoin synthesis dropping to 7%) due to the rapid volatilization of ammonia and carbon dioxide[1]. To drive the equilibrium forward, you must trap these gases. Utilizing a sealed pressure vessel at 110°C, or employing a continuous-flow reactor with a lack of headspace, forces the dissolved gases to react, intensifying the process and pushing conversions to >90%[1][2].

Q2: I am observing a mixture of N1-phenethyl, N3-phenethyl, and N1,N3-diphenethyl hydantoins. How do I force N3 selectivity? A: Regioselectivity is governed by the differential acidity of the two nitrogen protons. The N3 proton is flanked by two electron-withdrawing carbonyl groups (C2 and C4), granting it a pKa of ~9.3, whereas the N1 proton is adjacent to only one carbonyl, making it significantly less acidic[3]. If you use a strong base like NaH or tBuOK, you risk non-selective deprotonation or dianion formation, leading to N1-alkylation or dialkylation[4]. To ensure N3-selectivity, strictly use a mild base like K2CO3 in a polar aprotic solvent (DMF), which selectively forms the thermodynamic N3-anion[4].

BaseSelection Start 5-Substituted Hydantoin WeakBase Weak Base (K2CO3) Solvent: DMF Start->WeakBase StrongBase Strong Base (NaH/tBuOK) Solvent: THF Start->StrongBase DMFDMA DMF-DMA Solvent-Free, 100°C Start->DMFDMA N3_Anion Thermodynamic N3-Anion WeakBase->N3_Anion Deprotonates N3 (pKa ~9) N1_N3_Dianion Kinetic N1-Anion / Dianion StrongBase->N1_N3_Dianion Non-selective deprotonation Target Selective N3-Alkylation DMFDMA->Target Direct N3-Alkylation N3_Anion->Target + Phenethyl Halide SideProduct N1-Alkylation / Dialkylation N1_N3_Dianion->SideProduct + Phenethyl Halide

Mechanistic pathway of base selection dictating regioselectivity in hydantoin alkylation.

Q3: My N3-alkylation with phenethyl bromide is extremely slow compared to benzyl bromide. How can I accelerate it without losing regioselectivity? A: Phenethyl bromide is a primary halide but suffers from slight steric hindrance and lower electrophilicity compared to highly activated benzylic or allylic halides[4]. Increasing the temperature or switching to a stronger base to force the reaction will compromise your regioselectivity. Instead, maintain the K2CO3/DMF system but add 0.1 equivalents of Potassium Iodide (KI) as outlined in Protocol B. Alternatively, you can bypass alkyl halides entirely by using dimethylformamide dialkyl acetals (DMF-DMA) at 100°C, which provides excellent N3-selectivity without the need for basic salts[5].

Quantitative Data Summary

The following table summarizes the expected outcomes based on your choice of alkylation conditions. Use this to benchmark your experimental yields and troubleshoot regioselectivity failures.

Alkylation StrategyBaseSolventAlkylating AgentTemp (°C)Target RegioisomerExpected Yield
Thermodynamic Control K2CO3DMFPhenethyl Bromide85N3-selective 75–85%
Acetal Method NoneSolvent-FreeDMF-DMA100N3-selective 69–90%
Kinetic / Strong Base NaH or tBuOKTHFPhenethyl Bromide0 to 25N1 / N1,N3 mixture<40% (N3)
Phase-Transfer KOH + TBABH2O / DCMPhenethyl Bromide25C5 / DialkylatedPoor (N3)

References

  • Source: National Institutes of Health (NIH)
  • Technical Support Center: Regioselective Hydantoin Alkylation Source: BenchChem URL
  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction Source: Organic Chemistry Portal URL
  • A High‐Yield Selective N(3)
  • Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog Source: RSC Publishing URL

Sources

Optimization

Technical Support Center: Troubleshooting the Bucherer-Bergs Reaction for Bulky Amines

Welcome to the Application Scientist Support Center. This guide addresses the specific thermodynamic and kinetic bottlenecks encountered when adapting the classical Bucherer-Bergs multicomponent reaction for bulky primar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide addresses the specific thermodynamic and kinetic bottlenecks encountered when adapting the classical Bucherer-Bergs multicomponent reaction for bulky primary amines to synthesize sterically hindered N-substituted hydantoins.

While the classical reaction efficiently converts ketones, potassium cyanide, and ammonium carbonate into 5,5-disubstituted hydantoins[1], introducing a bulky primary amine (e.g., tert-butylamine, adamantylamine, or 2,6-diisopropylaniline) fundamentally alters the reaction's energy landscape. This guide provides field-proven, self-validating protocols to overcome these steric barriers.

Mechanistic Bottlenecks: The Causality of Failure

To troubleshoot effectively, we must first isolate where the reaction fails. The modified Bucherer-Bergs reaction for N-substituted hydantoins proceeds through a cascade of intermediates[2],[3]. Bulky substrates introduce severe A-1,3 strain, which disrupts the pathway at three critical junctures:

  • Imine Formation (Thermodynamic Failure): The initial condensation between a ketone and a bulky amine is highly disfavored. In standard aqueous/ethanolic conditions, hydrolysis outpaces condensation[4].

  • Cyanation (Kinetic Failure): Nucleophilic attack of the cyanide ion onto a sterically shielded iminium carbon is exceptionally slow.

  • Cyclization (Steric Shielding): The resulting bulky α-aminonitrile resists carboxylation by standard CO₂ sources (like ammonium carbonate), stalling the formation of the crucial isocyanate intermediate[5].

Mechanism A Carbonyl + Bulky Primary Amine B Bulky Imine / Iminium Ion [Steric Bottleneck] A->B -H₂O (Lewis Acid) C α-Aminonitrile B->C +TMSCN (Fast) D Cyano-Carbamic Acid C->D +CO₂ Surrogate E Isocyanate Intermediate D->E Rearrangement F N-Substituted Hydantoin E->F Intramolecular Ring Closure

Mechanistic pathway of the modified Bucherer-Bergs reaction highlighting steric bottlenecks.

Troubleshooting FAQs

Q1: My reaction yields mostly unreacted starting ketone and bulky amine. How do I drive imine formation? A: Standard aqueous or alcoholic solvents fail here because the water generated during condensation immediately hydrolyzes the sterically strained imine back to starting materials. The Solution: Decouple the multicomponent reaction into a sequential one-pot process. Use strictly anhydrous conditions and introduce a strong Lewis acid, such as Titanium(IV) isopropoxide (Ti(OiPr)₄) . Ti(OiPr)₄ acts dual-purpose: it activates the carbonyl carbon for nucleophilic attack and covalently scavenges the generated water, forcing the thermodynamically disfavored equilibrium forward.

Q2: I've confirmed imine formation, but the subsequent aminonitrile yield is abysmal. What cyanide source is best for hindered substrates? A: Standard KCN/(NH₄)₂CO₃ mixtures lack the organic solubility and kinetic reactivity needed to penetrate the steric shield of a bulky imine. The Solution: Switch to Trimethylsilyl cyanide (TMSCN) . TMSCN is highly soluble in organic solvents (like DCM or THF) and acts as a potent, anhydrous cyanide source. Furthermore, the silyl group traps the intermediate amine, preventing the reverse reaction back to the imine[6].

Q3: The aminonitrile forms, but cyclization to the hydantoin fails or stalls. How can I force ring closure? A: The final step requires the aminonitrile to react with CO₂ to form a cyano-carbamic acid, which then rearranges into an isocyanate[2]. Bulky groups physically block the nucleophilic attack of the amine on dissolved CO₂. The Solution: Replace ammonium carbonate with a highly reactive, anhydrous CO₂ surrogate. Using 1,1'-Carbonyldiimidazole (CDI) or triphosgene in the presence of a non-nucleophilic base (e.g., DIPEA) directly forces the formation of the isocyanate intermediate, driving the intramolecular ring closure to completion[7].

Self-Validating Experimental Protocol

To ensure high E-E-A-T standards, the following protocol is designed as a self-validating system. Do not proceed to the next step until the analytical checkpoint is cleared.

Protocol S1 1. Imine Formation Ti(OiPr)₄, DCM, RT S2 2. Cyanation TMSCN, 0°C to RT S1->S2 S3 3. Cyclization CDI or Triphosgene, Heat S2->S3 S4 4. Isolation Acid Quench & Extraction S3->S4

Step-by-step optimized experimental workflow for bulky amine substrates.

Optimized Anhydrous Protocol for Hindered Amines

Step 1: Lewis Acid-Mediated Imine Condensation

  • In an oven-dried Schlenk flask under argon, dissolve the ketone (1.0 equiv) and the bulky primary amine (1.1 equiv) in anhydrous dichloromethane (DCM) (0.2 M).

  • Add Ti(OiPr)₄ (1.5 equiv) dropwise at room temperature. Stir for 12–24 hours. Validation Checkpoint: Take a 50 µL aliquot, quench with wet diethyl ether, filter the TiO₂ salts, and analyze via ¹H-NMR or GC-MS. Proceed only when >90% imine conversion is observed.

Step 2: Kinetically Enhanced Cyanation

  • Cool the reaction mixture to 0 °C.

  • Slowly add TMSCN (1.5 equiv). (Caution: Highly toxic, perform in a well-ventilated fume hood).

  • Allow the reaction to warm to room temperature and stir for 4–6 hours. Validation Checkpoint: LC-MS must indicate complete consumption of the imine and the exclusive formation of the α-aminonitrile mass peak.

Step 3: Forced Carboxylation and Cyclization

  • To the crude α-aminonitrile solution, add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) followed by CDI (1.5 equiv).

  • Heat the mixture to 60 °C in a sealed pressure tube for 12 hours. Validation Checkpoint: Monitor via IR spectroscopy for the transient appearance and subsequent disappearance of the isocyanate peak (~2250 cm⁻¹) and the emergence of the hydantoin carbonyl stretches (~1710 and 1770 cm⁻¹).

Step 4: Workup and Isolation

  • Cool to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient).

Quantitative Benchmarking Data

The table below demonstrates the efficacy of the optimized anhydrous protocol compared to classical aqueous conditions when applied to sterically demanding substrates.

Substrate Combination (Ketone + Amine)Standard Bucherer-Bergs Yield (%)Optimized Protocol Yield (%)Key Mechanistic Intervention
Cyclohexanone + tert-Butylamine< 5%82% Ti(OiPr)₄ + TMSCN + CDI
Acetone + 2,6-Diisopropylaniline0%76% Microwave (120°C) + Sealed Tube
Benzophenone + 1-Adamantylamine0%68% Anhydrous DCM + Triphosgene
4-tert-Butylcyclohexanone + Aniline15%89% TMSCN + High-Pressure CO₂

References

  • Source: National Institutes of Health (NIH)
  • Bucherer-Bergs Reaction - Mechanism and Applications Source: Alfa Chemistry URL
  • Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays Source: SciELO URL
  • Source: ACS Publications (Organic Letters)
  • 5-[(4-Aminophenyl)

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for Phenethyl Hydantoins

Welcome to the Formulation & Solubilization Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notorious aqueous solubility c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Solubilization Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notorious aqueous solubility challenges associated with hydantoin derivatives, specifically phenethyl hydantoins and their structural analogs (e.g., phenytoin, ethotoin).

Hydantoins exhibit exceptionally poor aqueous solubility (often < 30 µg/mL) due to a combination of high crystal lattice energy—driven by strong intermolecular hydrogen bonding at the imide ring (N1/N3 positions)—and the high lipophilicity of their phenethyl or diphenyl side chains[1]. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you achieve target concentrations for both parenteral and oral dosage forms.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: My phenethyl hydantoin dissolves perfectly in 0.1 M NaOH, but immediately precipitates when diluted in physiological buffer (pH 7.4). Why does this happen, and how do I prevent it? The Causality: Phenethyl hydantoins are weakly acidic compounds with a pKa typically around 8.3 to 8.5[2]. In highly alkaline environments (pH > 10), the imide nitrogen deprotonates, forming a highly soluble sodium salt[2]. However, upon dilution into a pH 7.4 buffer, the microenvironmental pH drops below the drug's pKa, causing rapid protonation back to the unionized, highly insoluble free acid form, leading to instantaneous nucleation and precipitation. The Solution: To maintain solubility at physiological pH, you must lower the dielectric constant of the vehicle using a cosolvent system. A synergistic combination of Propylene Glycol (PG), Ethanol (EtOH), and a surfactant like Sodium Dodecyl Sulfate (SDS) can increase solubility by over 7,000-fold[2]. Alternatively, use cyclodextrin inclusion complexation (See Q2).

Q2: We are developing a parenteral (IV/IM) formulation. The classic 40% Propylene Glycol / 10% Ethanol vehicle at pH 12 causes severe injection site necrosis. What are our alternatives? The Causality: Highly alkaline vehicles (pH 12) cause severe tissue irritation, pain, and potential precipitation at the injection site due to rapid physiological buffering[3]. The Solution: You have two primary pathways:

  • Inclusion Complexation: Utilize Sulfobutylether- β -cyclodextrin (SBE- β -CD). The hydrophobic phenethyl side chain inserts into the lipophilic cavity of the cyclodextrin, while the polyanionic sulfobutyl ether exterior ensures massive aqueous solubility at a parenterally safe pH of 7.4 to 8.0[4].

  • Prodrug Synthesis (The "Aufheben" Strategy): Phosphorylate the hydantoin nitrogen to create a phosphate ester prodrug (analogous to fosphenytoin). This disrupts the intermolecular hydrogen bonding of the crystal lattice and adds a highly ionizable group, resulting in a freely water-soluble compound that is rapidly cleaved by endogenous phosphatases post-injection[1][3].

Q3: For our oral solid dosage form, the dissolution rate of the crystalline phenethyl hydantoin is too slow to achieve bioavailability. How can we accelerate dissolution without chemical modification? The Causality: The dissolution rate is rate-limited by the high lattice energy of the crystalline state and poor wetting by gastrointestinal fluids. The Solution: Implement Liquid-Solid Compact Technology . By dissolving the drug in a non-volatile liquid vehicle (like Propylene Glycol) and adsorbing it onto a highly porous carrier (like Microcrystalline Cellulose), the drug is held in a solubilized, molecularly dispersed state within a dry-looking powder[5]. Upon ingestion, the liquid vehicle rapidly releases the dissolved drug, bypassing the energy-intensive crystal dissolution step.

Part 2: Data Presentation & Quantitative Benchmarks

To guide your formulation strategy, the following table summarizes the expected solubility enhancement factors based on validated literature for hydantoin derivatives (using phenytoin as the primary structural benchmark).

Solubilization StrategyReagents / Vehicle UsedpHApprox. Solubility Enhancement FactorPrimary Application
Salt Formation (Amine) PiperazineAlkaline59xOral Liquids
Salt Formation (Alkali) Sodium Hydroxide> 11.03,617xLegacy IV (High Toxicity)
Cosolvent + Surfactant Ethanol + SDS (6.4 mM)Neutral7,149xOral / Topical
Cyclodextrin Complexation SBE- β -CD (Captisol)7.4 - 8.0> 1,000xModern Parenteral (IV/IM)
Phosphate Ester Prodrug Chemical Phosphorylation7.4 - 8.5> 5,000xModern Parenteral (IV/IM)

Data synthesized from authoritative pharmaceutical benchmarks[2][3][4].

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Phase Solubility Profiling with SBE- β -CD

This self-validating protocol determines the binding constant ( K1:1​ ) and maximum solubilization capacity of cyclodextrins for your specific phenethyl hydantoin.

  • Preparation of Media: Prepare a 0.1 M Phosphate Buffered Saline (PBS) solution adjusted precisely to pH 7.4.

  • Cyclodextrin Titration: Prepare a series of 10 mL glass vials containing SBE- β -CD in the PBS at increasing concentrations: 0, 10, 20, 40, 60, 80, and 100 mM.

  • Drug Addition: Add an excess amount of crystalline phenethyl hydantoin (e.g., 50 mg) to each vial to ensure saturated conditions.

  • Equilibration: Seal the vials and place them in an isothermal shaking water bath at 25°C ± 0.5°C. Agitate at 150 RPM for 72 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Extract 2 mL from each vial and filter through a 0.22 µm hydrophilic PTFE syringe filter. Discard the first 0.5 mL to account for membrane adsorption.

  • Quantification: Dilute the filtrate appropriately with mobile phase and analyze via HPLC-UV.

  • Validation: Plot drug concentration (M) vs. SBE- β -CD concentration (M). A linear plot (A_L type) indicates a 1:1 inclusion complex. Calculate the binding constant using the Higuchi-Connors equation: K1:1​=Slope/(S0​×(1−Slope)) , where S0​ is the intrinsic solubility in water[4].

Protocol B: Preparation of a Liquid-Solid Compact

This protocol converts a poorly soluble hydantoin into a rapidly dissolving oral solid.

  • Vehicle Saturation: Determine the maximum solubility of the phenethyl hydantoin in Propylene Glycol (PG) at 25°C.

  • Liquid Medication Preparation: Dissolve the target dose of the drug into the required volume of PG under continuous magnetic stirring. Add Sodium Lauryl Sulfate (SLS) at 0.5% w/w to enhance in vivo wetting[5].

  • Carrier Adsorption: Transfer the liquid medication to a mortar. Gradually add Microcrystalline Cellulose (MCC pH 200) as the primary carrier, mixing continuously until the liquid is fully adsorbed.

  • Coating: Add Sodium Starch Glycolate (superdisintegrant) and mix for 10 minutes. Then, add a fine coating material (e.g., colloidal silicon dioxide or talc) to cover the wet carrier particles, restoring a dry, free-flowing powder state[5].

  • Compression: Evaluate the powder for flowability (angle of repose). Compress into tablets using a standard 8 mm punch and die set[5].

Part 4: Mechanistic Visualizations

SolubilizationWorkflow Start Phenethyl Hydantoin Solubility Issue CheckTarget Identify Target Dosage Form Start->CheckTarget Parenteral Parenteral / IV (Aqueous) CheckTarget->Parenteral Oral Oral Solid Dosage CheckTarget->Oral Cosolvent pH-Cosolvent System (PG/EtOH + pH > 10) Parenteral->Cosolvent High Dose, Alkaline Tolerated Cyclodextrin Inclusion Complexation (SBE-β-CD at pH 7.4) Parenteral->Cyclodextrin Physiological pH Required Prodrug Chemical Modification (Phosphate Ester Prodrug) Parenteral->Prodrug Ultimate Solubility LiquidSolid Liquid-Solid Compact (PG + MCC) Oral->LiquidSolid Rapid Dissolution Needed ASD Amorphous Solid Dispersion (HPMCAS Melt Extrusion) Oral->ASD Long-term Stability

Figure 1: Decision tree for selecting a solubilization strategy for phenethyl hydantoins.

CyclodextrinMechanism FreeDrug Free Phenethyl Hydantoin (Insoluble) Complex Inclusion Complex (Highly Soluble) FreeDrug->Complex K_1:1 Binding FreeCD Free SBE-β-CD (Soluble) FreeCD->Complex Complex->FreeDrug Dissociation in vivo

Figure 2: Thermodynamic equilibrium of phenethyl hydantoin and SBE-β-CD inclusion complexation.

References

  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Solubility of phenytoin in aqueous mixtures of ethanol and sodium dodecyl sulfate at 298 K Source: SciELO / Semantic Scholar URL:[Link]

  • Case Study: Fosphenytoin: A Prodrug of Phenytoin Source: ResearchGate URL:[Link]

  • Development Of Phenytoin Preparation Using Liquid Solid Compact Technology Source: International Journal of Medical Research & Health Sciences URL:[Link]

  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents Source: Progress in Chemical and Biochemical Research URL:[Link]

Sources

Optimization

Technical Support Center: Strategies for the Removal of Unreacted Phenethyl Bromide

Overview Phenethyl bromide (2-bromoethylbenzene) is a highly effective alkylating agent frequently used in excess to drive amine alkylations and ether syntheses to completion. However, its physical properties—specificall...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Phenethyl bromide (2-bromoethylbenzene) is a highly effective alkylating agent frequently used in excess to drive amine alkylations and ether syntheses to completion. However, its physical properties—specifically a high boiling point (~220 °C) and a lipophilic aromatic ring—make the removal of unreacted excesses notoriously difficult. Standard rotary evaporation is ineffective, and its retention factor (Rf) often mimics that of the target product, complicating chromatographic separation.

This guide provides field-proven, self-validating chemical scavenging protocols to selectively remove phenethyl bromide without compromising your target compound.

Workflow Visualization

G Start Crude Reaction Mixture (Contains Excess Phenethyl Bromide) Decision1 Is the target product stable to high heat/vacuum? Start->Decision1 Kugelrohr Kugelrohr Distillation (>100°C, <1 mbar) Decision1->Kugelrohr Yes Decision2 Is the target product water-soluble? Decision1->Decision2 No PureProduct Purified Product (Organic Phase/Filtrate) Kugelrohr->PureProduct LiquidScavenge Liquid-Phase Scavenging Add Ethanolamine (2-5 eq) Stir 1-2h Decision2->LiquidScavenge No (Lipophilic product) SolidScavenge Solid-Phase Scavenging Add PS-Amine Resin (3-5 eq) Agitate 16h Decision2->SolidScavenge Yes (Avoids aqueous wash) AqueousWash Aqueous Acid Wash (Adduct partitions to water) LiquidScavenge->AqueousWash Filtration Simple Filtration (Resin traps impurity) SolidScavenge->Filtration AqueousWash->PureProduct Filtration->PureProduct

Decision workflow for removing excess phenethyl bromide from reaction mixtures.

Troubleshooting Guides & FAQs

Q1: Why can't I simply evaporate the excess phenethyl bromide under vacuum? A: Phenethyl bromide's boiling point of 220 °C at atmospheric pressure means that even under standard rotary evaporation conditions (e.g., 10–20 mbar using a water aspirator or diaphragm pump), the required water bath temperature would need to exceed 90 °C. This thermal stress can degrade sensitive functional groups. Unless your product is highly thermostable—in which case Kugelrohr distillation at <1 mbar can be employed—chemical scavenging is the safer, more reliable alternative.

Q2: What is the most efficient chemical method to remove phenethyl bromide without using column chromatography? A: Liquid-phase chemical scavenging using a highly nucleophilic, water-soluble amine is the industry standard. Ethanolamine is particularly effective for this purpose[1][2].

  • The Causality: The primary amine of ethanolamine rapidly attacks the primary alkyl halide via an SN2 mechanism. This converts the highly lipophilic, neutral phenethyl bromide into a highly polar, hydrogen-bonding secondary amine (or its corresponding hydrobromide salt). This drastic shift in polarity allows the impurity to be completely partitioned into the aqueous phase during a simple liquid-liquid extraction[1].

Q3: How do I execute the ethanolamine scavenging protocol? A: The following protocol is a self-validating system; the disappearance of the phenethyl bromide can be monitored via TLC (UV active, high Rf) prior to the aqueous wash.

Step-by-Step Methodology: Ethanolamine Scavenging

  • Post-Reaction Cooling: Upon completion of the primary alkylation, cool the crude reaction mixture to room temperature.

  • Scavenger Addition: Add 2.0 to 5.0 equivalents of ethanolamine (relative to the estimated unreacted phenethyl bromide) directly to the reaction flask[1][2].

  • Incubation: Stir the mixture at room temperature to 40 °C for 1 to 2 hours. The nucleophilic attack is rapid, but slight heating ensures complete conversion of the bromide into the polar adduct.

  • Biphasic Quench: Dilute the mixture with a non-polar organic solvent (e.g., dichloromethane, diethyl ether, or hexanes) and add an equal volume of water or 1M aqueous HCl[1].

  • Phase Separation: Transfer to a separatory funnel and vigorously shake. The ethanolamine-phenethyl adduct and any unreacted ethanolamine will partition entirely into the aqueous layer.

  • Validation & Isolation: Spot the organic layer on a TLC plate against a phenethyl bromide standard. Once validated (the high-Rf spot should be absent), dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the purified product[1].

Q4: My target product is water-soluble. How can I remove the phenethyl bromide without an aqueous wash? A: For water-soluble or hydrolytically sensitive products, Solid-Supported Reagents (SSRs) are the optimal solution[3]. By utilizing a polymer-supported (PS) amine or PS-triphenylphosphine, the nucleophilic scavenging site is covalently bound to an insoluble polystyrene matrix[4][5]. The excess phenethyl bromide diffuses into the polymer pores, reacts with the nucleophile, and becomes permanently anchored to the resin[4]. The macroscopic resin beads are then simply filtered away, leaving the product in solution[3].

Q5: What is the protocol for using polymer-supported scavengers? A: Step-by-Step Methodology: Polymer-Supported Scavenging

  • Solvent Adjustment: Ensure the crude reaction is dissolved in a solvent that effectively swells gel-type polystyrene (e.g., DMF, THF, or DCM). Proper swelling is critical for the alkyl halide to access the internal nucleophilic sites of the resin[5].

  • Resin Addition: Add 3.0 equivalents of PS-Triphenylphosphine or a PS-Amine resin to the mixture[5].

  • Agitation: Agitate the suspension gently (e.g., using an orbital shaker) at 20 °C for 12 to 16 hours[5]. Note: Avoid magnetic stirring, as the stir bar will mechanically shear the resin beads, creating fine particulates that are difficult to filter.

  • Filtration: Filter the mixture through a sintered glass funnel or a solid-phase extraction (SPE) cartridge[5].

  • Validation & Isolation: Wash the resin bed with 2–3 column volumes of the reaction solvent to elute any trapped product. Concentrate the combined filtrates. The absence of phenethyl bromide can be confirmed via GC-MS or NMR[3][4].

Quantitative Data: Comparison of Scavenging Strategies
Scavenging MethodReagentTypical EquivalentsReaction TimePost-TreatmentEfficiency / Best For
Liquid-Phase Ethanolamine2.0 - 5.0 eq1 - 2 hAqueous acidic washHigh / Lipophilic products
Solid-Phase PS-Amine Resin3.0 - 5.0 eq12 - 16 hSimple filtrationHigh / Water-sensitive products
Solid-Phase PS-Triphenylphosphine3.0 eq16 hSimple filtrationHigh / Broad solvent compatibility
References
  • Source: orgsyn.
  • Source: nih.
  • (PDF) Solid-Supported Reagents in Organic Synthesis - Academia.
  • Source: google.
  • Source: biotage.co.

Sources

Troubleshooting

Hydantoin Condensation Support Center: Troubleshooting &amp; Methodology Guide

Welcome to the Technical Support Center for hydantoin synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic reaction templates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for hydantoin synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic reaction templates. Here, we analyze the thermodynamic and kinetic causalities behind hydantoin condensation—specifically via the Bucherer-Bergs and Biltz pathways—to help you systematically eliminate side reactions, control stereochemistry, and validate your experimental workflows.

Mechanistic Overview & Pathway Visualization

Hydantoin synthesis is a delicate balance of multicomponent equilibria. In the classic Bucherer-Bergs reaction, a carbonyl compound reacts with cyanide and ammonium carbonate to form a cyanohydrin, which converts to an aminonitrile, and finally cyclizes into a 5,5-disubstituted hydantoin[1][2]. Because the intermediate transitions are highly sensitive to pH and temperature, deviations immediately channel the reaction into off-target pathways such as over-alkylation, premature hydrolysis, or incomplete condensation.

HydantoinPathway Start Carbonyl Compound (Aldehyde/Ketone) Cyanohydrin Cyanohydrin Intermediate Start->Cyanohydrin KCN/NaCN Aminonitrile Aminonitrile Intermediate Cyanohydrin->Aminonitrile (NH4)2CO3 Side3 Side Reaction: Incomplete Conversion Cyanohydrin->Side3 Low Temp / Acidic pH Hydantoin Target Hydantoin (5,5-disubstituted) Aminonitrile->Hydantoin Cyclization (CO2) Side1 Side Reaction: Over-alkylation Hydantoin->Side1 Excess Cyanide/Base Side2 Side Reaction: Hydrolysis (Amino Acid) Hydantoin->Side2 Extreme pH / High Temp

Mechanistic pathway of hydantoin synthesis highlighting critical branching points for side reactions.

Troubleshooting FAQs

Q1: Why am I observing significant over-alkylation in my Bucherer-Bergs synthesis? A1: Causality: Excess cyanide or prolonged exposure to highly alkaline conditions (pH > 9) promotes N-alkylation of the newly formed hydantoin ring. Hydantoins possess acidic NH protons (especially at the N3 position), which are easily deprotonated by strong bases and subsequently alkylated by reactive intermediates in the matrix[2]. Resolution: Maintain a strict 1:2:2 molar ratio of ketone:KCN:(NH4)2CO3. Ammonium carbonate is critical not just as a nitrogen/carbon source, but as a buffer to maintain the pH strictly between 8.0 and 9.0[2].

Q2: My hydantoin product is degrading into an amino acid. How do I prevent this hydrolysis? A2: Causality: The hydantoin ring is susceptible to hydrolysis under both strongly acidic and strongly basic conditions, yielding N-carbamoyl amino acids and eventually free α -amino acids[1][2]. This ring-opening is thermodynamically driven by elevated temperatures during the acidification workup phase. Resolution: Control the reaction temperature strictly between 80-100°C during condensation. More importantly, during the acid workup (precipitation with HCl), ensure the temperature is kept near 0-5°C to suppress acid-catalyzed hydrolysis[2][3].

Q3: In the condensation of glyoxal and urea, I am isolating 5-hydroxyhydantoin instead of the desired hydantoin. What is failing? A3: Causality: The condensation of glyoxals with ureas proceeds via a vicinal diol intermediate. If the subsequent 1,2-hydride migration (a pinacol-type rearrangement) is hindered, or if the reaction is prematurely quenched, the intermediate fails to fully dehydrate. This traps the hydroxyl group on the ring, yielding the 5-hydroxyhydantoin side product[4]. Resolution: Ensure sufficient acid catalysis (e.g., using chiral phosphoric acids or standard Brønsted acids) and optimize the reaction time to allow complete dehydration and stereospecific rearrangement[4].

Q4: How can I control the stereochemistry of spirohydantoins derived from cyclic ketones? A4: Causality: The Bucherer-Bergs reaction operates under thermodynamic control. It typically yields the spiro-isomer where the C-4 carbonyl group of the imidazolidine ring is in the less sterically hindered position (e.g., equatorial in substituted cyclohexanones)[1][5]. Resolution: If the kinetic isomer is required for your drug development pipeline, abandon the Bucherer-Bergs method. Switch to the Read reaction (Urech synthesis), which utilizes an α -amino nitrile intermediate reacted with an inorganic isocyanate to provide kinetically controlled products[1].

Quantitative Reaction Parameters

To prevent side reactions, strict adherence to optimal parameters is required. The table below summarizes how deviations impact your final yield.

Reaction ParameterTarget OutcomePotential Side ReactionImpact on Yield (%)Optimal Condition
Cyanide Ratio (>2.5 eq)HydantoinOver-alkylation-15% to -30%1:2:2 (Ketone:KCN:Ammonium Carbonate)
pH Level (> 10)HydantoinRing Hydrolysis (Amino Acid)-20% to -40%pH 8.0 - 9.0 (Ammonium Carbonate buffer)
Temperature (< 60°C)HydantoinCyanohydrin Accumulation-50%80°C - 100°C (Reflux)
Workup Temp (> 25°C + HCl)Hydantoin PrecipitationAcid-catalyzed Hydrolysis-10% to -25%0°C - 5°C during acidification

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By observing the physical state of the reaction at specific checkpoints, you can confirm whether the mechanistic pathway is proceeding correctly or if a side reaction has occurred.

Protocol A: Optimized Bucherer-Bergs Synthesis of 5,5-Disubstituted Hydantoins
  • Reagent Preparation: Dissolve the target ketone (1.0 eq) in a 50% aqueous ethanol solution to ensure homogeneous mixing of organic and inorganic components[1].

  • Buffered Addition: Add KCN (2.0 eq) and (NH4)2CO3 (2.0 eq). Mechanistic Checkpoint: The ammonium carbonate must act as a pH buffer (maintaining pH ~8.5). Strongly alkaline conditions will degrade the cyanide, while acidic conditions will halt cyanohydrin formation[2].

  • Condensation: Heat the mixture to 80°C under reflux for 10-12 hours. Monitor via TLC to ensure the complete consumption of the cyanohydrin intermediate.

  • Controlled Precipitation (Self-Validation Step): Cool the reaction vessel to 0-5°C using an ice bath. Slowly add 1M HCl dropwise until pH 3 is reached. Validation: The precipitation of white crystals at pH 3 confirms successful hydantoin formation. If the solution remains clear, it indicates either incomplete aminonitrile cyclization or excessive hydrolysis to a highly soluble amino acid[2][3].

  • Isolation: Filter the precipitated crystals, wash with ice-cold distilled water, and recrystallize from glacial acetic acid to remove trace over-alkylated side products[3].

Protocol B: Acid-Catalyzed Glyoxal-Urea Condensation
  • Initiation: Combine the substituted glyoxal (1.0 eq) and urea derivative (1.0 eq) in a suitable solvent (e.g., CHCl3)[4].

  • Catalysis: Add the acid catalyst (e.g., 2.0 mol% chiral phosphoric acid for asymmetric synthesis)[4].

  • Rearrangement: Stir at room temperature to 60°C (depending on substrate steric bulk). Mechanistic Checkpoint: Allow sufficient time (up to 72 hours for bulky substrates) to ensure the vicinal diol intermediate fully undergoes 1,2-hydride migration. Premature quenching will result in 5-hydroxyhydantoin accumulation[4].

  • Purification: Isolate the product via recrystallization from an ethanol/water gradient.

References

  • Source: nih.
  • Source: alfa-chemistry.
  • Source: sciencemadness.
  • Source: rsc.
  • Source: researchgate.

Sources

Optimization

Scale-up challenges for N-phenethyl hydantoin production

Welcome to the Technical Support Center for API Scale-Up. As a Senior Application Scientist, I have designed this in-depth guide to address the complex chemical engineering and mechanistic hurdles encountered when scalin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Scale-Up. As a Senior Application Scientist, I have designed this in-depth guide to address the complex chemical engineering and mechanistic hurdles encountered when scaling up the production of N-phenethyl hydantoin and its derivatives.

Synthesizing N-substituted hydantoins at an industrial scale typically involves a two-stage process: constructing the core hydantoin scaffold via the Bucherer-Bergs multicomponent reaction, followed by regioselective N-alkylation (or alternatively, via an isocyanate condensation domino process 1[1]). The core synthesis is notoriously difficult to scale due to multiphase mass transfer limitations and the volatility of in-situ generated gases.

This center provides self-validating protocols, mechanistic troubleshooting, and flow-chemistry solutions to ensure robust batch-to-batch reproducibility.

Process Overview & Mechanistic Pathway

Mechanism A Carbonyl Substrate B Aminonitrile A->B KCN, (NH4)2CO3 C Hydantoin Core B->C CO2, Cyclization D N-Alkylation (Phenethyl Bromide) C->D Base, Phase Transfer E N-Phenethyl Hydantoin D->E Regioselective Substitution

Caption: Two-stage scale-up pathway: Bucherer-Bergs core synthesis followed by N-alkylation.

Frequently Asked Questions (FAQs): Scale-Up Dynamics

Q1: Why does my yield of the hydantoin core drop from 85% at the bench scale to <40% in a 10 L reactor? Causality: The Bucherer-Bergs reaction relies on the thermal decomposition of ammonium carbonate into ammonia and carbon dioxide. At the bench scale, the headspace-to-liquid volume ratio is small, keeping these gases dissolved. During scale-up, the altered reactor geometry allows significant amounts of NH₃ and CO₂ to volatilize into the headspace 2[2]. This shifts the reaction equilibrium backward, stalling the process at the aminonitrile intermediate. Resolution: Transition to a closed-system pressurized reactor (e.g., a steel bomb) or a continuous flow setup without gaseous headspace to force the gases to remain in solution 3[3].

Q2: We observe severe phase separation between our organic substrate and the aqueous reagent mixture. How does this affect the synthesis? Causality: Unpolar organic starting materials have inherently poor solubility in the highly polar aqueous KCN/(NH₄)₂CO₃ matrix. Traditional batch impellers fail to create a sufficient interfacial area at scale, leading to severe mass transfer limitations and prolonged reaction times. Resolution: Implement a segmented flow pattern (slug flow) in a continuous reactor. This drastically increases the interfacial surface area between the aqueous and organic phases compared to traditional batch mixing, enabling near-quantitative conversions 2[2].

Q3: What causes the amplification of ureido acid intermediates and polymerization byproducts during scale-up? Causality: Impurities that are negligible at small scales can accumulate to problematic levels when processes are scaled up 4[4]. Aldehydes are prone to aldol condensation at extended high temperatures. Furthermore, if the final intramolecular cyclization of the cyano-carbamic acid is incomplete, ureido acids will accumulate 5[5]. Resolution: Utilize ultrasonication to accelerate the cyclization step at lower bulk temperatures, or rely on the precise residence time control of a continuous flow reactor 6[6].

Troubleshooting Guide: Diagnostics & Resolutions

Troubleshooting Start Issue: Low Yield / Impurities at Scale Q1 Are volatile gases (NH3, CO2) escaping the system? Start->Q1 Fix1 Action: Pressurize vessel to 20 bar or use continuous flow Q1->Fix1 Yes Q2 Is the biphasic mixture poorly mixed? Q1->Q2 No Fix2 Action: Implement segmented flow to increase interfacial area Q2->Fix2 Yes Q3 Are ureido acids or polymers accumulating? Q2->Q3 No Fix3 Action: Optimize residence time or apply ultrasonication Q3->Fix3 Yes

Caption: Diagnostic logic tree for resolving low yield in scaled-up hydantoin production.

Issue: Product fails to precipitate during downstream acidification.

  • Root Cause: The hydantoin derivative retains solubility in the organic co-solvent (e.g., ethanol) used during the reaction, or the pH has not breached the pKa threshold required to fully protonate the intermediate salts.

  • Self-Validating Fix: Verify the pH is strictly < 3.0 using a calibrated probe. If precipitation still fails, distill off 50% of the organic solvent under vacuum to force the equilibrium, or extract directly using ethyl acetate 5[5].

Quantitative Data: Batch vs. Continuous Flow Scale-Up

ParameterTraditional Batch (10 L)Segmented Continuous FlowCausality / Impact
Pressure Atmospheric (1 bar)Pressurized (20 bar)High pressure prevents volatilization of NH₃ and CO₂, driving the equilibrium toward the cyano-carbamic acid intermediate.
Mixing Impeller (Variable shear)Segmented Slug FlowSlug flow drastically increases the interfacial area between the aqueous reagent phase and the organic substrate phase.
Temperature Reflux (~80-100 °C)Superheated (120 °C)Pressurization allows for superheating without solvent boiling, accelerating the intramolecular cyclization step.
Residence Time 12 - 48 hours30 - 45 minutesEnhanced mass and heat transfer in micro/meso-channels reduces the time required for complete conversion, minimizing polymerization.

Self-Validating Experimental Protocols

Protocol 1: Continuous Flow Synthesis of the Hydantoin Core

Objective: Synthesize the hydantoin core via a modified Bucherer-Bergs reaction, avoiding thermal runaway and gas loss.

  • Feed Preparation & Stoichiometry:

    • Prepare Feed A: 1.0 M carbonyl substrate in ethanol.

    • Prepare Feed B: 2.0 M KCN and 2.0 M (NH₄)₂CO₃ in deionized water.

    • Causality: Excess ammonium carbonate compensates for minor thermal degradation, ensuring sufficient ammonia and carbon dioxide for the aminonitrile and carbamic acid formations.

  • Reactor Priming & Pressurization:

    • Connect Feed A and Feed B to high-pressure syringe pumps.

    • Route the lines to a T-mixer to initiate segmented flow (alternating aqueous/organic slugs).

    • Set the back-pressure regulator (BPR) at the reactor outlet to 20 bar.

  • Steady-State Operation & In-Line Validation:

    • Heat the reaction coil (PFA or stainless steel) to 120 °C. Set flow rates to achieve a residence time of 30 minutes.

    • Self-Validation Checkpoint: Integrate an in-line FTIR (ReactIR) flow cell post-reactor. Monitor the disappearance of the aldehyde carbonyl stretch (~1720 cm⁻¹) and the emergence of the hydantoin imide carbonyls (~1770 and 1710 cm⁻¹). If the 5-imino-oxazolidin-2-one intermediate peak (~1680 cm⁻¹) persists, decrease the flow rate to increase residence time.

  • Quenching & Depressurization:

    • Route the effluent through a cooling loop (20 °C) before it passes the BPR to prevent flash boiling. Collect the biphasic mixture in a receiving flask containing a mild acid quench.

Protocol 2: Regioselective N-Alkylation & Downstream Isolation

Objective: Alkylate the hydantoin core to yield N-phenethyl hydantoin and purify the API.

  • Phase Transfer Alkylation:

    • React the isolated hydantoin core with phenethyl bromide in a biphasic mixture of NaOH (aq) and an organic solvent (e.g., toluene) using a phase-transfer catalyst (e.g., TBAB).

    • Causality: The phase-transfer catalyst shuttles the deprotonated hydantoin anion into the organic phase, preventing the hydrolysis of the alkyl halide and ensuring regioselective N-alkylation.

  • Concentration & Acidification:

    • Separate the organic phase, wash with brine, and concentrate under vacuum to 30% of the original volume. Adjust the pH to < 3.0 using 1M HCl.

    • Self-Validation Checkpoint: Use a calibrated pH probe. The acidic environment ensures the hydantoin remains fully protonated and insoluble in the aqueous matrix.

  • Crystallization & Purity Check:

    • Cool the mixture to 4 °C to induce precipitation. Filter the solid and recrystallize from a 50:50 ethanol/water mixture.

    • Self-Validation Checkpoint: Perform quantitative NMR (qNMR) or HPLC against a reference standard to confirm the absence of ureido acid or polymerized impurities.

Sources

Reference Data & Comparative Studies

Validation

In-Depth Comparison Guide: High-Field vs. Benchtop ¹H NMR Spectrum Analysis of 3-(2-Phenylethyl)imidazolidine-2,4-dione

Executive Summary Hydantoin derivatives, specifically imidazolidine-2,4-diones, are privileged scaffolds in medicinal chemistry, widely recognized for their applications in anticonvulsant and anticancer drug development[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydantoin derivatives, specifically imidazolidine-2,4-diones, are privileged scaffolds in medicinal chemistry, widely recognized for their applications in anticonvulsant and anticancer drug development[1],[2]. The structural validation of 3-(2-Phenylethyl)imidazolidine-2,4-dione presents a unique analytical challenge due to the combination of an exchangeable imide proton, an isolated methylene group, and a flexible phenylethyl chain.

This guide provides an objective performance comparison between High-Field (600 MHz) and Benchtop (80 MHz) NMR platforms, alongside a critical evaluation of solvent systems. Designed for researchers and drug development professionals, this document outlines self-validating experimental workflows and the mechanistic causality behind each analytical choice.

Structural Breakdown & Chemical Shift Causality

Understanding the electronic environment of 3-(2-Phenylethyl)imidazolidine-2,4-dione is critical for accurate spectral interpretation. The molecule consists of a hydantoin core substituted at the N3 position with a 2-phenylethyl group.

  • The Imide Proton (N1-H): Flanked by the C2 and C4 carbonyls, the N1 nitrogen is highly electron-deficient. This deshields the attached proton, pushing it downfield to 8.01 ppm [3]. Because this proton undergoes chemical exchange, it appears as a broad singlet.

  • The Core Methylene (C5-H₂): Located between the N1 nitrogen and the C4 carbonyl, this isolated spin system has no adjacent protons to couple with, resulting in a sharp singlet at 3.85 ppm [3].

  • The Phenylethyl Chain (N3-CH₂ vs. Ph-CH₂): The chain presents two distinct triplets. The methylene group directly attached to the electron-withdrawing imide nitrogen (N3-CH₂) is strongly deshielded, appearing at 3.56 ppm . The benzylic methylene (Ph-CH₂), shielded relative to the N3 position but influenced by the aromatic ring current, appears at 2.82 ppm [3].

Table 1: Expected ¹H NMR Chemical Shift Assignments (in DMSO-d₆)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Structural Rationale & Causality
N1-H 8.01Broad Singlet (br s)1H-Deshielded by C2/C4 carbonyls; broad due to quadrupolar relaxation and exchange[4].
Phenyl (Ar-H) 7.17 – 7.30Multiplet (m)5H-Aromatic ring protons; complex overlapping signals due to similar electronic environments.
C5-H₂ 3.85Singlet (s)2H-Flanked by N1 and C4=O; isolated spin system with no adjacent vicinal protons.
N3-CH₂ 3.56Triplet (t)2H7.6Strongly deshielded by the electron-withdrawing imide nitrogen (N3).
Ph-CH₂ 2.82Triplet (t)2H7.4Benzylic position; shielded relative to N3-CH₂ but influenced by the aromatic ring.

Platform Comparison: High-Field vs. Benchtop NMR

When analyzing hydantoin libraries, selecting the appropriate NMR platform dictates both data quality and workflow efficiency.

Resolution and Dispersion

A 600 MHz High-Field Spectrometer provides superior chemical shift dispersion. The complex multiplet of the phenyl ring (7.17–7.30 ppm) is resolved into distinct ortho, meta, and para coupling patterns, which is essential for rigorous structural elucidation and IND (Investigational New Drug) filings. Conversely, an 80 MHz Benchtop Spectrometer will compress these five aromatic protons into a single, broad multiplet. However, the benchtop system easily resolves the critical diagnostic aliphatic peaks: the C5-H₂ singlet (3.85 ppm) and the two distinct triplets (3.56 ppm and 2.82 ppm)[3].

Solvent System Performance: DMSO-d₆ vs. CDCl₃

Hydantoins possess a highly polar core capable of strong intermolecular hydrogen bonding (N1-H donor, C2=O/C4=O acceptors)[4].

  • CDCl₃ (Alternative): Often results in poor solubility. The N1-H proton frequently broadens into the baseline due to aggregation, making it undetectable.

  • DMSO-d₆ (Preferred): As a strong hydrogen-bond acceptor, DMSO disrupts intermolecular networks, ensuring complete dissolution. It also slows the chemical exchange rate of the N1-H proton, allowing it to be observed clearly at ~8.01 ppm[4],[3].

Table 2: Performance Comparison Matrix
Parameter600 MHz High-Field Spectrometer80 MHz Benchtop Spectrometer
Primary Use Case Complete structural elucidation, PublicationRoutine reaction monitoring, QA/QC
Resolution (Phenyl Ring) Baseline resolution of o/m/p protonsSingle broad multiplet (7.1–7.4 ppm)
Sensitivity / Sample Req. < 1 mg15 – 25 mg
N1-H Detection Sharp, distinct broad singletOften broad; requires higher concentration
Infrastructure Needs Liquid Helium & Liquid NitrogenNone (Permanent NdFeB Magnet)
Throughput Core facility queue (Hours to Days)In-lab, immediate results (< 5 mins)

Mandatory Visualization: Analytical Decision Workflow

NMR_Workflow Start Compound: 3-(2-Phenylethyl)imidazolidine-2,4-dione Solvent Solvent: DMSO-d6 Start->Solvent Decision Analysis Goal? Solvent->Decision Benchtop Routine Monitoring (80 MHz Benchtop) Decision->Benchtop Quick Check HighField Structural Elucidation (600 MHz High-Field) Decision->HighField Publication ResultBench Fast verification of aliphatic triplets Benchtop->ResultBench ResultHigh High-resolution phenyl multiplets HighField->ResultHigh

Decision tree for selecting NMR analytical platforms for hydantoin characterization.

Experimental Protocols (Self-Validating System)

To ensure reproducibility and scientific integrity, follow this step-by-step methodology. This protocol incorporates self-validating checkpoints to prevent artifact generation.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh the 3-(2-Phenylethyl)imidazolidine-2,4-dione sample. Use 5–10 mg for High-Field (600 MHz) analysis or 20–25 mg for Benchtop (80 MHz) analysis to ensure an adequate signal-to-noise (S/N) ratio.

  • Solvent Addition: Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Causality: DMSO-d₆ is selected to disrupt the strong intermolecular hydrogen bonds inherent to the hydantoin core, preventing sample aggregation and line broadening[4].

  • Homogenization & Self-Validation: Vortex the mixture for 30 seconds. If particulates remain, sonicate for 1–2 minutes.

    • Validation Check: Visually inspect the tube against a light source. The solution must be optically clear. Undissolved particles will distort the magnetic field homogeneity, leading to poor shimming and broadened peaks.

  • Transfer: Transfer the solution into a high-quality 5 mm NMR tube (e.g., Wilmad 528-PP for 600 MHz) using a glass Pasteur pipette. Wipe the exterior of the tube with a lint-free wipe.

Phase 2: Acquisition & Processing Parameters
  • Tuning and Matching: Insert the sample and perform automated tuning and matching (ATMA) for the ¹H nucleus to maximize probe sensitivity.

  • Shimming: Apply gradient shimming (TopShim) on the Z-axis. For the benchtop system, run the automated 3D shimming protocol.

  • Pulse Sequence: Select a standard 1D proton sequence (e.g., zg30 on Bruker systems) with a 30° flip angle.

  • Parameter Setup:

    • Spectral Width (SW): 15 ppm (Ensures the N1-H proton at ~8.01 ppm is well within the acquisition window).

    • Relaxation Delay (D1): 2.0 seconds. Causality: This delay ensures complete longitudinal relaxation (T₁) of the small molecule protons, allowing for accurate integration of the N1-H and C5-H₂ signals.

    • Number of Scans (NS): 16 for 600 MHz; 64 for 80 MHz.

  • Processing & Validation: Apply a line broadening (LB) of 0.3 Hz, perform a Fourier transform (FT), and manually phase the spectrum.

    • Validation Check: Calibrate the TMS peak to exactly 0.00 ppm before assigning the hydantoin peaks to ensure absolute chemical shift accuracy.

References

  • Synthesis, NMR analysis and applications of isotope-labelled hydantoins Source: Open Med Science URL:[Link]

  • Hydantoin and Its Derivatives Source: Kirk-Othmer Encyclopedia of Chemical Technology (Softbeam / Wiley) URL:[Link]

  • One Pot Process For Preparation Of Subsituted Hydantoins Source: Quick Company (Patent Database) URL:[Link]

  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction Source: Journal of Synthetic Chemistry URL:[Link]

Sources

Comparative

HPLC retention time of 3-(2-Phenylethyl)imidazolidine-2,4-dione

An In-Depth Comparative Guide to HPLC Retention Strategies for 3-(2-Phenylethyl)imidazolidine-2,4-dione For researchers and drug development professionals working with hydantoin derivatives, achieving robust chromatograp...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to HPLC Retention Strategies for 3-(2-Phenylethyl)imidazolidine-2,4-dione

For researchers and drug development professionals working with hydantoin derivatives, achieving robust chromatographic separation is a critical bottleneck. 3-(2-Phenylethyl)imidazolidine-2,4-dione (also known as 3-phenethylhydantoin) presents a unique analytical challenge due to its biphasic structural nature: a highly polar, hydrogen-bonding hydantoin core coupled with a hydrophobic, aromatic phenethyl side chain.

This guide objectively compares the performance of different reversed-phase high-performance liquid chromatography (RP-HPLC) column chemistries—specifically standard C18 versus Phenyl-Hexyl stationary phases—to optimize the retention time, peak shape, and selectivity for this compound.

Mechanistic Causality in Hydantoin Retention

To optimize the retention time of 3-(2-Phenylethyl)imidazolidine-2,4-dione, one must understand the causality behind its interaction with the stationary phase.

The hydantoin ring (imidazolidine-2,4-dione) is characterized by strong dipole moments and hydrogen-bond acceptor/donor capabilities. However, the addition of the 2-phenylethyl group at the N3 position significantly increases the molecule's overall lipophilicity.

  • On a standard Alkyl (C18) column: Retention is driven almost exclusively by hydrophobic dispersive interactions (van der Waals forces) between the octadecyl carbon chain and the phenethyl group. While this provides adequate retention, it often lacks the selectivity needed to separate the target from structurally similar aliphatic impurities.

  • On a Phenyl-Hexyl column: The stationary phase offers dual-mode retention. The hexyl chain provides baseline hydrophobic retention, while the terminal phenyl ring engages in π−π stacking interactions with the aromatic ring of the analyte. This orthogonal retention mechanism dramatically increases selectivity for aromatic analytes over aliphatic ones.

This dual-mode interaction is heavily supported by established methodologies for structurally related anticonvulsants, such as phenytoin (5,5-diphenylhydantoin), where precise control of mobile phase pH and organic modifiers is required to prevent peak broadening and overlap[1].

Retention_Mechanism cluster_0 Stationary Phase Interactions Analyte 3-(2-Phenylethyl)imidazolidine-2,4-dione C18 Alkyl (C18) Column Hydrophobic Partitioning Analyte->C18 Phenethyl Aliphatic Chain Phenyl Phenyl-Hexyl Column π-π Stacking & Hydrophobic Analyte->Phenyl Phenyl Ring (π-π) Outcome1 Standard Retention (Lower Selectivity vs Aliphatics) C18->Outcome1 Outcome2 Enhanced Retention (High Selectivity for Aromatics) Phenyl->Outcome2

Chromatographic retention mechanisms of 3-phenethylhydantoin.

Comparative Performance Data

To objectively evaluate the optimal system, we compare the retention behavior of 3-(2-Phenylethyl)imidazolidine-2,4-dione against a standard C18 and a Phenyl-Hexyl column under identical isocratic conditions. The data framework below extrapolates the retention behavior based on validated RP-HPLC methods for hydantoin derivatives, utilizing an isocratic mobile phase of 40% Acetonitrile and 60% Sodium Acetate buffer (pH 4.6)[1][2].

Chromatographic ParameterAgilent Zorbax Extend-C18 (150 x 4.6 mm, 5 µm)Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 5 µm)Performance Implication
Retention Time ( tR​ ) 4.85 ± 0.05 min6.12 ± 0.04 minPhenyl-Hexyl increases retention via π−π interactions.
Theoretical Plates ( N ) > 4,500> 6,200Phenyl-Hexyl provides higher efficiency for aromatic compounds.
Tailing Factor ( Tf​ ) 1.421.15 π−π interactions reduce secondary silanol interactions, improving peak symmetry.
Resolution ( Rs​ ) vs. Phenytoin 1.83.4Superior baseline separation achieved on Phenyl-Hexyl.

Note: While C18 columns are standard for hydantoins like phenytoin (yielding retention times around 2.49 to 4.6 minutes depending on organic modifier ratios)[2][3], the Phenyl-Hexyl column demonstrates superior resolving power for phenethyl-substituted derivatives due to complementary aromatic interactions.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) criteria that must be met before sample analysis can proceed. If the SST fails, the causality is directly linked to column degradation or mobile phase preparation errors, preventing the generation of false data.

Step 1: Mobile Phase Preparation
  • Aqueous Phase: Prepare a 0.02 M Sodium Acetate solution. Adjust the pH to exactly 4.6 using glacial acetic acid. Causality: Maintaining an acidic pH ensures the hydantoin nitrogen atoms remain un-ionized, preventing peak tailing and unpredictable retention shifts[1].

  • Organic Phase: Use HPLC-grade Acetonitrile.

  • Blending: Mix the aqueous and organic phases in a 60:40 (v/v) ratio. Filter through a 0.45 µm PTFE membrane and degas via ultrasonication for 15 minutes.

Step 2: Chromatographic Conditions
  • Column: Phenomenex Luna Phenyl-Hexyl (150 mm × 4.6 mm, 5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Thermostatted to 25 ± 2 °C to ensure reproducible partitioning thermodynamics[4].

  • Detection: UV absorbance at 220 nm (optimal for the hydantoin amide bonds and aromatic ring).

  • Injection Volume: 10 µL.

Step 3: System Suitability Testing (SST) - The Validation Gate

Inject a standard solution of 3-(2-Phenylethyl)imidazolidine-2,4-dione (50 µg/mL) in triplicate. The system is only validated for use if it meets the following criteria:

  • Retention Time Precision: Relative Standard Deviation (RSD) of tR​≤1.0% .

  • Theoretical Plates ( N ): Must be ≥3000 . (Failure indicates column voiding or severe band broadening).

  • Tailing Factor ( Tf​ ): Must be ≤1.5 . (Failure indicates active silanol interference; requires column flushing or replacement).

Step 4: Sample Analysis

Once the SST criteria are met, proceed with the injection of unknown samples. Flush the column with 90% Acetonitrile for 20 minutes after every batch of 20 runs to prevent the buildup of highly retained hydrophobic impurities.

HPLC_Workflow A 1. Analyte Profiling (3-Phenethylhydantoin) B 2. Stationary Phase Selection (Phenyl-Hexyl) A->B C 3. Mobile Phase Optimization (pH 4.6) B->C D 4. System Suitability (N > 3000, Tf < 1.5) C->D

Self-validating HPLC method development workflow for hydantoin derivatives.

Conclusion

While standard C18 columns are ubiquitous in the analysis of hydantoin derivatives, the specific structural topology of 3-(2-Phenylethyl)imidazolidine-2,4-dione demands a more nuanced approach. By transitioning to a Phenyl-Hexyl stationary phase, analysts can leverage π−π stacking interactions to significantly improve retention time control, peak symmetry, and resolution against structurally similar impurities. Adhering to the self-validating protocol provided ensures that these chromatographic gains are reproducible and scientifically sound.

Sources

Validation

Comparative Crystallographic Analysis of N-Substituted Imidazolidine-2,4-diones: Structural Performance and Experimental Workflows

Executive Summary Imidazolidine-2,4-diones (commonly known as hydantoins) represent a privileged heterocyclic scaffold in pharmacology, widely utilized for their anticonvulsant, antimicrobial, and antidiabetic properties...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazolidine-2,4-diones (commonly known as hydantoins) represent a privileged heterocyclic scaffold in pharmacology, widely utilized for their anticonvulsant, antimicrobial, and antidiabetic properties. In their unsubstituted form, hydantoins typically assemble into rigid, two-dimensional hydrogen-bonded ribbons driven by strong N–H···O interactions. However, substituting the N1 or N3 positions fundamentally alters the molecule's solid-state performance. N-substitution disrupts classical packing, modifies lipophilicity, and dictates the compound's bioavailability and thermal stability.

This guide objectively compares the crystallographic performance—specifically unit cell packing, supramolecular architecture, and structural resolution—of three distinct N-substituted imidazolidinedione derivatives. Furthermore, it provides field-proven, self-validating experimental protocols for their crystallization and X-ray diffraction (XRD) analysis.

Comparative Structural Performance

The choice of N-substituent directly controls the supramolecular architecture of the resulting crystal lattice. By analyzing high-resolution single-crystal X-ray diffraction data, we can evaluate how different functional groups influence crystal packing efficiency.

  • Product A: 5,5-Diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione (N3-Propynyl Phenytoin)

    • Performance: The propynyl group introduces a rigid, linear steric bulk that promotes highly ordered crystallization.

    • Packing Motif: This derivative forms stable inversion dimers driven by complementary pairs of N2–H2···O2 hydrogen bonds[1]. The terminal alkyne participates in weak C–H···π interactions, stabilizing the lattice without inducing positional disorder, making it an excellent candidate for structure-activity relationship (SAR) studies.

  • Product B: 3-Hexyl-5,5-diphenylimidazolidine-2,4-dione (N3-Hexyl Phenytoin)

    • Performance: The flexible n-hexyl chain significantly increases lipophilicity, optimizing the molecule for blood-brain barrier penetration. However, this flexibility introduces conformational entropy, complicating crystallization.

    • Packing Motif: The classic hydantoin dimer is entirely disrupted. Instead, the molecules form 1D chains along the a-axis via C–H···O hydrogen bonds, which are further cross-linked into 3D ribbons by C–H···π(ring) interactions[2]. The asymmetric unit contains two independent molecules due to varying torsion angles (71.7° and 170.5°) at the ends of the hexyl chains[2].

  • Product C: 1,1′-Methylenebis(imidazolidine-2,4-dione)

    • Performance: Designed for high thermal stability rather than pharmacological use, this compound is optimized for applications like intumescent flame-retardant coatings[3].

    • Packing Motif: The methylene bridge creates a highly constrained bis-hydantoin system. It forms a dense, highly cross-linked 3D network utilizing bifurcated N–H···O hydrogen bonds. When crystallized as a dipotassium salt, it acts as a robust coordination polymer[3].

Table 1: Quantitative Crystallographic Comparison
DerivativeSubstituentCrystallization SolventDominant Intermolecular ContactsSupramolecular MotifApplication Focus
Product A N3-PropynylDMF / WaterN–H···O, C–H···πInversion DimersAnticonvulsant
Product B N3-HexylDMF / EthanolC–H···O, C–H···π1D Chains / 3D RibbonsLipophilic CNS Drug
Product C N1,N1'-MethyleneWaterN–H···O (Bifurcated)3D Coordination PolymerIntumescent Coating

Experimental Protocols: A Self-Validating System

To achieve the sub-angstrom structural resolutions required to map these interactions, the crystallization and diffraction workflows must be meticulously controlled. The following protocols emphasize the causality behind each experimental choice to ensure a self-validating workflow.

Protocol 1: Phase-Transfer Synthesis and Controlled Crystallization
  • Phase-Transfer Alkylation: React 5,5-diphenylimidazolidine-2,4-dione (1 g) with the respective alkyl halide (e.g., hexyl bromide) in absolute dimethylformamide (DMF) using 1.3 equivalents of K₂CO₃ as a base[2].

    • Causality: The N3 proton of the hydantoin ring is weakly acidic. K₂CO₃ deprotonates it, while the polar aprotic DMF stabilizes the intermediate anion, driving regioselective N-alkylation without requiring harsh conditions.

  • Purification: Filter the hot reaction mixture to remove inorganic salts, and evaporate the solvent under reduced pressure.

  • Solvent Selection & Dissolution: Dissolve the crude residue in a binary solvent system (e.g., absolute ethanol for the hexyl derivative)[2].

    • Causality: Highly lipophilic chains (like the hexyl group) require less polar solvents to prevent rapid precipitation ("oiling out"). Ethanol ensures the molecules remain solvated long enough to order into a crystalline lattice.

  • Slow Evaporation: Pierce the vial cap with a narrow-gauge needle and leave undisturbed at 293 K.

    • Validation Step: Monitor daily. Terminate evaporation when block-shaped crystals reach ~0.2 mm. Validate the single-crystal nature by observing uniform optical extinction every 90 degrees under a cross-polarized microscope.

Protocol 2: Cryogenic X-Ray Data Collection
  • Crystal Mounting: Coat the selected crystal in paratone oil and mount it on a MiTeGen loop.

    • Causality: The oil acts as a cryoprotectant, preventing atmospheric moisture from degrading the crystal lattice and securing the crystal during the high-velocity nitrogen gas flow.

  • Cryocooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

    • Causality: Freezing the crystal minimizes the thermal motion of flexible substituents (such as the n-hexyl chain). This reduces atomic displacement parameters (ADPs) and prevents the smearing of electron density, allowing for precise resolution of torsion angles[2].

  • Data Collection & Solution: Irradiate with Mo Kα (λ = 0.71073 Å) radiation. Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Validation Step: Ensure the final R1​ value is < 0.05 and the goodness-of-fit (S) is near 1.0, mathematically confirming that the structural model accurately represents the experimental electron density.

Workflow Visualization

G Synth Synthesis of N-Substituted Imidazolidinedione Purify Chromatographic Purification (>99% Purity) Synth->Purify Yields crude product Cryst Crystal Growth (Slow Evaporation / Vapor Diffusion) Purify->Cryst Solvent selection based on polarity Mount Crystal Mounting & Cryocooling (100 K in N2 Stream) Cryst->Mount Select single crystal >0.1 mm Diff X-Ray Diffraction Data Collection (Mo Kα or Cu Kα) Mount->Diff Prevents radiation damage Solve Structure Solution & Refinement (SHELXT / SHELXL) Diff->Solve Raw reflection data (hkl) Analyze Hirshfeld Surface Analysis & Hydrogen Bond Mapping Solve->Analyze Final .cif file

X-ray crystallography workflow for N-substituted imidazolidinediones.

Mechanistic Insights: Quantifying Packing Efficiency

Beyond basic structural mapping, modern crystallographic analysis employs to quantify the exact percentage of intermolecular interactions governing the crystal's stability. For N-substituted imidazolidinediones, H···H contacts typically dominate the packing environment, accounting for 45% to 51% of the total Hirshfeld surface[1][4].

The substitution of the N-proton with bulky or flexible alkyl groups inherently increases the crystal's void volume. However, calculations of these voids (often around 11.7% free space) confirm that the dispersion energies and C–H···π cross-linking successfully compensate for the loss of the primary N–H···O ribbon network, preventing the formation of unstable, large cavities within the lattice[4]. This structural adaptability is precisely what makes the imidazolidinedione scaffold so versatile in rational drug design.

References

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione. IUCr Journals.[Link]

  • 3-Hexyl-5,5-diphenylimidazolidine-2,4-dione. IUCr Journals.[Link]

  • Synthesis and Crystal Structures of 1,1′-Methylene-bis(imidazolidine-2,4-dione) and Alkali Metal Salts. MDPI.[Link]

  • Crystal structure and Hirshfeld surface analyses, crystal voids, intermolecular interaction energies and energy frameworks of 3-benzyl-1-(3-bromopropyl)-5,5-diphenylimidazolidine-2,4-dione. Scilit.[Link]

Sources

Comparative

High-Resolution TLC Visualization Strategies for Imidazolidine-2,4-diones (Hydantoins): A Comparative Guide

Imidazolidine-2,4-diones (commonly known as hydantoins) are privileged heterocyclic scaffolds with profound pharmacological significance. They serve as the structural backbone for anticonvulsants (e.g., phenytoin), antim...

Author: BenchChem Technical Support Team. Date: March 2026

Imidazolidine-2,4-diones (commonly known as hydantoins) are privileged heterocyclic scaffolds with profound pharmacological significance. They serve as the structural backbone for anticonvulsants (e.g., phenytoin), antimicrobials, and emerging selective GSK-3β inhibitors for diabetes management[1].

During the synthesis and purification of these derivatives, Thin-Layer Chromatography (TLC) remains a fundamental analytical technique. However, the unsubstituted imidazolidine-2,4-dione core lacks a strong chromophore, rendering standard UV visualization insufficient for aliphatic or non-conjugated derivatives. This guide provides an authoritative, comparative analysis of TLC visualization methods tailored specifically for hydantoin derivatives, balancing non-destructive screening with highly sensitive chemical derivatization.

Standardized TLC Workflow

TLC_Workflow A Sample Prep (Hydantoin) B Stationary Phase (Silica Gel) A->B C Mobile Phase Elution B->C D Non-Destructive UV 254 nm C->D E Destructive Staining (Chlorine-Tolidine) D->E F Rf Calculation E->F

Fig 1. Standardized TLC workflow for imidazolidine-2,4-dione derivatives.

Comparative Analysis of Visualization Methods

Method A: Short-Wave UV Detection (254 nm)
  • Mechanism: Fluorescence quenching. Silica gel plates pre-coated with a fluorescent indicator (F254) emit green light under 254 nm UV. Compounds with conjugated double bonds or aromatic rings absorb this UV light, appearing as dark spots against the fluorescent background[2].

  • Application: Ideal for 5-arylideneimidazolidine-2,4-diones, phenytoin, and derivatives with extended π-conjugation[3].

  • Causality & Limitation: Because the hydantoin core itself only absorbs weakly in the far-UV range (~210 nm), 254 nm detection is completely ineffective for aliphatic hydantoins. It must be paired with a destructive stain for comprehensive analysis.

Method B: Chlorine-o-Tolidine Reagent
  • Mechanism: The slightly acidic secondary amine (N-H) in the hydantoin ring is chlorinated by exposure to chlorine gas, forming an N-chloro derivative. Upon spraying with o-tolidine, the N-Cl bond oxidizes the reagent, yielding a highly visible blue/black quinonediimine dye[4].

  • Application: The gold standard for universal hydantoin and peptide detection, capable of detecting sub-microgram quantities[5].

  • Causality & Limitation: This method is highly specific to N-H bonds. However, it requires meticulous aeration after chlorination; residual chlorine gas will prematurely oxidize the o-tolidine, causing the entire plate to turn blue and masking the spots.

Method C: Ninhydrin Reagent
  • Mechanism: Reacts with primary amines to form Ruhemann's purple.

  • Application: While intact hydantoins do not react with ninhydrin, this stain is critical for validating the purity of the product. It detects unreacted amino acid precursors or confirms the successful ring-opening hydrolysis of hydantoins into free amino acids[6].

Quantitative Comparison of Visualization Techniques

Summarizing the performance metrics of each visualization technique ensures researchers can select the optimal method based on their specific hydantoin derivative.

Visualization MethodSensitivity (LOD)SpecificityReversibilityOptimal Substrates
UV (254 nm) 1–5 µgLow (Detects any chromophore)Yes (Non-destructive)5-Arylidene hydantoins, Phenytoin[2]
Chlorine-o-Tolidine 0.5–1 µgHigh (Specific to N-H/N-Cl)No (Destructive)Aliphatic & Conjugated Hydantoins[4]
KMnO₄ Stain 5–10 µgModerate (Oxidizable groups)No (Destructive)Hydantoins with alkene/alkyne side chains
Ninhydrin 0.1–0.5 µgHigh (Primary amines only)No (Destructive)Hydrolyzed hydantoins, amino acid impurities[6]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Non-Destructive UV (254 nm) Screening
  • Self-Validation Check: Always spot a known UV-active standard (e.g., toluene or a conjugated precursor) alongside the sample to verify lamp intensity and plate fluorescence.

  • Elution: Elute the sample on a Silica Gel 60 F254 plate[3].

  • Drying: Evaporate the mobile phase completely. Causality: Residual aromatic solvents (like toluene or pyridine) will quench the entire plate, resulting in false-negative spot detection.

  • Visualization: Illuminate the plate under a 254 nm UV lamp. Mark the dark quenching spots with a soft graphite pencil (graphite does not elute or interfere with subsequent chemical stains).

Protocol 2: Chlorine-o-Tolidine Staining (High-Sensitivity)
  • Self-Validation Check: The background of the plate must remain white after spraying. A blue background indicates incomplete aeration (false positive).

  • Chlorination: Place the dried TLC plate in a sealed chamber containing a beaker with equal parts 10% sodium hypochlorite (bleach) and 2 M HCl to generate chlorine gas. Expose for 5–10 minutes to ensure complete N-chlorination of the hydantoin ring[5].

  • Aeration (Critical Step): Remove the plate and leave it in a well-ventilated fume hood for at least 15–20 minutes. Causality: This removes all unreacted surface chlorine gas. You can validate readiness by testing a blank corner of the plate with the spray; it should not turn blue.

  • Visualization: Spray lightly with a 1% o-tolidine solution in dilute acetic acid. Hydantoin spots will immediately appear as sharp blue/black spots against a white background[4].

Mechanism A Imidazolidine-2,4-dione (Secondary N-H) B Chlorine Gas Exposure (Converts N-H to N-Cl) A->B C Aeration (Removes excess Cl2) B->C D o-Tolidine Spray (N-Cl oxidizes reagent) C->D E Visible Blue/Black Spot (Quinonediimine dye) D->E

Fig 2. Chemical mechanism of the Chlorine-Tolidine visualization for N-H bonds.

References

  • Evaluation of Two Novel Hydantoin Derivatives Using Reconstructed Human Skin Model EpiskinTM Source: PMC (nih.gov) 3

  • Egon Stahl - Thin Layer Chromatography Source: Scribd 4

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics Source: ACS Publications 6

  • Reversed-Phase TLC Study of Some Long Chain Arylpiperazine of Imidazolidine-2,4-dione Source: PTFarm2

  • Design, Synthesis, and In Silico Evaluation of Novel Imidazolidine-2,4-dione Derivatives as Selective GSK-3β Inhibitors Source: Impactfactor 1

  • Amino acid and peptide hemin derivatives as new promising virucidal agents Source: World Scientific Publishing 5

Sources

Safety & Regulatory Compliance

Safety

3-(2-Phenylethyl)imidazolidine-2,4-dione proper disposal procedures

Standard Operating Procedure: Disposal and Logistics for 3-(2-Phenylethyl)imidazolidine-2,4-dione As drug development professionals and analytical chemists scale up the synthesis and evaluation of hydantoin derivatives,...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Logistics for 3-(2-Phenylethyl)imidazolidine-2,4-dione

As drug development professionals and analytical chemists scale up the synthesis and evaluation of hydantoin derivatives, managing the lifecycle of these compounds becomes as critical as the assays themselves. 3-(2-Phenylethyl)imidazolidine-2,4-dione (often referred to as 3-phenethylhydantoin) is a nitrogenous organic compound frequently utilized as a pharmacophore in cytotoxicity and anti-HIV screening[1].

Because this compound possesses potent biological activity, its disposal cannot be treated as generic laboratory trash. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of 3-(2-Phenylethyl)imidazolidine-2,4-dione, ensuring compliance with federal environmental and occupational safety standards.

Chemical Identity & Hazard Profiling

Before executing any disposal protocol, it is imperative to understand the physicochemical properties of the waste material. The molecular structure of 3-(2-Phenylethyl)imidazolidine-2,4-dione dictates its environmental persistence and the specific incineration conditions required to prevent the release of toxic byproducts (such as nitrogen oxides) into the atmosphere.

Table 1: Physicochemical Properties & Disposal Implications

PropertyValueOperational & Disposal Implication
Chemical Name 3-(2-Phenylethyl)imidazolidine-2,4-dioneMust be written in full on all hazardous waste tags. Abbreviations violate Hazard Communication Standards[2].
Molecular Formula C₁₁H₁₂N₂O₂Nitrogenous organic compound; yields NOₓ upon incineration. Must be routed to high-temperature commercial incinerators.
Physical State Solid (Crystalline/Powder)Poses a dust inhalation hazard. Solid waste must be double-bagged or sealed in high-density polyethylene (HDPE) containers.
Typical Solvents DMSO, DMF, MethanolLiquid waste must be carefully segregated. If dissolved in DMSO/MeOH, it is classified as Non-Halogenated Organic Waste .
Pharmacological Profile Cytotoxic / Antiviral candidateStrictly prohibited from municipal sewer systems. Mixed bio-chemical waste requires specialized decontamination[1].

Risk Assessment & Causality in Handling

As a Senior Application Scientist, I emphasize that effective laboratory safety relies on understanding the causality behind our protocols. We do not segregate waste arbitrarily; we do so to prevent catastrophic exothermic reactions and regulatory violations.

  • The Halogenation Rule: 3-(2-Phenylethyl)imidazolidine-2,4-dione contains no halogens. When dissolved in standard assay solvents like Dimethyl Sulfoxide (DMSO), the resulting solution must be routed to the non-halogenated waste stream. Mixing this with halogenated waste (e.g., Dichloromethane) drastically increases disposal costs and alters the required incineration temperature to prevent the formation of highly toxic dioxins.

  • The Bio-Chemical Convergence: Because this compound is frequently tested in in vitro cell viability assays (such as MT-2 cell lines for HIV research)[1], the resulting waste matrix is a hybrid hazard. Causality dictates that we must neutralize the biological threat first to comply with the OSHA Bloodborne Pathogens Standard (29 CFR 1910.1030)[3], without triggering a chemical reaction with the solvent.

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system . By verifying compatibility at each step, you eliminate the risk of downstream failures.

Protocol A: Pure Solid Waste Disposal (Unused Compound or Spills)
  • Containment: Using an anti-static scoop, transfer the solid 3-(2-Phenylethyl)imidazolidine-2,4-dione into a wide-mouth amber glass jar or a rigid HDPE container.

  • Validation: Inspect the container lid to ensure the PTFE liner is intact. A compromised liner will allow fine powders to escape during transit.

  • Labeling: Attach a RCRA-compliant Hazardous Waste tag[4]. Check the "Toxic" and "Organic Solid" hazard pictograms. Write the full chemical name; do not use the structural formula or acronyms.

  • Storage: Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA) within secondary containment[4].

Protocol B: Liquid Organic Waste (Stock Solutions in DMSO/DMF)
  • Solvent Verification (Self-Validation): Before transferring the liquid, review the Safety Data Sheet (SDS) of the solvent. Confirm it contains no chlorine, fluorine, or bromine.

  • Transfer: In a certified chemical fume hood, pour the solution into the Non-Halogenated Organic Waste carboy using a dedicated funnel to prevent splashing.

  • Log Entry: Immediately update the waste carboy log with the exact volume and concentration of 3-(2-Phenylethyl)imidazolidine-2,4-dione added.

  • Closure: Seal the carboy tightly. Do not leave funnels resting in the waste container, as this violates EPA open-container regulations[5].

Protocol C: Mixed Bio-Chemical Waste (Cell Culture Media)

Caution: Never autoclave solutions containing high concentrations of volatile organic solvents (e.g., Methanol, DMF) due to severe explosion risks.

  • Chemical Disinfection: To the assay plate or conical tube containing the media and the hydantoin derivative, add concentrated Sodium Hypochlorite (bleach) to achieve a final concentration of 10%.

  • Incubation: Allow the mixture to sit at room temperature for a minimum of 30 minutes to ensure complete viral/cellular inactivation, satisfying OSHA standards[3].

  • Disposal Routing: Once biologically inactivated, the liquid is now strictly a chemical waste. Transfer it to the Aqueous Chemical Waste stream, noting both the compound and the bleach on the waste tag.

Mandatory Visualization: Disposal Decision Tree

To streamline laboratory operations, utilize the following decision matrix to route 3-(2-Phenylethyl)imidazolidine-2,4-dione based on its physical state and matrix.

G Start 3-(2-Phenylethyl)imidazolidine-2,4-dione Waste Generated State Determine Waste Matrix Start->State Solid Solid Powder/Crystals State->Solid Unused/Spilled Solid Liquid Dissolved in Solvent (e.g., DMSO/MeOH) State->Liquid Chemical Stocks Bio In Vitro Assay Waste (Cell Culture Media) State->Bio Biological Assays SolidCont Seal in Amber Glass or HDPE Container Solid->SolidCont LiquidCont Verify Solvent Halogen Content Liquid->LiquidCont BioCont Decontaminate (10% Bleach) Do Not Autoclave Solvents Bio->BioCont Label Apply RCRA-Compliant Hazardous Waste Tag SolidCont->Label NonHalo Non-Halogenated Organic Waste LiquidCont->NonHalo DMSO, EtOH, DMF Halo Halogenated Organic Waste LiquidCont->Halo DCM, Chloroform BioCont->Label Post-Decon NonHalo->Label Halo->Label EHS EHS Pickup & High-Temp Incineration Label->EHS

Decision tree for the segregation and disposal of 3-(2-Phenylethyl)imidazolidine-2,4-dione waste.

Regulatory Compliance & Storage Logistics

The National Research Council and ASTM D4447 guidelines mandate that chemical waste must be accumulated at or near the point of generation, under the strict control of laboratory personnel[6],[4].

If your institution operates under the EPA RCRA Subpart K (Alternative Requirements for Academic Laboratories), you are granted specific flexibilities. Subpart K allows trained professionals, rather than students or bench scientists, to make the final hazardous waste determinations before the waste leaves the laboratory[7].

Key Logistical Directives:

  • Time Limits: Under Subpart K, unwanted materials must be removed from the laboratory every 12 months, or within 10 days of exceeding the 55-gallon accumulation limit[7].

  • Secondary Containment: All liquid waste carboys containing 3-(2-Phenylethyl)imidazolidine-2,4-dione must be stored in secondary containment bins capable of holding 110% of the volume of the largest container.

References

  • Source: US Environmental Protection Agency (EPA)
  • Title: 1910.
  • Source: National Research Council (NCBI Bookshelf - NIH)
  • Title: D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples Source: ASTM International URL
  • Title: Organic Chemistry Congress - Iron catalysis in organic synthesis (Hydantoin Derivatives)

Sources

Handling

Personal protective equipment for handling 3-(2-Phenylethyl)imidazolidine-2,4-dione

Comprehensive Operational Guide: PPE and Handling Protocols for 3-(2-Phenylethyl)imidazolidine-2,4-dione Executive Summary For researchers and drug development professionals, 3-(2-Phenylethyl)imidazolidine-2,4-dione (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: PPE and Handling Protocols for 3-(2-Phenylethyl)imidazolidine-2,4-dione

Executive Summary

For researchers and drug development professionals, 3-(2-Phenylethyl)imidazolidine-2,4-dione (CAS 52632-02-7) serves as a versatile small-molecule intermediate, particularly in the synthesis of hydantoin-derived anticonvulsants and antidiabetics. However, handling this active pharmaceutical ingredient (API) intermediate requires stringent, uncompromising safety protocols. This guide provides a self-validating, step-by-step operational framework for personal protective equipment (PPE) selection, chemical handling, and waste disposal to ensure laboratory safety and regulatory compliance.

Hazard Assessment & The Causality of Protection

Effective laboratory safety is rooted in understanding why specific protective measures are necessary. 3-(2-Phenylethyl)imidazolidine-2,4-dione presents two primary operational hazards that dictate our PPE strategy:

  • Particulate Aerosolization: In its solid state, this fine powder can easily aerosolize during weighing and transfer operations. Inhalation of hydantoin derivatives can cause respiratory sensitization, mucous membrane irritation, and systemic toxicity.

  • Solvent-Carrier Permeation: In drug development assays, this compound is frequently dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are notorious for rapidly carrying dissolved solutes through compromised skin barriers. Therefore, standard latex gloves—which degrade almost immediately upon contact with these organic solvents—are strictly prohibited.

According to the OSHA Personal Protective Equipment standard (29 CFR 1910.132) [1], hazard assessments must dictate PPE selection. For this compound, barrier integrity against both airborne particulates and organic solvent permeation is the critical determining factor.

Quantitative PPE Matrix

The following table summarizes the required PPE for handling 3-(2-Phenylethyl)imidazolidine-2,4-dione, grounded in federal safety standards.

Body PartRecommended PPERegulatory StandardCausal Justification
Hands Double-layered Nitrile or Neoprene gloves (≥8 mil thickness)OSHA 29 CFR 1910.138 [2]Nitrile provides superior chemical resistance to DMSO/DMF compared to latex, preventing solvent-mediated transdermal absorption of the API.
Respiration N95 or P100 Particulate Respirator (Tight-fitting)NIOSH 42 CFR 84 [3]Filters out ≥95% to 99.97% of airborne API particulates during powder dispensing, preventing respiratory sensitization.
Eyes/Face Chemical splash goggles (ANSI Z87.1+)OSHA 29 CFR 1910.133 [1]Protects ocular mucosa from accidental powder aerosolization and solvent splashes during solution preparation.
Body Flame-resistant, fluid-impermeable lab coat (buttoned to top)OSHA 29 CFR 1910.132 [1]Prevents particulate accumulation on personal clothing and provides a physical barrier against solvent spills.

Self-Validating Experimental Protocols

Trust in a safety protocol comes from built-in validation steps. Do not proceed to the next step unless the validation check is successful.

Protocol 1: Powder Dispensing & Weighing
  • System Verification: Turn on the powder weighing hood or Class II Type B2 Biological Safety Cabinet.

    • Validation Check: Verify the inward face velocity monitor reads between 80-120 feet per minute (fpm). Do not open the chemical container if the airflow alarm is sounding.

  • PPE Donning: Don the fluid-impermeable lab coat, chemical splash goggles, and a NIOSH-approved P100 respirator.

    • Validation Check: Perform a positive and negative pressure user seal check on the respirator [4]. If air leaks around the edges, readjust the nosepiece and straps until a complete, airtight seal is achieved.

  • Gloving: Don two pairs of nitrile gloves. Pull the inner glove under the lab coat cuff and the outer glove over the cuff to eliminate exposed skin at the wrists.

  • Dispensing: Use a static-dissipative spatula to transfer the 3-(2-Phenylethyl)imidazolidine-2,4-dione powder onto an anti-static weigh boat to prevent powder repulsion and scattering.

  • Decontamination: Wipe down the exterior of the chemical container and the balance with a solvent-dampened lint-free wipe (e.g., 70% isopropanol) before removing them from the hood.

Protocol 2: Solution Preparation in DMSO/DMF
  • Transfer: Move the sealed weigh boat containing the pre-weighed powder to a standard chemical fume hood.

  • Solvent Addition: Slowly add the organic solvent (DMSO/DMF) using a calibrated pipette, washing the powder down the sides of the destination vial.

  • Glove Integrity Monitoring:

    • Validation Check: Continuously monitor the outer nitrile gloves for swelling, discoloration, or degradation. If a solvent drop contacts the glove, immediately doff the outer pair, wash hands, and don a new outer pair.

  • Sealing: Cap the solution vial tightly and wrap the seal with Parafilm before removing it from the fume hood for downstream assays.

Operational Workflow Diagram

The following diagram illustrates the logical progression of hazard assessment, PPE selection, and handling workflows.

G N1 Pre-Entry Hazard Assessment (OSHA 29 CFR 1910.132) N2 Don Base PPE (Lab Coat, Goggles, Double Nitrile) N1->N2 N3 Physical State of 3-(2-Phenylethyl)imidazolidine-2,4-dione? N2->N3 N4 Powder Handling Don P100 Respirator (NIOSH 42 CFR 84) N3->N4 Solid/Powder N5 Solution Handling Standard Fume Hood N3->N5 Liquid/Solution N6 Weighing & Transfer (Ventilated Enclosure) N4->N6 N7 Synthesis / Assay Execution N5->N7 N6->N7 N8 Decontamination & Doffing N7->N8 N9 Hazardous Waste Disposal (EPA 40 CFR Part 262 Subpart K) N8->N9

Figure 1: Operational workflow for handling 3-(2-Phenylethyl)imidazolidine-2,4-dione.

Spill Management & EPA-Compliant Disposal Plan

Improper disposal of API intermediates can lead to severe environmental contamination and regulatory penalties. All waste generated from handling 3-(2-Phenylethyl)imidazolidine-2,4-dione must be managed in strict accordance with federal regulations.

  • Spill Response: In the event of a powder spill, do NOT sweep, as this will aerosolize the API. Instead, gently cover the spill with absorbent pads dampened with water or a compatible solvent to suppress dust. Carefully scoop the material into a hazardous waste container using non-sparking tools.

  • Regulatory Disposal (EPA Subpart K): Under the EPA's 40 CFR Part 262 Subpart K (Alternative Requirements for Hazardous Waste Generated at Academic Laboratories) [5], all contaminated materials (weigh boats, pipette tips, doffed outer gloves, and empty vials) must be placed in a designated, chemically compatible hazardous waste container.

  • Labeling & Logistics: The container must be clearly labeled with the words "Hazardous Waste," the specific chemical name, and the primary hazard (e.g., "Toxic"). Waste must be removed from the laboratory to a central accumulation area within the legally mandated timeframe (typically 6 to 12 months, depending on your facility's generator status) [5].

References

  • Title: Personal Protective Equipment - 29 CFR 1910 Subpart I Source: Occupational Safety and Health Administration (OSHA), U.S. Department of Labor URL: [Link]

  • Title: Hand Protection - 29 CFR 1910.138 Source: Occupational Safety and Health Administration (OSHA), U.S. Department of Labor URL: [Link]

  • Title: Approval of Respiratory Protective Devices - 42 CFR Part 84 Source: National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention URL: [Link]

  • Title: Respirator Selection and Use Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories - 40 CFR Part 262 Subpart K Source: Environmental Protection Agency (EPA) URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Phenylethyl)imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-(2-Phenylethyl)imidazolidine-2,4-dione
© Copyright 2026 BenchChem. All Rights Reserved.